Formamidine Hydrobromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methanimidamide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2.BrH/c2-1-3;/h1H,(H3,2,3);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWANGZFTSGZRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146958-06-7 | |
| Record name | aminomethylideneazanium;bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of Formamidine Hydrobromide
An In-depth Technical Guide to Formamidine Hydrobromide: Properties, Structure, and Applications
This compound, also known as formamidinium bromide (FABr), is an organic salt that has emerged as a critical component in the fields of materials science and synthetic chemistry.[1][2] Its primary role is as a precursor in the fabrication of highly efficient and stable formamidinium-based perovskite solar cells (PSCs).[2] The unique properties of the formamidinium cation ([CH(NH₂)²]⁺) allow for the tuning of perovskite bandgaps, enhancing charge transport and improving thermal stability compared to more traditional methylammonium-based perovskites.[3] Beyond photovoltaics, formamidine derivatives are foundational building blocks in medicinal chemistry, serving as key intermediates in the synthesis of various pharmaceuticals, including antiviral and antifungal agents.[4] This guide offers a comprehensive overview of the core chemical properties, structure, synthesis, and characterization of this compound, tailored for researchers and professionals in drug development and materials science.
Molecular Structure and Chemical Identity
This compound is an ionic compound consisting of a formamidinium cation and a bromide anion. The cation, [CH(NH₂)₂]⁺, is the protonated form of formamidine and features a central carbon atom double-bonded to one nitrogen atom and single-bonded to another, with resonance delocalizing the positive charge across the N-C-N fragment. This delocalization contributes to the stability of the cation.
Chemical and Physical Properties
A summary of the key identifiers and physicochemical properties of this compound is provided below. The compound is typically a white to off-white crystalline solid.[1] It is known to be hygroscopic and sensitive to air and moisture, necessitating storage under an inert atmosphere to maintain its purity and integrity.[1]
| Property | Value | Source(s) |
| Chemical Name | This compound; Formamidinium Bromide | [1][2][5] |
| Synonyms | FABr, Methanimidamide monohydrobromide | [1][2][5] |
| CAS Number | 146958-06-7 | [1][2][6] |
| Molecular Formula | CH₅BrN₂ (or CH₄N₂·HBr) | [1][2][6] |
| Molecular Weight | 124.97 g/mol | [5][6][7][8] |
| Appearance | White to almost white powder/crystals | |
| Melting Point | ~135 °C | [2][5] |
| Solubility | Soluble in water and Dimethylformamide (DMF); Slightly soluble in DMSO | [2][9] |
| Stability | Air and moisture sensitive; Hygroscopic | [1] |
Computed Molecular Characteristics
Computational analysis provides further insight into the molecule's structural properties relevant to its interactions in chemical systems.
| Property | Value | Source(s) |
| Hydrogen Bond Donor Count | 3 | [6] |
| Hydrogen Bond Acceptor Count | 1 | [6] |
| Topological Polar Surface Area | 49.9 Ų | [6] |
| Rotatable Bond Count | 0 | [6] |
| Formal Charge | 0 | [6] |
| Complexity | 10.3 | [6] |
Synthesis of this compound: A Validated Protocol
The synthesis of high-purity this compound is crucial for its application in high-performance optoelectronic devices. A common and reliable method involves the acid-base reaction between formamidine acetate and hydrobromic acid.[3] This approach is favored for its straightforward procedure and high yield.
Causality in Experimental Design
The protocol described below incorporates specific steps designed to ensure the purity and stability of the final product.
-
Reaction at 0 °C : The reaction between formamidine acetate and hydrobromic acid is exothermic. Performing the addition at 0 °C helps to control the reaction rate, dissipate heat, and prevent potential degradation of the reactants or product.[3]
-
Inert Atmosphere : The use of an argon atmosphere is critical because the formamidinium cation can be susceptible to moisture-induced degradation.[3]
-
Rotary Evaporation : Removing the solvent under reduced pressure (via a rotary evaporator) allows for solvent removal at a lower temperature (e.g., 60-70 °C), which minimizes the risk of thermal decomposition of the product.[3]
-
Reprecipitation/Recrystallization : Dissolving the crude product in a minimal amount of a good solvent (ethanol) and precipitating it by adding a poor solvent (diethyl ether) is a classic purification technique.[3] This process effectively removes unreacted starting materials and soluble impurities.
-
Vacuum Drying : Drying the final product under vacuum at an elevated temperature (60 °C) for an extended period ensures the complete removal of residual solvents and moisture, which is critical for applications in perovskite synthesis.[3]
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for synthesizing perovskite precursors.[3]
-
Preparation : In a round-bottom flask, dissolve formamidine acetate (e.g., 5.205 g, 50 mmol) in a suitable solvent if necessary, or use it directly as a powder. Place the flask in an ice bath to cool to 0 °C.
-
Reaction : Under a continuous argon stream and with vigorous stirring, slowly add a 2x molar excess of hydrobromic acid (48 wt% in water) dropwise to the flask.[3]
-
Stirring : Maintain the reaction mixture at 0 °C and continue stirring for 2 hours under the argon atmosphere.[3]
-
Solvent Evaporation : After the reaction is complete, remove the solvent using a rotary evaporator with the water bath set to 70 °C to obtain the crude white powder.[3]
-
Purification : Dissolve the crude product in a minimal amount of hot ethanol. Reprecipitate the product by slowly adding the ethanol solution to a larger volume of diethyl ether while stirring.
-
Isolation : Collect the white precipitate by vacuum filtration.
-
Drying : Dry the filtered product in a vacuum oven at 60 °C for 24 hours.[3]
-
Storage : Store the final high-purity this compound in an argon-filled glove box to prevent degradation from air and moisture.[10]
Spectroscopic Characterization
Spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| -CH- | ~7.5 - 8.5 | Singlet (s) | The single proton attached to the central carbon. |
| -NH₂ | ~7.0 - 8.0 | Broad Singlet (br s) | Protons on the nitrogen atoms. Signal can be broad due to quadrupole broadening and exchange. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[12] The spectrum of this compound is expected to show characteristic peaks for N-H and C=N bonds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3400 - 3100 | Strong, Broad | Associated with the stretching of the N-H bonds in the -NH₂ groups.[12] |
| C=N Stretch | 1690 - 1640 | Medium to Strong | Corresponds to the stretching of the carbon-nitrogen double bond in the iminium core. |
| N-H Bend | 1650 - 1580 | Medium | Associated with the scissoring/bending motion of the -NH₂ groups.[12] |
Applications in Research and Development
Perovskite Solar Cells
The most prominent application of this compound is as a precursor for formamidinium lead halide perovskites, such as FAPbBr₃.[2] These materials are highly valued in the field of photovoltaics.
-
Bandgap Tuning : By mixing formamidinium bromide with formamidinium iodide (FAI), researchers can create mixed halide perovskites (FAPb(IₓBr₁₋ₓ)₃) with continuously tunable bandgaps, optimizing them for various solar cell architectures, including tandem cells.[2]
-
Enhanced Stability : Formamidinium-based perovskites generally exhibit superior thermal stability compared to their methylammonium (MA) counterparts, which is a critical factor for the long-term operational lifetime of solar devices.[3] FAPbBr₃ is considered thermodynamically stable at ambient temperatures.[13]
Pharmaceutical and Organic Synthesis
The formamidine moiety is a crucial structural motif in many biologically active molecules.[14]
-
Synthetic Intermediate : Formamidine salts serve as versatile intermediates in organic synthesis.[4] They are often used as precursors for creating guanidine-based compounds, which are important in the development of various pharmaceuticals.[4]
-
Drug Development : The formamidine group is present in a range of drugs, including antihistamines, antiviral agents, and antifungal agents.[4] Formamidine acetate, a closely related compound, is used to synthesize antineoplastic drugs like 4-hydroxy-5-fluoropyrimidine.[15]
-
Protecting Group : The formamidine group can be used as a protecting group for amines in multi-step syntheses, allowing other parts of a molecule to be modified selectively.[16]
Safety and Handling
This compound requires careful handling due to its potential hazards. It is crucial to consult the Safety Data Sheet (SDS) before use.[1]
| Hazard Class | GHS Statement Code | Description | Source(s) |
| Acute Toxicity | H302 | Harmful if swallowed. | [2][6] |
| Skin Irritation | H315 | Causes skin irritation. | [2][6] |
| Eye Irritation | H319 | Causes serious eye irritation. | [2][6] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [2][6] |
| Reproductive Toxicity | H360 / H362 | May damage fertility or the unborn child. May cause harm to breast-fed children. | |
| Target Organ Toxicity | H371 / H373 | May cause damage to organs through prolonged or repeated exposure. | |
| Aquatic Hazard | H410 | Very toxic to aquatic life with long lasting effects. |
Recommended Handling Precautions:
-
Use only in a well-ventilated area or under a fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Store in a tightly closed container in a cool, dark, and dry place under an inert gas like argon.[1]
Conclusion
This compound is a compound of significant scientific and commercial interest, bridging the gap between materials science and medicinal chemistry. Its role as an indispensable precursor for stable and efficient perovskite solar cells has driven extensive research into its synthesis and properties. Simultaneously, its utility as a synthetic intermediate ensures its continued relevance in the development of novel pharmaceuticals. A thorough understanding of its chemical structure, reactivity, and handling requirements, as outlined in this guide, is paramount for any researcher looking to harness its full potential in their work.
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What is the synthesis method and application of FORMAMIDINE HYDROCHLORIDE? - FAQ. (n.d.). Mat-vers. Retrieved from [Link]
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Formamidine Acetate Use: key compound in pharmaceutical intermediates. (n.d.). Jiangsu Hongsi Pharmaceutical Technology Co., Ltd. Retrieved from [Link]
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Synthesis and characterization of formamidine hydrobromide
An In-Depth Technical Guide to the Synthesis and Characterization of Formamidine Hydrobromide
Authored by a Senior Application Scientist
Introduction: The Pivotal Role of this compound in Advanced Materials
This compound (CH₅BrN₂), often abbreviated as FABr, has emerged as a critical precursor in the burgeoning field of perovskite optoelectronics.[1] Its incorporation into perovskite crystal structures, particularly in solar cells, has been instrumental in enhancing thermal stability and tuning the bandgap for improved device performance and longevity.[2][3] This guide, designed for researchers, scientists, and professionals in drug development and materials science, provides a comprehensive overview of the synthesis, purification, and rigorous characterization of this compound, ensuring the production of high-purity material essential for reproducible and high-performance applications.
The formamidinium cation, with its unique size and hydrogen bonding capabilities, plays a crucial role in stabilizing the desired photoactive phases of perovskite materials.[4] Therefore, a profound understanding of its synthesis and the ability to verify its purity and structural integrity are paramount. This document offers a detailed, field-proven perspective on the practical aspects of handling this compound, from the initial reaction to the final characterization.
PART 1: Synthesis of High-Purity this compound
The synthesis of this compound is typically achieved through an acid-base reaction between formamidine acetate and hydrobromic acid. This method is favored for its straightforwardness and high yield of the desired product.
Reaction Mechanism and Stoichiometry
The core of the synthesis is the protonation of the formamidine base by the strong hydrobromic acid, leading to the formation of the formamidinium cation and the bromide anion, which then crystallize from the solution. The acetate anion from the starting material is displaced and remains in the solution.
Causality Behind Experimental Choices:
-
Starting Material: Formamidine acetate is chosen over the free base, which is unstable.[5][6] The acetate salt is a stable, commercially available solid that is easily handled.
-
Acid: 48% aqueous hydrobromic acid is a common and effective source of bromide ions and protons.[2]
-
Temperature Control: The reaction is initiated at 0°C to control the exothermic nature of the acid-base neutralization.[2] This prevents potential degradation of the product.
-
Inert Atmosphere: Performing the reaction under an argon or nitrogen atmosphere is recommended to prevent unwanted side reactions, as formamidinium salts can be sensitive to air and moisture.[2]
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Detailed Step-by-Step Experimental Protocol
Materials and Equipment:
-
Formamidine acetate (CH₄N₂·CH₃COOH)
-
Hydrobromic acid (HBr, 48 wt% in water)[2]
-
Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Vacuum oven
-
Schlenk line or glovebox for inert atmosphere
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 50 mmol (5.205 g) of formamidine acetate in a minimal amount of deionized water.[2] Place the flask in an ice bath and begin stirring under an inert atmosphere (e.g., argon).
-
Acid Addition: Slowly add 10 mL of 48% hydrobromic acid dropwise to the stirred solution over a period of 30 minutes.[2] Maintain the temperature at 0°C throughout the addition.
-
Reaction: Continue stirring the mixture at 0°C for an additional 2 hours.[2]
-
Solvent Removal: Remove the ice bath and allow the flask to warm to room temperature. The solvent is then removed using a rotary evaporator at a bath temperature of 70°C to obtain the crude product.[2]
-
Purification by Recrystallization:
-
Isolation and Drying:
-
Storage: Store the final product in a desiccator or a glovebox under an inert atmosphere, as it is hygroscopic.[7]
PART 2: Comprehensive Characterization of this compound
Rigorous characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. The following techniques provide a self-validating system to ensure the quality of the material.
Visualizing the Characterization Workflow
Caption: A multi-technique workflow for the characterization of this compound.
¹H NMR Spectroscopy: Structural Verification
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the molecular structure of the synthesized compound.
-
Expected Spectrum: The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) is expected to show two main signals:
-
A broad singlet corresponding to the four protons of the -NH₂ groups. The broadness is due to quadrupolar relaxation and chemical exchange.
-
A singlet corresponding to the proton of the C-H group.
-
-
Interpretation: The integration of these peaks should correspond to a 4:1 proton ratio. The chemical shifts will be indicative of the electronic environment of the protons. For comparison, the spectrum of formamidine hydrochloride can be referenced.[8]
FTIR Spectroscopy: Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in the molecule.
-
Expected Peaks: The FTIR spectrum of this compound will exhibit characteristic absorption bands:
-
N-H stretching: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds in the amino groups.
-
C=N stretching: A strong absorption peak around 1650-1700 cm⁻¹ due to the stretching of the carbon-nitrogen double bond.
-
N-H bending: A band in the region of 1580-1650 cm⁻¹ corresponding to the scissoring vibration of the N-H bonds.
-
Thermal Analysis: Stability and Phase Transitions
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about the thermal stability and phase behavior of the material.[9][10][11][12][13]
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature.[9][10] A TGA thermogram of this compound will reveal its decomposition temperature. A stable compound will show no significant weight loss until it reaches its decomposition point. This is critical for applications in devices that operate at elevated temperatures.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[9][13] The DSC curve can reveal the melting point of the compound, which is a key indicator of its purity.[14][15] It can also show other phase transitions, which is important for understanding the material's behavior under different thermal conditions.
Quantitative Data Summary
| Property | Expected Value/Range | Characterization Technique |
| Molecular Formula | CH₅BrN₂ | - |
| Molecular Weight | 124.97 g/mol [1][16] | - |
| Appearance | White crystalline powder[1] | Visual Inspection |
| Melting Point | Approximately 135 °C[14][15] | DSC |
| ¹H NMR | Peaks corresponding to -NH₂ and -CH protons | ¹H NMR Spectroscopy |
| FTIR | N-H, C=N, and N-H bending vibrations present | FTIR Spectroscopy |
| Thermal Decomposition | To be determined | TGA |
PART 3: Safety and Handling
This compound, like many organohalide compounds, requires careful handling to ensure personnel safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]
-
Handling: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust particles.[7] Avoid contact with skin and eyes.[7]
-
Storage: this compound is hygroscopic and air-sensitive.[7] It should be stored in a tightly sealed container under an inert atmosphere (e.g., in a glovebox or a desiccator with a drying agent).[7]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
The successful synthesis and rigorous characterization of high-purity this compound are foundational to its effective application in advanced materials research, particularly in the field of perovskite solar cells. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can confidently produce and validate this critical precursor material. The multi-faceted characterization approach ensures the structural integrity, purity, and thermal stability of the compound, which are directly correlated with the performance and reproducibility of the final devices.
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On the synthesis method of Formamidinium bromide? - ResearchGate. (2019-02-12). Retrieved from [Link]
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Supplementary information - The Royal Society of Chemistry. Retrieved from [Link]
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Colloidal synthesis of monolayer-thick formamidinium lead bromide perovskite nanosheets with a lateral size of micrometers - Chemical Communications (RSC Publishing). Retrieved from [Link]
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Formamidinium bromide >99.99% | CAS 146958-06-7 - Greatcell Solar Materials. Retrieved from [Link]
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View of CHARACTERIZATION OF HYBRID-FORMAMIDINIUM BISMUTH BROMIDE PEROVSKITE MATERIAL (FABi2Br9) SYNTHESIZED VIA GROWTH ASSISTED TECHNIQUE FOR SOLAR CELLS APPLICATION. Retrieved from [Link]
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A Convenient Synthesis of Formamidine and Acetamidine Acetate - Journal of the American Chemical Society. Retrieved from [Link]
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Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - University of Washington. (2014-06-25). Retrieved from [Link]
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(PDF) Ab initio Study of the Decomposition of Formamidine - ResearchGate. (2025-08-08). Retrieved from [Link]
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Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - AZoM.com. (2024-04-18). Retrieved from [Link]
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Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development - News-Medical.net. (2024-04-17). Retrieved from [Link]
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Formamidine Hydrobromide: A Technical Guide for Researchers
An In-depth Examination of the Synthesis, Properties, and Applications of a Key Perovskite Precursor
Introduction
Formamidine hydrobromide (FABr), also known as formamidinium bromide, is an organic salt that has garnered significant attention in the scientific community, particularly in the field of materials science. Its emergence as a critical precursor in the formulation of perovskite materials has positioned it at the forefront of research into next-generation photovoltaic and optoelectronic devices. This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis and purification protocols, primary applications, and essential safety and handling procedures.
Chemical Identity and Properties
This compound is the hydrobromide salt of formamidine. The formamidinium cation ([CH(NH2)2]+) is a key component in tuning the properties of perovskite materials for various applications.
| Property | Value | Source(s) |
| CAS Number | 146958-06-7 | [1][2] |
| Molecular Formula | CH5BrN2 (or CH4N2·HBr) | [1] |
| Molecular Weight | 124.97 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid or powder | |
| Melting Point | 135 °C | [3] |
| Solubility | Soluble in water and Dimethylformamide (DMF) | [3] |
| Synonyms | Formamidinium Bromide, FABr | [4] |
Synthesis and Purification
The synthesis of high-purity this compound is crucial for the fabrication of high-performance perovskite devices. A common and effective laboratory-scale synthesis involves the reaction of formamidine acetate with hydrobromic acid.[5]
Rationale for Method Selection
This method is favored due to its straightforward procedure and the use of readily available starting materials. Formamidine acetate is a stable, non-hygroscopic solid, making it easier to handle compared to the highly deliquescent formamidine hydrochloride.[6] The reaction with hydrobromic acid provides a direct route to the desired bromide salt. The purification process, involving recrystallization, is essential for removing unreacted starting materials and byproducts, which can be detrimental to perovskite film quality and device performance.
Detailed Synthesis Protocol[7]
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve formamidine acetate (1 molar equivalent) in a suitable solvent.
-
Acid Addition : Cool the flask in an ice bath to 0 °C. Slowly add hydrobromic acid (48 wt% in water, 2 molar equivalents) dropwise to the stirred solution under an inert atmosphere (e.g., argon).
-
Reaction : Continue stirring the mixture at 0 °C for 2 hours.
-
Solvent Removal : Remove the solvent using a rotary evaporator at an elevated temperature (e.g., 70 °C) to obtain the crude product.
-
Purification : Dissolve the crude white powder in a minimal amount of a suitable solvent like ethanol.
-
Recrystallization : Reprecipitate the product by adding an anti-solvent such as diethyl ether.
-
Final Product : Collect the purified crystals by filtration and dry them in a vacuum oven at 60 °C for 24 hours.
Caption: Synthesis workflow for this compound.
Key Applications in Perovskite Solar Cells
This compound is a cornerstone material in the development of formamidinium-based lead halide perovskites, such as FAPbBr3.[7] These materials are highly sought after for their superior thermal stability and optoelectronic properties compared to their methylammonium (MA) counterparts.[8]
The incorporation of the formamidinium cation into the perovskite crystal lattice offers several advantages:
-
Enhanced Thermal Stability : FAPbBr3 and related compounds exhibit better stability at higher temperatures, a critical factor for the long-term performance of solar cells.
-
Tunable Bandgap : The bromide content allows for tuning of the material's bandgap. FAPbBr3 has a wider bandgap of approximately 2.23 eV, making it suitable for applications in tandem solar cells and as a wide-bandgap material for transparent solar cells.[7][9][10]
-
Improved Carrier Transport : Formamidinium-based perovskites have shown excellent carrier transport characteristics, contributing to higher device efficiencies.[8]
Role in Device Fabrication
In a typical solution-processed fabrication of a perovskite solar cell, this compound is dissolved along with a lead halide (e.g., lead bromide, PbBr2) in a polar aprotic solvent like DMF. This precursor solution is then deposited as a thin film onto a substrate. Subsequent annealing promotes the crystallization of the perovskite layer. The quality of this layer is paramount for achieving high power conversion efficiencies.
Caption: Fabrication of a FAPbBr3 perovskite film.
Characterization Techniques
Verifying the purity and identity of synthesized this compound is essential. Standard characterization techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the molecular structure and assess purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : To identify characteristic functional groups.
-
X-ray Diffraction (XRD) : To analyze the crystalline structure of the powder.
-
Argentometric Titration : A quantitative chemical analysis method to determine the purity.
Safety and Handling
This compound requires careful handling due to its potential health hazards.
Hazard Identification :
-
May damage fertility or the unborn child.
-
May cause harm to breast-fed children.
-
May cause damage to organs through prolonged or repeated exposure.
-
Very toxic to aquatic life with long-lasting effects.
Precautions for Safe Handling :[11][12]
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust. Use a dust respirator if necessary.
-
Wash hands thoroughly after handling.
-
Avoid contact with skin, eyes, and clothing.
Storage Conditions :
-
Store in a tightly closed container in a cool, dark, and dry place.[11]
-
The material is hygroscopic and air-sensitive; store under an inert gas atmosphere.[4][12]
Conclusion
This compound is a pivotal material in the advancement of perovskite technology. Its unique properties contribute to the development of more stable and efficient solar cells and optoelectronic devices. A thorough understanding of its synthesis, purification, and handling is crucial for researchers aiming to harness its full potential in their scientific endeavors.
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Formamidinium Bromide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Pivotal Role of Formamidinium Bromide in Advanced Materials and Beyond
Formamidinium bromide (FABr), an organohalide salt, has emerged as a cornerstone in the development of next-generation optoelectronic devices, particularly perovskite solar cells and light-emitting diodes (LEDs).[1][2] Its unique structural and electronic properties, when incorporated into perovskite structures, contribute to enhanced stability and tunable bandgaps, pushing the boundaries of device efficiency and performance.[3][4] This guide provides an in-depth exploration of the fundamental physical and chemical properties of formamidinium bromide, offering researchers, scientists, and drug development professionals a critical resource for its application and handling. While its primary applications are in materials science, its role as a versatile chemical compound is also recognized in organic synthesis and potentially in the formulation of drug delivery systems.[1]
Core Physicochemical Properties
Formamidinium bromide is a white crystalline powder or solid.[1][5] A summary of its key identifiers and physical properties is presented below for quick reference.
| Property | Value | Source(s) |
| Chemical Formula | CH₅BrN₂ | [6] |
| Molecular Weight | 124.97 g/mol | [1][6] |
| CAS Number | 146958-06-7 | [1] |
| Appearance | White powder or crystals | [1][5] |
| Melting Point | 133 - 140 °C | [1][7] |
| Synonyms | Iminomethylamine hydrobromide, Methanimidamide bromide | [1] |
Synthesis and Purification: A Protocol for High-Purity FABr
The synthesis of high-purity formamidinium bromide is crucial for achieving high-performance perovskite devices. The most common and reliable method involves the reaction of formamidinium acetate with hydrobromic acid.[8][9][10]
Experimental Protocol: Synthesis of Formamidinium Bromide
This protocol outlines a standard laboratory procedure for the synthesis of FABr. The causality behind each step is explained to provide a deeper understanding of the process.
Materials:
-
Formamidinium acetate (C₂H₆N₂O₂)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Vacuum oven
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve formamidinium acetate in a 2x molar excess of hydrobromic acid.[8][10] The reaction is typically carried out under an inert atmosphere (argon or nitrogen) to prevent unwanted side reactions. The flask is placed in an ice bath to maintain a temperature of 0 °C. This low temperature is critical to control the exothermic nature of the acid-base neutralization reaction and to minimize the degradation of the product.
-
Reaction: Slowly add the hydrobromic acid to the formamidinium acetate solution while stirring continuously.[8] The mixture is stirred for approximately 2 hours at 0 °C to ensure the reaction goes to completion.[8]
-
Solvent Removal: After the reaction is complete, the solvent is removed using a rotary evaporator at a temperature of around 70 °C.[8][9] This step isolates the crude formamidinium bromide product as a white powder.
-
Recrystallization for Purification: The crude product is then dissolved in a minimal amount of hot ethanol.[8][9] Subsequently, the dissolved product is reprecipitated by adding diethyl ether.[8] This recrystallization step is vital for removing unreacted starting materials and byproducts, yielding a product with higher purity. The choice of ethanol and diethyl ether is based on the differential solubility of FABr in these solvents.
-
Drying: The purified white crystals are filtered and then dried in a vacuum oven at 60-80 °C overnight to remove any residual solvent.[8][9] This final drying step is essential as moisture can be detrimental to the stability of perovskite films fabricated using FABr.
Caption: Workflow for the synthesis and purification of formamidinium bromide.
Crystal Structure and Phase Transitions
The crystal structure of formamidinium bromide, particularly when incorporated into a perovskite lattice like formamidinium lead bromide (FAPbBr₃), is highly dependent on temperature. At room temperature, FAPbBr₃ typically exhibits a cubic perovskite structure (space group Pm-3m).[11][12] As the temperature is lowered, it undergoes phase transitions to a tetragonal structure (P4/mbm) and then to an orthorhombic phase (Pnma).[11][12] These phase transitions are crucial as they influence the material's electronic and optical properties.
| Temperature Range | Crystal System | Space Group | Reference(s) |
| > 250-275 K | Cubic | Pm-3m | [11][12] |
| 150-275 K | Tetragonal | P4/mbm | [11][12] |
| < 150 K | Orthorhombic | Pnma | [11] |
These structural changes are driven by the ordering of the formamidinium cation within the inorganic cage and the tilting of the PbBr₆ octahedra. Understanding these transitions is critical for designing devices that can operate stably across a range of temperatures.
Optical and Electronic Properties: A Gateway to High-Performance Optoelectronics
Formamidinium bromide is a key precursor for the synthesis of wide bandgap perovskites, most notably formamidinium lead bromide (FAPbBr₃).[4][5]
-
Wide Bandgap: FAPbBr₃ possesses a direct bandgap of approximately 2.2 to 2.3 eV.[4][13][14] This wide bandgap makes it an ideal candidate for the top cell in tandem solar cell architectures, where it can efficiently absorb high-energy photons.
-
Photoluminescence: FAPbBr₃ exhibits strong green photoluminescence, with emission peaks typically observed around 545-562 nm.[15][16] This property is leveraged in the development of efficient green perovskite LEDs.
-
Charge Carrier Properties: FAPbBr₃ has been shown to have longer photocarrier diffusion lengths compared to its methylammonium counterpart, which contributes to higher power conversion efficiencies in planar heterojunction solar cells.[3]
The ability to tune the bandgap by mixing formamidinium bromide with other halides, such as formamidinium iodide (FAI), allows for the creation of mixed-halide perovskites with tailored optoelectronic properties for various applications.[4]
Chemical Properties: Stability and Degradation Pathways
The chemical stability of formamidinium bromide and its resulting perovskites is a critical factor for the long-term performance of optoelectronic devices.
Solubility
Formamidinium bromide is soluble in polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[15] It is also soluble in γ-butyrolactone (GBL).[17] The solubility in these solvents is essential for solution-based processing of perovskite thin films. Interestingly, FAPbBr₃ exhibits retrograde solubility in DMF, meaning its solubility decreases as the temperature increases.[17]
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) has shown that formamidinium-based perovskites are generally more thermally stable than their methylammonium analogues.[18] However, at elevated temperatures, formamidinium bromide and its corresponding perovskites undergo thermal decomposition.
The degradation of formamidinium-based perovskites can proceed through several pathways. At temperatures above 95°C, a major decomposition product is sym-triazine.[19][20] At lower temperatures, the degradation can lead to the formation of formamidine and hydrogen cyanide (HCN).[19][20]
Caption: Simplified thermal degradation pathways of formamidinium-based compounds.
It is important to note that the release of toxic gases like HCN during thermal degradation is a significant safety consideration in the manufacturing and long-term operation of devices containing formamidinium-based perovskites.
Applications in Research and Development
The unique properties of formamidinium bromide have positioned it as a critical material in several areas of research and development:
-
Perovskite Solar Cells (PSCs): FABr is a fundamental precursor for fabricating high-efficiency and more stable perovskite solar cells.[1][2] Its use, often in combination with other cations and halides, has been instrumental in achieving power conversion efficiencies exceeding 25%.
-
Light-Emitting Diodes (LEDs): The wide, tunable bandgap of FABr-based perovskites makes them excellent materials for efficient light-emitting diodes, particularly in the green part of the spectrum.[13]
-
Photodetectors: The favorable charge transport properties of formamidinium lead bromide perovskites also make them suitable for use in sensitive photodetectors.[13]
-
Organic Synthesis: Beyond materials science, formamidinium bromide serves as a versatile reagent in organic chemistry for the synthesis of various nitrogen-containing compounds.[1]
Conclusion and Future Outlook
Formamidinium bromide is a pivotal compound that has significantly advanced the field of perovskite optoelectronics. Its favorable physical and chemical properties have enabled the development of more efficient and stable solar cells and LEDs. A thorough understanding of its synthesis, purification, crystal structure, and degradation pathways, as outlined in this guide, is essential for researchers and developers to unlock its full potential. Future research will likely focus on further enhancing the stability of FABr-based perovskites, mitigating degradation issues, and exploring its applications in other emerging technologies.
References
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On the synthesis method of Formamidinium bromide? - ResearchGate. (2019-02-12). [Link]
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Synthesis of brightly luminescent colloidal formamidinium lead bromide perovskite FAPbBr3 nanoplatelets with tunable emission - MATEC Web of Conferences. [Link]
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Formamidinium bromide | CH5BrN2 | CID 89907631 - PubChem - NIH. [Link]
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Efficient Planar Heterojunction Perovskite Solar Cells Based on Formamidinium Lead Bromide | The Journal of Physical Chemistry Letters - ACS Publications. [Link]
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Formamidinium Lead Bromide (FAPbBr3): Properties, Applications in Optoelectronics, and Research Advancements - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Formamidinium Bromide | AMERICAN ELEMENTS ®. [Link]
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Formamidinium Bromide >99.99% | CAS 146958-06-7 - Greatcell Solar Materials. [Link]
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Extrinsic and Intrinsic Stability of Formamidinium Lead Bromide Perovskite Solar Cells Yielding High Photovoltage - University of Cambridge. [Link]
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Enhanced photosensitive properties of a single-crystal formamidinium lead bromide iodine (FAPbBr2I) based photodetector - Materials Advances (RSC Publishing). [Link]
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Synthesis of Formamidinium Lead Halide Perovskite Nanocrystals through Solid-Liquid-Solid Cation Exchange - The Royal Society of Chemistry. [Link]
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Pressure-Induced Structural and Optical Properties of Organometal Halide Perovskite Based Formamidinium Lead Bromide - ResearchGate. [Link]
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Fabrication for formamidinium lead bromide perovskite for light emission. [Link]
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Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled. [Link]
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Intrinsic and Extrinsic Stability of Formamidinium Lead Bromide Perovskite Solar Cells Yielding High Photovoltage | Request PDF - ResearchGate. [Link]
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Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis - Journal of Materials Chemistry A (RSC Publishing). [Link]
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Effect of formamidinium (FA) ions on mixed ‘A’-site based bromide perovskite (APbBr3) thin films - RSC Publishing. [Link]
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Crystal Structure Evolution and Notable Thermal Expansion in Hybrid Perovskites Formamidinium Tin Iodide and Formamidinium Lead Bromide | Inorganic Chemistry - ACS Publications. [Link]
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Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled - The Royal Society of Chemistry. [Link]
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Enhanced structural stability of formamidinium lead bromide (FAPbBr3) perovskites in confined and coated configurations under varying pressures - RSC Publishing. [Link]
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Optically Clear Films of Formamidinium Lead Bromide Perovskite for Wide-Band-Gap, Solution-Processed, Semitransparent Solar Cells | ACS Applied Materials & Interfaces - ACS Publications. [Link]
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Optically Clear Films of Formamidinium Lead Bromide Perovskite for Wide-Band-Gap, Solution-Processed, Semitransparent Solar Cells - PubMed. [Link]
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On the crystal structure thermal evolution of formamidinium lead tribromide, CH(NH 2 ) 2 PbBr 3 - RSC Publishing. [Link]
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Retrograde solubility of formamidinium and methylammonium lead halide perovskites enabling rapid single crystal growth - KAUST Repository. [Link]
-
Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry - mass spectrometry analysis | Request PDF - ResearchGate. [Link]
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Static and Dynamic Disorder in Formamidinium Lead Bromide Single Crystals | The Journal of Physical Chemistry Letters - ACS Publications. [Link]
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Formamidine hydrobromide solubility in organic solvents
An In-depth Technical Guide to the Solubility of Formamidine Hydrobromide in Organic Solvents
Abstract
This compound (FABr), a critical precursor for formamidinium-based lead halide perovskites, plays a pivotal role in the development of high-efficiency solar cells and light-emitting diodes.[1][2] The processability of these optoelectronic devices is fundamentally governed by the solubility of its precursor salts. This technical guide provides a comprehensive overview of the solubility of this compound in relevant organic solvents. We delve into the theoretical principles underpinning its dissolution, present available solubility data, and offer a detailed, field-proven protocol for its experimental determination. This document is intended for researchers, chemists, and materials scientists in the fields of renewable energy and drug development, providing the foundational knowledge required for rational solvent selection and the formulation of stable, high-concentration precursor solutions.
Introduction: The Significance of this compound
This compound, with the chemical formula CH₅BrN₂ and a molecular weight of 124.97 g/mol , is an organic ammonium salt that has become a cornerstone in materials science.[3] Its primary application is as the organic cation source in the synthesis of perovskites, such as FAPbBr₃.[4] The ability to tune the electronic bandgap by mixing halides makes these materials ideal for tandem solar cells and other optoelectronic applications.[3][4]
Achieving high-quality, uniform perovskite thin films via solution-based methods is directly dependent on the solubility of the precursors. A deep understanding of FABr's behavior in various organic solvents is therefore not merely academic; it is a prerequisite for controlling crystallization kinetics, optimizing film morphology, and ultimately, enhancing device performance and stability.
Theoretical Principles of Solubility
The dissolution of an ionic salt like this compound is a thermodynamic process governed by the interplay between the energy required to break apart the crystal lattice (lattice energy) and the energy released when the resulting ions are solvated by the solvent (solvation energy). Dissolution is favorable when the solvation energy is comparable to or exceeds the lattice energy.
Key factors influencing this balance include:
-
Solvent Polarity: As an ionic salt, FABr is inherently polar. The principle of "like dissolves like" dictates that it will dissolve best in polar solvents. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are particularly effective.[5][6][7] These solvents possess large dipole moments and high dielectric constants, which efficiently shield the electrostatic attraction between the formamidinium (FA⁺) cation and the bromide (Br⁻) anion in solution.
-
Hydrogen Bonding: While FABr can act as a hydrogen bond donor, its interaction with polar aprotic solvents is primarily driven by strong ion-dipole interactions.
-
Temperature: For most salts, including individual precursors like FABr, solubility increases with temperature.[3] This is because the dissolution process is typically endothermic, and applying heat provides the necessary energy to overcome the lattice energy. It is a critical point of distinction that the complexes formed between FABr and lead halides in solution can exhibit retrograde solubility (decreasing solubility with increasing temperature), but the individual precursor salt does not.[3]
The diagram below illustrates the fundamental forces at play during the dissolution process.
Caption: Key energetic factors governing the dissolution of FABr.
Quantitative Solubility Data
Quantitative solubility data for this compound alone is not widely published in peer-reviewed literature. Its solubility is almost exclusively discussed in the context of forming perovskite precursor solutions, where it is dissolved alongside a lead halide, such as lead(II) bromide (PbBr₂). The interaction between these precursors in solution can form complex species, influencing the overall solubility limits.
The table below summarizes known solubility data for these combined precursor systems in key polar aprotic solvents.
| Solvent | Precursor System | Molar Conc. (M) | Temperature (°C) | Observations & Notes | Reference |
| Dimethylformamide (DMF) | FAPbBr₃ | ~3.12 | Room Temp. | Forms a highly saturated solution. | [5] |
| DMF | FAPbBr₃ | - | 20 → 100 | Solubility decreases by a factor of 1.7. This is retrograde solubility of the complex, not FABr alone. | [5][8] |
| DMF / GBL (1:1 v/v) | FAPbBr₃ | 1.0 | - | Used for single crystal growth. | [8] |
| Dimethyl Sulfoxide (DMSO) | FAPbBr₃ | - | 30 → 120 | Solubility increases with temperature (normal behavior). | [6] |
| γ-Butyrolactone (GBL) | FAPbI₃ | 0.8 | - | GBL is noted as a lower solubility solvent for precursors compared to DMF/DMSO. | [1][8] |
| N-Methyl-2-pyrrolidone (NMP) | General Salts | - | - | NMP is a powerful aprotic solvent known to effectively dissolve a wide range of organic and inorganic salts. | [7][9][10] |
Field Insights:
-
DMF and DMSO remain the workhorse solvents for high-concentration FABr-based precursor solutions due to their excellent solvating power for both the organic salt and the lead halide.[6][11]
-
Mixed-solvent systems , such as DMF:DMSO, are often employed to fine-tune precursor-solvent interactions, control evaporation rates, and improve perovskite film quality.[11]
-
The higher basicity of DMSO can sometimes promote the decomposition of the formamidinium cation, especially at elevated temperatures, which is a critical consideration for process stability.[11]
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
The absence of standardized public data necessitates a reliable in-house method for determining FABr solubility. The Isothermal Shake-Flask method is a gold-standard, equilibrium-based technique that provides accurate and reproducible results.
Safety Precautions:
-
Consult the Safety Data Sheet (SDS) before handling this compound.[7]
-
Always use appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Handle the powder and all solutions within a fume hood to avoid inhalation.[7]
Methodology:
-
Preparation:
-
Dispense a known volume (e.g., 10.0 mL) of the desired organic solvent (e.g., NMP, DMF) into several glass vials with screw caps.
-
Place the vials in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25 °C) and allow them to thermally equilibrate.
-
-
Saturation:
-
Add an excess amount of FABr powder to each vial. The term "excess" is critical; undissolved solid must be clearly visible to ensure the solution is saturated.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials in the shaker bath at a constant speed for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can validate the minimum time required to achieve a stable concentration.
-
-
Sample Isolation:
-
Stop the agitation and allow the vials to rest in the temperature bath for at least 4 hours, permitting the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a volumetric pipette fitted with a syringe filter (e.g., 0.2 µm PTFE) to prevent transfer of any undissolved solid.
-
-
Analysis:
-
Dilute the filtered aliquot with a suitable solvent to a concentration appropriate for the chosen analytical technique.
-
Determine the concentration of FABr in the diluted sample using a calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Back-calculate the original concentration in the saturated solution. The solubility is typically expressed in mg/mL or mol/L.
-
The following diagram outlines this self-validating experimental workflow.
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.
Conclusion
This compound is a highly polar organic salt readily soluble in polar aprotic solvents like DMF, DMSO, and NMP. While precise quantitative solubility data for the salt alone is sparse, its high solubility in these solvents is evident from its successful use in preparing multi-molar perovskite precursor solutions. A key insight for researchers is to distinguish the normal temperature-dependent solubility of FABr itself from the potential retrograde solubility of the perovskite complexes it forms in solution. For applications requiring precise control over formulation and crystallization, the robust Isothermal Shake-Flask method detailed herein provides a reliable framework for generating the necessary in-house solubility data, enabling continued innovation in the field of solution-processed optoelectronics.
References
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Formamidine hydrobromide for perovskite precursor applications
<An In-Depth Technical Guide to Formamidinium Hydrobromide for Perovskite Precursor Applications
This technical guide provides a comprehensive overview of formamidinium hydrobromide (FABr), a critical precursor for the fabrication of high-performance perovskite solar cells and optoelectronic devices. We will delve into the fundamental chemical and physical properties of FABr, detailing its synthesis, purification, and handling protocols. The core of this guide focuses on the role of FABr in tuning the optoelectronic properties of formamidinium-based lead halide perovskites, including bandgap engineering, defect passivation, and enhancement of device stability. Detailed experimental workflows, data-driven insights, and visual diagrams are provided to equip researchers and drug development professionals with the necessary knowledge for successful application of FABr in their work.
Introduction: The Pivotal Role of Formamidinium Hydrobromide in Perovskite Technology
The rapid evolution of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies. Central to this success is the compositional engineering of the perovskite absorber layer, where the choice of organic and inorganic precursors dictates the final device performance and stability. Formamidinium (FA+) has emerged as a superior alternative to the more traditional methylammonium (MA+) cation due to its larger ionic radius, which contributes to more stable perovskite crystal structures.[1][2]
Formamidinium hydrobromide (FABr), with the chemical formula CH5BrN2, is a key precursor salt used in the synthesis of formamidinium-based perovskites.[3][4][5] Its incorporation, either as the primary bromide source in FAPbBr3 or as a component in mixed-halide systems like FAPb(IyBr1-y)3, offers a powerful tool for tuning the material's properties.[3] This guide will explore the multifaceted role of FABr, from its fundamental characteristics to its impact on device fabrication and performance.
Fundamental Properties of Formamidinium Hydrobromide
A thorough understanding of the precursor's properties is paramount for reproducible and high-quality perovskite fabrication.
Table 1: Physicochemical Properties of Formamidinium Hydrobromide
| Property | Value | Reference |
| Chemical Formula | CH5BrN2 | [3][6] |
| Molecular Weight | 124.97 g/mol | [3] |
| CAS Number | 146958-06-7 | [3] |
| Appearance | White to off-white powder or crystals | |
| Purity | >95.0% (TCI), >99.5% (Ossila), >99.99% (Greatcell) | [3][7][8] |
| Hygroscopicity | Product is hygroscopic and sensitive to air and moisture. | [6] |
Synthesis and Purification of Formamidinium Hydrobromide
High-purity FABr is crucial for fabricating efficient and stable perovskite devices, as impurities can act as recombination centers. While commercially available, in-house synthesis and purification are common in research settings.
Synthetic Pathway
A widely adopted method for synthesizing FABr involves the reaction of formamidinium acetate with hydrobromic acid.[9][10][11]
Caption: Synthesis and purification workflow for Formamidinium Hydrobromide.
Detailed Synthesis Protocol
The following protocol is a synthesis of methods described in the literature.[9][10][11]
-
Reaction Setup: In a round-bottom flask, dissolve formamidinium acetate powder in a 2x molar excess of 48% w/w hydrobromic acid.[10][11] The reaction is typically carried out at 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.[9][11]
-
Reaction: Stir the mixture continuously for approximately 2 hours.[9][11]
-
Solvent Removal: Remove the solvent using a rotary evaporator at an elevated temperature (e.g., 70°C).[11] This will yield a crude white powder.
-
Washing and Recrystallization: Wash the crude product with diethyl ether.[10] For higher purity, dissolve the powder in ethanol and reprecipitate it in diethyl ether.[11] This recrystallization step can be repeated to achieve the desired purity.
-
Drying: Dry the final product in a vacuum oven overnight to remove any residual solvent.[10][11] The result should be white, needle-like crystals.[10]
Role of FABr in Perovskite Film Properties
The inclusion of FABr in the precursor solution significantly influences the structural, optical, and electronic properties of the resulting perovskite film.
Bandgap Tuning and Optoelectronic Applications
One of the primary applications of FABr is in tuning the bandgap of the perovskite absorber layer. Pure formamidinium lead bromide (FAPbBr3) has a wide bandgap of approximately 2.23 eV, making it suitable for applications in tandem solar cells and green light-emitting diodes (LEDs).[3][12] By creating mixed-halide perovskites of the form FAPb(IyBr1-y)3, the bandgap can be continuously tuned between that of FAPbI3 (~1.48 eV) and FAPbBr3.[3] This tunability allows for the optimization of the absorber layer for specific applications.
Caption: Bandgap tuning in mixed-halide formamidinium perovskites.
Influence on Film Morphology and Crystallinity
The choice of solvent and the concentration of FABr in the precursor solution play a crucial role in the morphology and crystallinity of the perovskite film. High-quality, compact, and pinhole-free films with large crystal grains are desirable for efficient charge transport and reduced recombination.[13] Studies have shown that the grain size can be influenced by the solvent used for FABr during a two-step sequential deposition, with larger grains being achievable with solvents like tert-butanol.[1] The concentration of the precursor solution also affects the final film thickness and grain size.[13]
Defect Passivation
Defects at the surface and grain boundaries of perovskite films can act as charge trapping centers, leading to non-radiative recombination and reduced device performance.[12][14] Introducing an excess of FABr during the synthesis of FAPbBr3 nanocrystals has been shown to be an effective strategy for surface defect passivation.[12] This leads to a significant improvement in the photoluminescence quantum yield (PLQY).[12] The bromide ions from FABr can passivate iodide vacancies at the perovskite surface, reducing defect densities.[15]
Impact on Perovskite Device Performance and Stability
The incorporation of FABr has a profound impact on both the efficiency and long-term stability of perovskite solar cells.
Enhanced Photovoltaic Performance
The use of FABr in perovskite formulations has led to significant improvements in power conversion efficiencies (PCE). FAPbBr3-based solar cells have demonstrated high open-circuit voltages (Voc) exceeding 1.5 V.[16] In mixed-halide systems, the substitution of iodide with bromide can lead to an increased optical bandgap, which in turn raises the Voc of the corresponding PSCs.[17]
Table 2: Performance of FABr-Containing Perovskite Solar Cells
| Perovskite Composition | PCE (%) | Voc (V) | Reference |
| FAPbBr3 | > 8% | 1.53 | [16] |
| FAPbBr3 (planar heterojunction) | ~ 7% | - | [18] |
| MA0.7FA0.3Pb(I0.9Br0.1)3 | 17.34 (average) | - | [17] |
| MA0.7FA0.3Pb(I0.8Br0.2)3 | > 15% (average) | - | [17] |
Improved Device Stability
Stability remains a critical challenge for the commercialization of perovskite solar cells. Formamidinium-based perovskites generally exhibit better thermal stability compared to their methylammonium counterparts.[2][19] FAPbBr3, in particular, has shown impressive intrinsic and extrinsic stability.[16][20] Unsealed FAPbBr3 devices have been reported to retain over 95% of their initial efficiency after 150 hours of continuous illumination in both nitrogen and dry air, and 80% in 60% relative humidity.[20] This enhanced stability is attributed to the less polar nature of the FA+ cation and the inherent structure of the FAPbBr3 perovskite.[16]
Safety and Handling
Formamidinium hydrobromide requires careful handling due to its potential health hazards.
-
Hazards: FABr is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[21] It is also suspected of damaging fertility or the unborn child and may cause harm to breast-fed children.[7] It is very toxic to aquatic life with long-lasting effects.[7]
-
Precautions: Always handle FABr in a well-ventilated area or fume hood.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields, and a lab coat.[6][21] Avoid inhalation of dust and contact with skin and eyes.[6]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert gas.[6] FABr is sensitive to air and moisture.[6]
Conclusion
Formamidinium hydrobromide is an indispensable precursor in the field of perovskite optoelectronics. Its ability to tune the bandgap, passivate defects, and enhance the stability of perovskite materials has been instrumental in achieving high-performance solar cells and LEDs. A thorough understanding of its synthesis, purification, and application, as detailed in this guide, is essential for researchers aiming to push the boundaries of perovskite technology. The continued exploration of FABr and other novel precursors will undoubtedly pave the way for the next generation of efficient and stable perovskite devices.
References
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- Chen, W., et al. (2020). High‐Efficiency Formamidinium Lead Bromide Perovskite Nanocrystal‐Based Light‐Emitting Diodes Fabricated via a Surface Defect Self‐Passivation Strategy. Advanced Functional Materials, 30(6), 1901390.
- Ossila. (n.d.). Formamidinium Bromide, FABr.
- Eperon, G. E., et al. (2014). Formamidinium lead trihalide: a broadly tunable perovskite for efficient planar heterojunction solar cells. Energy & Environmental Science, 7, 982-988.
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Formamidinium Lead Bromide for Enhanced Solar Cell Efficiency.
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- Greatcell Solar Materials. (n.d.). Formamidinium bromide >99.99%.
- Sigma-Aldrich. (2025). Safety Data Sheet - Formamidinium bromide.
- Liu, C., et al. (2017). Effects of Formamidinium and Bromide Ion Substitution in Methylammonium Lead Triiodide toward High-Performance Perovskite Solar Cells. ACS Omega, 2(8), 4342–4350.
- Gwangju Institute of Science and Technology. (2024, September 10). New defect passivation strategy for perovskite solar cells. ScienceDaily.
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Thermal stability of formamidinium lead bromide perovskites
An In-Depth Technical Guide to the Thermal Stability of Formamidinium Lead Bromide Perovskites
Authored by: Gemini, Senior Application Scientist
Foreword
Formamidinium lead bromide (FAPbBr₃) has emerged as a highly promising material in the field of optoelectronics, particularly for applications in photovoltaics and light-emitting diodes, owing to its wide bandgap, high open-circuit voltage, and excellent chemical stability.[1][2][3] However, the Achilles' heel of many perovskite materials, including FAPbBr₃, is their long-term stability under operational stressors, with thermal stress being a primary concern. Understanding and mitigating thermal degradation is paramount for transitioning this technology from the laboratory to commercial viability. This guide provides a comprehensive exploration of the thermal stability of FAPbBr₃, delving into its intrinsic properties, degradation mechanisms, state-of-the-art stabilization strategies, and the rigorous experimental protocols required for its characterization.
Intrinsic Thermal Behavior of FAPbBr₃
The inherent thermal stability of FAPbBr₃ is dictated by its crystal structure and the chemical nature of its constituent ions. Unlike many environmental degradation pathways, these processes can occur even in inert atmospheres, driven solely by temperature.
Temperature-Dependent Phase Transitions
The structural integrity of the FAPbBr₃ perovskite lattice is fundamentally linked to its crystallographic phase. As temperature changes, FAPbBr₃ undergoes several phase transitions, which can influence its optoelectronic properties and stability.[4][5] These transitions are primarily associated with the ordering of the formamidinium (FA⁺) cation within the inorganic cage, which introduces lattice deformations.[4]
At high temperatures, FAPbBr₃ adopts a stable cubic α-phase (space group Pm-3m). As the material cools, it transitions to a tetragonal β-phase (P4/mbm) and subsequently to a low-temperature orthorhombic γ-phase (Pnma).[4][6][7] These transitions are reversible and represent a key characteristic of the material's intrinsic thermal behavior.
Table 1: Crystallographic Phase Transitions of FAPbBr₃
| Transition | Temperature Range (approx.) | Crystal System | Space Group | Reference |
| α-phase → β-phase (Cooling) | ~262-275 K | Tetragonal | P4/mbm | [4][6] |
| β-phase → γ-phase (Cooling) | ~150-156 K | Orthorhombic | Pnma | [4][5] |
Note: The exact transition temperatures can vary slightly based on sample preparation, stoichiometry, and measurement conditions.
The stability of the desired cubic phase at room temperature is a key advantage of FAPbBr₃ compared to its iodide counterpart, FAPbI₃, which requires compositional engineering to suppress a room-temperature transition to a non-perovskite "yellow" phase.[8]
Caption: Reversible phase transitions of FAPbBr₃ with temperature.
Thermal Decomposition Pathways
When subjected to sufficiently high temperatures, the FAPbBr₃ structure begins to irreversibly decompose. This process is primarily initiated by the volatility of the organic FA⁺ cation. Coupled thermogravimetry-mass spectrometry (TG-MS) analysis has been instrumental in identifying the gaseous byproducts of this degradation.[9]
The primary decomposition mechanism involves the breakdown of the formamidinium cation. At temperatures relevant to device operation, the main degradation products are formamidine and hydrogen cyanide (HCN).[9] At higher temperatures (above 95°C), a thermodynamic product, sym-triazine, can also be formed.[9] The loss of these organic components is accompanied by the collapse of the perovskite structure, leaving behind lead bromide (PbBr₂).
Compared to its methylammonium (MA⁺) counterpart, the FA⁺ cation is demonstrably more resilient to thermal degradation.[9][10] Density functional theory (DFT) calculations and experimental data show that FA⁺-based perovskites have a larger activation energy for decomposition reactions.[9][10] This enhanced intrinsic stability is a key reason for the widespread interest in formamidinium-based perovskites.
Caption: Primary thermal decomposition pathway of FAPbBr₃.
Strategies for Enhancing Thermal Stability
Improving the thermal robustness of FAPbBr₃ is a multifaceted challenge that researchers are addressing through compositional, dimensional, and processing innovations.
Compositional Engineering: Additives and Ion Substitution
A common and effective strategy is to modify the perovskite's composition to fortify the crystal lattice.
-
Additives: The introduction of small amounts of specific additives into the precursor solution can significantly improve the quality and stability of the resulting perovskite film. For instance, methylammonium chloride (MACl) has been shown to improve the morphology and crystallinity of FAPbBr₃, leading to enhanced device performance and stability.[1][2][11] Chenodeoxycholic acid (CDCA) has been used as an additive to suppress the decomposition of FA⁺ ions and reduce ion migration, thereby improving thermal stability in single crystals.[12]
-
Cation Doping: Incorporating other cations like cesium (Cs⁺) can enhance thermal stability.[13] The smaller ionic radius of Cs⁺ can help stabilize the perovskite structure, as predicted by the Goldschmidt tolerance factor.[14]
Dimensionality Engineering: 2D/3D Heterostructures
One of the most successful approaches for enhancing stability against both thermal and environmental stressors is the formation of 2D/3D perovskite heterostructures.[3][15][16] This involves treating the surface of the 3D FAPbBr₃ film with a solution containing a large, hydrophobic organic cation, such as phenethylammonium bromide (PEABr).[3][15]
This treatment forms an ultrathin layer of a 2D perovskite (e.g., PEA₂PbBr₄) on the surface and at the grain boundaries of the 3D FAPbBr₃.[15] This 2D layer acts as a robust passivation and protective barrier.
-
Defect Passivation: The 2D layer effectively passivates surface defects, which can be initiation sites for thermal degradation.[3][15]
-
Moisture Barrier: The hydrophobic nature of the large organic cations provides excellent resistance to moisture, which can act synergistically with heat to accelerate degradation.[15]
-
Ion Migration Suppression: The 2D capping layer can help to confine ions within the 3D lattice, preventing thermally induced ion migration that degrades device performance.[15]
This strategy has been shown to significantly improve both the power conversion efficiency and the long-term operational stability of FAPbBr₃-based solar cells.[3][15][16]
Caption: Workflow for creating a stabilizing 2D/3D perovskite structure.
Solvent Engineering and Encapsulation
-
Solvent Engineering: The choice of solvents during the deposition process plays a critical role in the crystallization dynamics of the perovskite film.[11][17] Using mixed solvent systems (e.g., 2-propanol and methanol) can lead to higher-quality crystallization, larger grain sizes, and fewer defects, which in turn enhances thermal stability.[1][11]
-
Encapsulation: As a final line of defense, device encapsulation is crucial for long-term stability.[18] It provides a physical barrier against extrinsic factors like moisture and oxygen that exacerbate thermal degradation.[19] Materials like thermoplastic polyolefins (TPO) or polymers embedded with thermally conductive fillers like hexagonal boron nitride (h-BN) can effectively protect the perovskite layer while also helping to manage heat.[19][20]
Table 2: Summary of Strategies to Enhance FAPbBr₃ Thermal Stability
| Strategy | Mechanism | Key Benefit(s) | References |
| Additive Engineering | Incorporating additives (e.g., MACl, CDCA) into the precursor to improve crystallinity and passivate defects. | Improved film quality, reduced ion migration, higher activation energy for decomposition. | [1][11][12] |
| 2D/3D Heterostructures | Forming a thin 2D perovskite layer on the 3D film surface using large organic cations (e.g., PEABr). | Excellent defect passivation, moisture resistance, suppressed ion migration. | [3][15][16][21] |
| Solvent Engineering | Optimizing solvent mixtures (e.g., IPA/MeOH) to control crystallization and film morphology. | Larger grain size, reduced defect density, improved film uniformity. | [1][11][17] |
| Device Encapsulation | Sealing the device with barrier materials (e.g., polymers, glass) to isolate it from the environment. | Prevents ingress of moisture and oxygen, which accelerate thermal degradation. | [19][20][22] |
Experimental Protocols for Stability Assessment
Rigorous and standardized characterization is essential for evaluating the thermal stability of FAPbBr₃ and the efficacy of stabilization strategies. A multi-technique approach is often required.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the decomposition temperature of a material.
-
Principle: Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset of mass loss indicates the beginning of thermal decomposition.
-
Step-by-Step Protocol:
-
Place a small, precisely weighed amount of the FAPbBr₃ powder or film into a TGA crucible (typically platinum or alumina).
-
Load the crucible into the TGA furnace.
-
Purge the system with a controlled atmosphere (e.g., inert helium or nitrogen) to study intrinsic stability.
-
Program the instrument to heat the sample at a constant rate (e.g., 10-20 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).[9]
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting curve to identify the onset temperature of decomposition and the percentage of mass loss at each stage.
-
In-Situ Temperature-Dependent X-Ray Diffraction (XRD)
In-situ XRD allows for the real-time monitoring of crystallographic changes during heating.
-
Principle: Tracks the evolution of the material's crystal structure, identifying phase transitions and the emergence of crystalline degradation products like PbI₂.[23][24]
-
Step-by-Step Protocol:
-
Mount the FAPbBr₃ film or powder on a temperature-controlled stage within an XRD chamber.
-
Record an initial XRD pattern at room temperature to establish a baseline.
-
Begin heating the sample, either in discrete steps or with a continuous ramp.
-
At each temperature setpoint (e.g., every 10-20 °C), acquire a full XRD pattern.
-
Continue this process until the material is fully degraded or the target temperature is reached.
-
Analyze the sequence of diffraction patterns to observe the disappearance of perovskite peaks and the appearance of new peaks corresponding to decomposition products.
-
Coupled TG-MS Analysis
This powerful technique combines TGA with mass spectrometry to identify the specific molecules being released during decomposition.
-
Principle: As the sample is heated in the TGA, the evolved gases are transferred via a heated capillary to a mass spectrometer, which separates and detects the ions based on their mass-to-charge ratio.
-
Step-by-Step Protocol:
-
Perform a TGA experiment as described in Protocol 3.1.
-
Ensure the transfer line between the TGA outlet and the MS inlet is heated to prevent condensation of evolved gases.
-
Configure the mass spectrometer to scan a relevant mass range (e.g., 1-200 amu) continuously throughout the TGA run.
-
Correlate the mass loss events observed in the TGA curve with the mass spectra recorded at those specific temperatures to identify the chemical nature of the decomposition products (e.g., HCN, NH₃).[9]
-
Caption: Experimental workflow for TG-MS analysis of perovskite decomposition.
Accelerated Aging Tests
To simulate real-world operating conditions, perovskite devices are subjected to accelerated aging tests according to established protocols.[25]
-
Dry Heat Test: Involves prolonged exposure to a high temperature (e.g., 85 °C) in a dark, low-humidity environment to assess intrinsic thermal stability.
-
Damp Heat Test: A more aggressive test that combines high temperature with high humidity (e.g., 85 °C and 85% relative humidity) to study the synergistic effects of heat and moisture.[22]
-
Thermal Cycling: Subjects the device to repeated temperature cycles (e.g., -40 °C to 85 °C) to test its resilience to mechanical stress induced by thermal expansion and contraction.[22]
Throughout these tests, the device's photovoltaic performance (efficiency, Vₒ꜀, Jₛ꜀, fill factor) is monitored periodically to quantify the rate of degradation.[25]
Conclusion
The thermal stability of formamidinium lead bromide perovskites is a complex interplay of intrinsic material properties and extrinsic operational factors. While FAPbBr₃ possesses greater inherent thermal resilience than many of its hybrid perovskite counterparts, achieving the long-term stability required for commercial applications necessitates advanced mitigation strategies. Compositional engineering, the development of 2D/3D heterostructures, and robust encapsulation have all proven to be highly effective pathways toward this goal. Continued progress in this field will rely on the synergistic combination of these innovative material design strategies with rigorous, standardized characterization protocols to validate and guide future development.
References
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- Phase Transitions and Dynamics in Mixed Three- and Low-Dimensional Lead Halide Perovskites. (n.d.). PubMed Central.
-
Advances in Encapsulations for Perovskite Solar Cells: From Materials to Applications. (n.d.). MDPI. [Link]
- Thermal degradation of formamidinium based lead halide perovskites into sym‑triazine and hydrogen cyanide observed by coupled thermogravimetry‑mass spectrometry analysis. (n.d.).
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In Situ and Operando Characterization Techniques in Stability Study of Perovskite-Based Devices. (n.d.). MDPI. [Link]
- Researchers improve the stability of perovskite solar cells with novel encapsul
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- Encapsulation for long-term stability enhancement of perovskite solar cells. (n.d.). INIS-IAEA.
- Solvent Engineering of Perovskite Crystallization for High Band Gap FAPbBr3 Perovskite Solar Cells Prepared in Ambient Condition. (2023).
- Discovery of a New Intermediate Enables One‐Step Deposition of High‐Quality Perovskite Films via Solvent Engineering. (n.d.).
- Solvent Engineering of Perovskite Crystallization for High Band Gap FAPbBr 3 Perovskite Solar Cells Prepared in Ambient Condition. (2023). Figshare.
- The thermal stability of FAPbBr3 nanocrystals from temperature-dependent photoluminescence and first-principles calcul
- Efficient and Stable FAPbBr3 Perovskite Solar Cells via Interface Modification by a Low-Dimensional Perovskite Layer. (2021).
- Temperature-Dependent Raman Studies of FAPbBr3 and MAPbBr3 Perovskites: Effect of Phase Transitions on Molecular Dynamics and L
- Efficient and Stable FAPbBr3 Perovskite Solar Cells via Interface Modification by a Low-Dimensional Perovskite Layer. (2021). DiVA portal.
- Improving the Performance and High-Field Stability of FAPbBr3 Single Crystals in X-Ray Detection with Chenodeoxycholic Acid Additive. (2023). PubMed.
- Stability characterization for the perovskite film. a–b) XRD spectra... (n.d.).
- Enhancing the Morpho-Structural Stability of FAPbBr3 Solar Cells via 2D Nanoscale Layer Passivation of the Perovskite Interface: An In-Situ XRD Study. (n.d.). MDPI.
- The thermal stability of FAPbBr3 nanocrystals from temperature-dependent photoluminescence and first-principles calcul
- Thermal Stability Analysis of Formamidinium–Cesium‐Based Lead Halide Perovskite Solar Cells Fabricated under Air Ambient Conditions. (n.d.).
- Enhancing the Morpho-Structural Stability of FAPbBr3 Solar Cells via 2D Nanoscale Layer Passivation of the Perovskite Interface: An In-Situ XRD Study. (2025). PubMed.
- Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled. (n.d.). [No Source Found].
- Understanding Instability in Formamidinium Lead Halide Perovskites: Kinetics of Transformative Reactions at Grain and Subgrain Boundaries. (2022).
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Emerging Characterizing Techniques in the Fine Structure Observation of Metal Halide Perovskite Crystal. (n.d.). MDPI. [Link]
- How Is The Stability Of Perovskite Solar Cells Tested?. (2025). YouTube.
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A Comprehensive Technical Guide to the Safe Handling of Formamidine Hydrobromide
Introduction: Formamidine hydrobromide (CH₅BrN₂), also known as formamidinium bromide or FABr, has become an indispensable precursor material in the field of materials science, particularly for the fabrication of high-efficiency perovskite solar cells.[1] Its role in tuning the optoelectronic properties and enhancing the stability of perovskite absorber layers makes it a common reagent in research, development, and manufacturing settings.[1] However, its increasing prevalence necessitates a thorough understanding of its safety profile and the implementation of robust handling protocols. This guide provides an in-depth, technically grounded framework for researchers, scientists, and drug development professionals to manage this compound safely and effectively, prioritizing experimental integrity and personnel safety.
Section 1: Hazard Identification and Classification
A critical review of available Safety Data Sheets (SDS) reveals significant discrepancies in the hazard classification of this compound. Some suppliers classify the material as non-hazardous under Regulation (EC) No. 1272/2008.[2][3] Conversely, other reputable suppliers and chemical databases assign severe hazard classifications, including reproductive toxicity and organ damage through prolonged exposure.[4][5]
This discrepancy underscores a crucial principle of chemical safety: when classifications conflict, researchers must adopt the most stringent precautions. The causality behind this conservative approach is to protect against potential, irreversible health effects that may not be fully characterized for all material grades. Therefore, this guide is based on the more severe hazard profile, ensuring a comprehensive margin of safety.
GHS Hazard Classification Summary
The following table synthesizes the Globally Harmonized System (GHS) classifications reported for this compound. Prudent laboratory practice dictates adherence to these warnings until a universally harmonized classification is established.
| Hazard Class | Hazard Statement Code | Description | Supporting Sources |
| Reproductive Toxicity | H360 / H360FD | May damage fertility or the unborn child. | [4][5] |
| Effects on or via Lactation | H362 | May cause harm to breast-fed children. | [5] |
| Specific Target Organ Toxicity (Repeated Exposure) | H372 / H373 | Causes/May cause damage to organs through prolonged or repeated exposure. | [4][5] |
| Acute Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | [5] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [4] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | [4][6] |
Primary Hazard Profile
-
Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion.[2]
-
Health Hazards: The most significant risks are associated with long-term exposure, including potential reproductive harm and organ damage.[4][5] It is also an irritant to the skin, eyes, and respiratory system.[4][6]
-
Environmental Hazards: The material is classified as very toxic to aquatic life, necessitating procedures to prevent its release into the environment.[5]
Section 2: Chemical Identification and Properties
Understanding the physical and chemical properties of this compound is fundamental to designing safe handling and storage protocols. Its sensitivity to environmental conditions is a key factor that dictates laboratory practice.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [2] |
| Synonyms | Formamidinium Bromide, FABr | [2][5][7] |
| CAS Number | 146958-06-7 | [2][4] |
| Molecular Formula | CH₅BrN₂ (or CH₄N₂·HBr) | [2] |
| Molecular Weight | 124.97 g/mol | [4] |
| Property | Description | Source(s) |
| Physical State | Solid: White to off-white powder or crystals. | [2][5] |
| Melting Point | 133-140 °C | [2] |
| Solubility | Soluble in water and Dimethylformamide (DMF). | |
| Stability | Chemically stable under standard ambient conditions. | [3][6] |
| Sensitivities | Hygroscopic ; sensitive to air, moisture, and light. | [2][6] |
Section 3: Safe Handling and Storage Protocols
The sensitivities and potential hazards of this compound demand stringent environmental controls and handling procedures. The primary goal is to minimize exposure and preserve the material's integrity.
Engineering Controls
The first line of defense is to control the environment where the chemical is handled.
-
Ventilation: All handling of solid this compound that may generate dust, and all work with its solutions, must be conducted in a certified chemical fume hood or a glovebox to ensure adequate ventilation and containment.[2][8][9]
-
Safety Stations: A safety shower and eyewash station must be readily accessible and located close to the workstation.[8][9]
Standard Operating Protocol for Handling
This workflow provides a self-validating system for safe handling by integrating hazard controls at each step.
Caption: A logical workflow for the safe handling of this compound.
Storage Protocol
The hygroscopic and air-sensitive nature of this compound dictates specific storage conditions to prevent degradation.[2][6]
-
Container: Always store in the original, tightly closed container.[2][8]
-
Atmosphere: The product must be stored under an inert gas (e.g., argon or nitrogen) to protect it from air and moisture.[2][6][8] This is the causal reason for its specific packaging and a critical step to replicate upon opening.
-
Conditions: Keep the container in a dry, cool, and well-ventilated place, away from light.[6][8][9] A recommended storage temperature is below 15°C.
-
Incompatibilities: Segregate from strong oxidizing agents.[3][8]
Section 4: Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The selection must be based on the potential for contact.
| Protection Type | Specification | Rationale & Source(s) |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields. Must conform to EN166 (EU) or equivalent standards. | Protects against dust particles and solution splashes. A key requirement due to the material being a serious eye irritant.[2][6][9] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact. | Prevents skin irritation and potential absorption.[2][6][9] |
| Skin & Body Protection | A lab coat or protective clothing. Closed-toe shoes are mandatory. | Minimizes the risk of skin contact from spills or dust.[2][3] |
| Respiratory Protection | An appropriate dust respirator is required when dusts are generated (e.g., during weighing or transfer of solid material). | Protects against inhalation, which can cause respiratory irritation and is a primary route for systemic exposure.[6] |
Section 5: Emergency Procedures
Preparedness is essential for mitigating the consequences of an accidental release or exposure. All personnel must be familiar with these procedures.
Chemical Spill Response
Caption: Step-by-step emergency workflow for a this compound spill.
Key Spill Actions:
-
Avoid generating dust.[2][9] If possible, use vacuum equipment for collection.[2]
-
Prevent the substance from entering drains as it is toxic to aquatic life.[5][6]
-
Ensure adequate ventilation during cleanup.[2]
First Aid Measures
Immediate and correct first aid can significantly reduce harm from exposure.[10]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[6][8] Seek medical attention if you feel unwell.[2][8]
-
Skin Contact: Immediately take off all contaminated clothing.[6] Rinse the affected skin with plenty of water for at least 15 minutes.[8][9] If skin irritation occurs, seek medical advice.[2][6]
-
Eye Contact: Rinse cautiously and thoroughly with water for several minutes, holding the eyelids open.[2][8] If present, remove contact lenses and continue rinsing.[2][6] Immediate medical attention is required.[6][8]
-
Ingestion: Rinse the mouth with water.[2][8] Never give anything by mouth to an unconscious person.[8] Call a physician or poison control center immediately.[6][8]
Fire-Fighting Measures
-
Extinguishing Media: Use media appropriate for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][6]
-
Specific Hazards: The material is combustible.[6] Thermal decomposition can release hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[6]
-
Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[2][6]
Section 6: Disposal Considerations
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Waste Collection: All waste containing this compound, including contaminated consumables and cleanup materials, must be collected in a suitable, sealed, and clearly labeled container.
-
Disposal Route: Disposal must occur through an approved waste disposal plant and in strict accordance with all local, state, and national environmental regulations.[2][5][6] Do not release into the environment.[5]
Conclusion
While this compound is a key enabling material for advanced photovoltaic research, its potential health and environmental hazards demand a respectful and cautious approach. The conflicting safety classifications in circulation should not lead to complacency but rather to the adoption of the most stringent safety protocols. By implementing robust engineering controls, mandating correct PPE, adhering to strict handling and storage procedures, and preparing for emergencies, researchers can work with this valuable compound confidently and safely. The principles of scientific integrity and trustworthiness begin with a foundational commitment to safety.
References
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Safety Data Sheet - Formamidinium bromide. Ossila. 2
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SAFETY DATA SHEET - this compound. FUJIFILM Wako Chemicals. 8
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This compound | 146958-06-7. TCI AMERICA.
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SAFETY DATA SHEET - Formamidinium bromide. Sigma-Aldrich. 6
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Aminomethylideneazanium;bromide | CH5BrN2 | CID 91972093. PubChem - NIH. 4
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This compound | 146958-06-7. Tokyo Chemical Industry Co., Ltd. (JP). 5
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This compound | 146958-06-7. TCI EUROPE N.V.
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This compound | 146958-06-7. FUJIFILM Wako Chemicals. 11
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SAFETY DATA SHEET - Formamidine acetate. Thermo Fisher Scientific. 9
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SAFETY DATA SHEET - this compound. TCI Chemicals. 3
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Formamidinium bromide ≥99%, anhydrous. Sigma-Aldrich. 1
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This compound (Low water content). BroadPharm. 7
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Section 3: Emergency Procedures. Princeton University Environmental Health and Safety. 10
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Methodological & Application
Synthesis of High-Purity Formamidinium Bromide for High-Performance Perovskite Solar Cells: An Application Note and Protocol
Abstract
The quality of precursor materials is a critical determinant of the efficiency and stability of perovskite solar cells. Formamidinium bromide (FABr), a key component in many high-performing perovskite formulations, must be of high purity to minimize defects in the perovskite crystal lattice. This document provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of high-purity formamidinium bromide (FABr) intended for use in perovskite solar cell research and development. The protocol is designed for researchers, scientists, and professionals in the field, with a focus on the causality behind experimental choices to ensure reproducibility and safety.
Introduction: The Critical Role of Precursor Purity
Formamidinium-based perovskites, such as FAPbI₃ and FAPbBr₃, have garnered significant attention due to their excellent thermal stability and superior carrier transport characteristics compared to their methylammonium counterparts.[1] The formamidinium cation (FA⁺) is larger than the methylammonium cation, which can lead to a more stable perovskite structure. Formamidinium lead bromide (FAPbBr₃) has a bandgap of approximately 2.23 eV, making it a suitable candidate for wide-bandgap applications, including tandem solar cells.[2]
The presence of impurities in the precursor materials can introduce defects into the perovskite crystal structure, acting as recombination centers for charge carriers and degrading device performance and stability. Therefore, the ability to synthesize high-purity FABr in the laboratory is a crucial skill for researchers in this field. This guide provides a reliable method for the synthesis of FABr from formamidinium acetate and hydrobromic acid, followed by a robust purification procedure.
Synthesis Workflow Overview
The synthesis of formamidinium bromide is a straightforward acid-base neutralization reaction. Formamidinium acetate is reacted with hydrobromic acid to yield formamidinium bromide and acetic acid as a byproduct. The subsequent purification steps are designed to remove unreacted starting materials, the acetic acid byproduct, and any residual water.
Caption: Workflow for the synthesis and purification of formamidinium bromide.
Materials and Reagents
| Reagent/Material | Grade | Purity | Supplier Example |
| Formamidinium Acetate (FA(OAc)) | Reagent | 99% | Sigma-Aldrich |
| Hydrobromic Acid (HBr) | Aqueous Solution | 48% | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous | ≥99.5% | Sigma-Aldrich |
| Diethyl Ether (Et₂O) | Anhydrous | ≥99.0% | Sigma-Aldrich |
Equipment:
-
Round-bottom flasks (250 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Vacuum oven
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Schlenk line (optional, for inert atmosphere)
Detailed Synthesis Protocol
This protocol is for the synthesis of approximately 6 grams of formamidinium bromide.
Part 1: Acid-Base Neutralization Reaction
-
Preparation: In a 250 mL round-bottom flask, dissolve 5.205 g (50 mmol) of formamidinium acetate in a minimal amount of deionized water. Place the flask in an ice bath on a magnetic stirrer and begin stirring.
-
Acid Addition: Slowly add 10 mL of 48% hydrobromic acid (a 2x molar excess) dropwise to the stirring formamidinium acetate solution.[1] The slow addition and cooling are crucial to control the exothermic nature of the neutralization reaction. An inert atmosphere (e.g., argon) is recommended to prevent unwanted side reactions but is not strictly necessary.[1]
-
Reaction: Continue stirring the mixture at 0°C for 2 hours to ensure the reaction goes to completion.[1]
Part 2: Isolation and Purification
-
Solvent Removal: Remove the flask from the ice bath and attach it to a rotary evaporator. Remove the solvent (water and acetic acid) at a bath temperature of 50-70°C.[1][3] A crude white powder of formamidinium bromide will be formed.[1]
-
Washing: Wash the crude white powder several times with diethyl ether.[1][3] This step helps to remove any remaining organic-soluble impurities. Decant the diethyl ether after each wash.
-
Recrystallization: Dissolve the crude powder in a minimal amount of hot ethanol (around 50-60°C).[1] Once fully dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization. White, needle-like crystals of pure formamidinium bromide should form. For higher purity, this recrystallization step can be repeated.[4]
-
Final Filtration and Drying: Filter the recrystallized product using a Büchner funnel and wash the crystals with a small amount of cold diethyl ether to remove any residual ethanol.[1] Transfer the purified white crystalline material to a clean, pre-weighed vial and dry it in a vacuum oven at 60-80°C overnight.[1][3]
Characterization of Formamidinium Bromide
To ensure the synthesized FABr is of high purity and suitable for perovskite fabrication, characterization is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the chemical identity and purity of the organic cation. The spectrum should show a characteristic peak for the formamidinium protons. The absence of peaks corresponding to starting materials or solvents (ethanol, diethyl ether) indicates high purity.
-
X-ray Diffraction (XRD): Powder XRD can be used to confirm the crystalline structure of the synthesized FABr. The obtained diffraction pattern should match the reference pattern for formamidinium bromide.[5]
Safety Precautions and Waste Disposal
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the chemicals involved in this synthesis.[6]
Chemical Handling:
-
Hydrobromic Acid: This is a corrosive acid. Handle it in a well-ventilated fume hood to avoid inhaling fumes.[7] In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[7]
-
Formamidinium Acetate: May cause skin and eye irritation.[8][9] Avoid inhalation of the powder.[6]
-
Diethyl Ether: Highly flammable and volatile. Keep away from ignition sources.
Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations. Do not pour organic solvents down the drain.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of high-purity formamidinium bromide. By carefully following these steps and understanding the rationale behind them, researchers can produce high-quality precursor materials essential for the fabrication of efficient and stable perovskite solar cells. The emphasis on purification and subsequent characterization ensures the final product meets the stringent requirements of perovskite device research.
References
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MATEC Web of Conferences. (2021). Synthesis of brightly luminescent colloidal formamidinium lead bromide perovskite FAPbBr3 nanoplatelets with tunable emission. Available at: [Link]
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ResearchGate. (2019). On the synthesis method of Formamidinium bromide?. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Colloidal synthesis of monolayer-thick formamidinium lead bromide perovskite nanosheets with a lateral size of micrometers. Chemical Communications. Available at: [Link]
-
Royal Society of Chemistry. (2014). Supplementary information - Formamidinium lead trihalide: a broadly tunable perovskite for efficient planar heterojunction solar cells. Available at: [Link]
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Royal Society of Chemistry. (2017). Synthesis of Formamidinium Lead Halide Perovskite Nanocrystals through Solid-Liquid-Solid Cation Exchange. Available at: [Link]
-
Vietnam Academy of Science and Technology. (2024). Fabrication for formamidinium lead bromide perovskite for light emission. Available at: [Link]
- Google Patents. (2022). WO2022217238A1 - Methods for purifying perovskite precursors and improved perovskites manufactured therefrom.
-
Loba Chemie. (n.d.). HYDROBROMIC ACID SOLUTION IN GLACIAL ACETIC ACID APPROX. 33% Safety Data Sheet. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Atomic understanding of Formamidinium Hybrid Halide Perovskite, FAPbBr3. Available at: [Link]
-
ResearchGate. (2021). CHARACTERIZATION OF HYBRID-FORMAMIDINIUM BISMUTH BROMIDE PEROVSKITE MATERIAL (FABi2Br9) SYNTHESIZED VIA GROWTH ASSISTED TECHNIQUE FOR SOLAR CELLS APPLICATION. Available at: [Link]
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Application Notes & Protocols: A Guide to Formamidinium Hydrobromide in Thin-Film Deposition
Introduction
Formamidinium-based lead halide perovskites have emerged as a highly promising class of materials for optoelectronic applications, most notably in the field of photovoltaics. Among these, formamidinium lead bromide (FAPbBr₃) and its mixed-halide derivatives are of significant interest due to their favorable bandgap, thermal stability, and potential for high open-circuit voltages in solar cell devices.[1][2][3] The quality of the perovskite thin film is paramount in determining device performance, and formamidinium hydrobromide (FABr) is a critical precursor in the synthesis of these films.
This comprehensive guide provides a detailed experimental protocol for the use of FABr in the deposition of high-quality perovskite thin films. We will delve into the synthesis of FABr, precursor solution preparation, thin-film deposition via spin-coating, and post-deposition annealing processes. The causality behind experimental choices will be explained to provide researchers with a robust understanding of the underlying principles.
Synthesis of Formamidinium Bromide (FABr)
The quality of the perovskite film begins with the purity of its precursors. While FABr is commercially available, in-house synthesis can provide greater control over purity and is a cost-effective alternative.
Reaction Principle
FABr is typically synthesized through an acid-base neutralization reaction between formamidinium acetate (FAAc) and hydrobromic acid (HBr).[4][5][6] The acetate group is replaced by the bromide ion, yielding formamidinium bromide and acetic acid as a byproduct, which is subsequently removed.
Detailed Synthesis Protocol
Materials:
-
Formamidinium acetate (FAAc, 99%)
-
Hydrobromic acid (HBr, 48% in water)
-
Ethanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
In a round-bottom flask kept in an ice bath, dissolve formamidinium acetate in ethanol.
-
Slowly add a molar excess of hydrobromic acid (a 1:2 molar ratio of FAAc to HBr is common) to the stirring solution.[5][6] The reaction is exothermic and should be controlled by the ice bath.
-
Continue stirring the mixture at 0°C for 2 hours under a nitrogen atmosphere to ensure the reaction goes to completion.[4]
-
Remove the solvent and volatile byproducts using a rotary evaporator at approximately 70°C.[5]
-
A white powder of crude FABr will be obtained. To purify, wash the powder several times with diethyl ether.[5][6]
-
For higher purity, recrystallize the FABr from ethanol.[5][6]
-
Dry the purified white crystalline FABr overnight in a vacuum oven at 80°C before use.[5]
Perovskite Precursor Solution Preparation
The composition and quality of the precursor solution are critical factors that directly influence the morphology, crystallinity, and electronic properties of the resulting perovskite thin film.[7][8]
Causality of Component Selection
-
Perovskite Precursors: FABr and a lead halide (e.g., Lead(II) bromide, PbBr₂) are the fundamental building blocks of the FAPbBr₃ perovskite. An equimolar ratio (1:1) is typically used.[4][6]
-
Solvents: Aprotic polar solvents are required to dissolve the ionic precursors. N,N-dimethylformamide (DMF) is a common choice.[4][6] Dimethyl sulfoxide (DMSO) is often used as a co-solvent.[4][9] DMSO has a strong coordination affinity with lead ions, forming intermediate complexes that can help control the crystallization process and improve film quality.
-
Concentration: The concentration of the precursor solution affects the thickness and morphology of the final film.[7][8][10] Higher concentrations generally lead to thicker films.
Protocol for FAPbBr₃ Precursor Solution
Materials:
-
Synthesized Formamidinium Bromide (FABr)
-
Lead(II) Bromide (PbBr₂, 98% or higher)
-
N,N-dimethylformamide (DMF, anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Vials
-
Magnetic stirrer
Procedure:
-
In a clean vial, dissolve FABr and PbBr₂ in a 1:1 molar ratio in a mixture of DMF and DMSO. A common solvent volume ratio is 7:3 (DMF:DMSO).[4]
-
The concentration of the solution can be varied, with 1 M being a typical starting point.[4]
-
Stir the solution on a magnetic stirrer at approximately 60°C for at least 2 hours to ensure complete dissolution of the precursors.[4]
-
Before use, it is advisable to filter the solution through a 0.2 µm PTFE filter to remove any particulate impurities that could act as nucleation sites and create defects in the film.[11]
Thin-Film Deposition by Spin-Coating
Spin-coating is a widely used technique for depositing uniform thin films from solution.[12] The process involves dispensing the precursor solution onto a substrate and then spinning it at high speed to spread the fluid by centrifugal force.
Substrate Preparation
A pristine substrate surface is crucial for achieving good film adhesion and uniformity.
-
Substrates (e.g., FTO-coated glass) should be sequentially cleaned in an ultrasonic bath with detergent (like Hellmanex), deionized water, and isopropyl alcohol, each for about 15 minutes.[13]
-
Dry the substrates with a nitrogen gun.[13]
-
Treat the substrates with UV-Ozone for at least 20 minutes immediately before deposition to remove any remaining organic residues and improve the surface wettability.[11]
Spin-Coating Workflow
The following diagram illustrates the typical workflow for spin-coating a perovskite thin film.
Caption: Workflow for perovskite thin-film deposition via spin-coating.
Detailed Spin-Coating Protocol
This protocol should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation of the perovskite by moisture and oxygen.[11][14]
-
Place the cleaned substrate onto the spin-coater chuck.
-
Dispense an adequate amount of the perovskite precursor solution (e.g., 50 µL) onto the center of the substrate.[11]
-
Start the spin-coating program. A two-step program is common:
-
Antisolvent Quenching: During the high-speed step (e.g., with about 13 seconds remaining), dynamically dispense a stream of an antisolvent (e.g., 100 µL of chlorobenzene or toluene) onto the spinning substrate.[11] This induces rapid supersaturation and nucleation, leading to a more uniform and crystalline film. A color change is often observed at this stage.[11]
-
Immediately transfer the substrate to a hotplate for annealing.
Annealing of the Perovskite Film
Annealing is a critical post-deposition step that provides the thermal energy required for crystal growth, removal of residual solvent, and improvement of the film's crystallinity and morphology.[9][15][16]
The Role of Annealing
-
Crystallization and Grain Growth: The thermal energy promotes the diffusion of precursors and the growth of larger crystal grains, which can reduce the density of grain boundaries that act as sites for charge recombination.[15]
-
Solvent Removal: Complete removal of residual solvents like DMF and DMSO is essential for the stability and performance of the perovskite film.[17]
-
Phase Purity: Annealing helps in the formation of the desired perovskite crystal phase.
Annealing Protocol
-
Preheat a hotplate to the desired annealing temperature. For FAPbBr₃-based perovskites, temperatures can range from 100°C to 170°C.[6]
-
Transfer the spin-coated substrate directly from the spin-coater to the hotplate.
-
Anneal for a specified duration, typically between 10 to 30 minutes.[6]
-
After annealing, allow the film to cool down to room temperature.
The optimal annealing temperature and time can vary depending on the specific perovskite composition, solvents used, and the desired film characteristics. It is often a parameter that requires empirical optimization.[18] Alternative annealing methods such as solvent vapor annealing[15] and laser annealing[19] have also been developed to further improve film quality.
Summary of Experimental Parameters
The table below summarizes typical ranges for the key experimental parameters in the deposition of FABr-based perovskite thin films.
| Parameter | Typical Value/Range | Rationale & Key Considerations |
| Precursor Solution | ||
| FABr:PbBr₂ Molar Ratio | 1:1 | Stoichiometric ratio for FAPbBr₃ formation.[4][6] |
| Concentration | 0.5 M - 1.2 M | Influences film thickness and morphology.[7][8] |
| Solvent System | DMF, DMF:DMSO | Good solubility for precursors; DMSO helps control crystallization.[4] |
| Spin-Coating | ||
| Low Speed | 1000 - 2000 RPM | Ensures even spreading of the precursor solution.[6][11] |
| High Speed | 2000 - 4000 RPM | Determines the final film thickness.[10][11][13] |
| Antisolvent | Chlorobenzene, Toluene | Induces rapid and uniform nucleation.[11] |
| Annealing | ||
| Temperature | 100°C - 170°C | Promotes crystallization and removes residual solvent.[6][15] |
| Time | 5 - 30 minutes | Allows for sufficient grain growth.[6] |
Conclusion
The successful deposition of high-quality formamidinium hydrobromide-based perovskite thin films is a multi-step process where each stage, from precursor synthesis to final annealing, plays a crucial role. This guide provides a detailed, scientifically-grounded protocol that serves as a robust starting point for researchers. By understanding the causality behind each experimental choice, scientists can intelligently modify and optimize these protocols for their specific applications, paving the way for further advancements in perovskite-based optoelectronics. The intrinsic and extrinsic stability of FAPbBr₃ perovskites makes them a compelling choice for high-performance and durable devices.[1][2][3][20][21]
References
- Fabrication for formamidinium lead bromide perovskite for light emission. (n.d.). Vietnam Academy of Science and Technology.
- Synthesis of brightly luminescent colloidal formamidinium lead bromide perovskite FAPbBr3 nanoplatelets with tunable emission. (2021). MATEC Web of Conferences.
- Synthesis of Formamidinium Lead Halide Perovskite Nanocrystals through Solid-Liquid-Solid Cation Exchange. (n.d.). The Royal Society of Chemistry.
- Film-through large perovskite grains formation via a combination of sequential thermal and solvent treatment. (n.d.). Royal Society of Chemistry.
- Extrinsic and Intrinsic Stability of Formamidinium Lead Bromide Perovskite Solar Cells Yielding High Photovoltage. (n.d.). University of Cambridge.
- Supplementary information. (n.d.). The Royal Society of Chemistry.
- Intrinsic and Extrinsic Stability of Formamidinium Lead Bromide Perovskite Solar Cells Yielding High Photovoltage. (2016). Technion - Israel Institute of Technology.
- Leary, E. F. S. (n.d.). Fabricating Perovskite Solar Cells. DigitalCommons@Macalester.
- Annealing-free perovskite films based on solvent engineering for efficient solar cells. (n.d.). Journal of Materials Chemistry C (RSC Publishing).
-
Fabricating Perovskite Solar Cells: Fabrication Guide for Limited Lab Capabilities. (2023). DigitalCommons@Macalester College. Retrieved from [Link]
- Room-Temperature Synthesis of Widely Tunable Formamidinium Lead Halide Perovskite Nanocrystals. (n.d.). ACS Publications.
- Flexible Lead Bromide Perovskite Solar Cells. (2021). DiVA portal.
-
Effects of spin-coating speed and precursor concentration in Formamidinium-based layered perovskite films. (n.d.). ResearchGate. Retrieved from [Link]
-
Intrinsic and Extrinsic Stability of Formamidinium Lead Bromide Perovskite Solar Cells Yielding High Photovoltage. (n.d.). Apollo - University of Cambridge. Retrieved from [Link]
-
Spin-coating and annealing parameters of preparation thin films perovskite. (n.d.). ResearchGate. Retrieved from [Link]
-
Enhanced structural stability of formamidinium lead bromide (FAPbBr3) perovskites in confined and coated configurations under varying pressures. (n.d.). RSC Publishing. Retrieved from [Link]
- Ultrafast laser-annealing of perovskite films for efficient perovskite solar cells. (n.d.). Energy & Environmental Science (RSC Publishing).
-
Optically Clear Films of Formamidinium Lead Bromide Perovskite for Wide-Band-Gap, Solution-Processed, Semitransparent Solar Cells. (n.d.). ResearchGate. Retrieved from [Link]
-
Understanding Instability in Formamidinium Lead Halide Perovskites: Kinetics of Transformative Reactions at Grain and Subgrain Boundaries. (2022). ACS Energy Letters. Retrieved from [Link]
- Omnidirectional annealing process for scalable perovskite films. (n.d.). International Journal of Minerals, Metallurgy and Materials.
-
Annealing Effect on (FAPbI3)1−x(MAPbBr3)x Perovskite Films in Inverted-Type Perovskite Solar Cells. (2015). ResearchGate. Retrieved from [Link]
-
Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent–Morphology Relationship. (2023). MDPI. Retrieved from [Link]
-
How to fabricate perovskite solar cells (quickstart guide). (2022). YouTube. Retrieved from [Link]
-
Optically Clear Films of Formamidinium Lead Bromide Perovskite for Wide-Band-Gap, Solution-Processed, Semitransparent Solar Cells. (2021). ACS Applied Materials & Interfaces. Retrieved from [Link]
-
Role of solution concentration in formation kinetics of bromide perovskite thin films during spin-coating monitored by optical in situ metrology. (2022). PMC. Retrieved from [Link]
-
Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent-Morphology Relationship. (2023). PubMed. Retrieved from [Link]
-
20.Spin Coating Methodology in detail|Conditions for good quality thin film. (2022). YouTube. Retrieved from [Link]
-
Role of solution concentration in formation kinetics of bromide perovskite thin films during spin-coating monitored by optical in situ metrology. (2022). RSC Publishing. Retrieved from [Link]
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Application Note & Protocol: Preparation of High-Purity Formamidinium Lead Bromide (FAPbBr3) Precursor Solution for Optoelectronic Applications
Abstract
Formamidinium Lead Bromide (FAPbBr₃) has emerged as a highly promising perovskite material for optoelectronic devices, including solar cells and light-emitting diodes (LEDs), due to its favorable bandgap and superior thermal stability compared to its methylammonium counterparts.[1][2] The quality of the FAPbBr₃ thin film, and consequently the device performance, is critically dependent on the purity, stoichiometry, and stability of the precursor solution. This document provides a comprehensive guide for researchers, detailing both the synthesis of high-purity Formamidinium Bromide (FABr) and the subsequent preparation of a stable, high-concentration FAPbBr₃ precursor solution. We delve into the causality behind solvent selection and processing parameters, offering field-proven insights to ensure reproducibility and high performance.
Introduction: The Critical Role of the Precursor Solution
The solution-based fabrication of perovskite thin films is a deceptively simple process. The reality is that the precursor solution is a complex chemical system where precursor-solvent interactions, solution aging, and stoichiometry dictate the crystallization pathway and ultimate film quality.[3][4] For FAPbBr₃, achieving a uniform, pinhole-free, and highly crystalline film requires a precursor solution that is meticulously prepared and maintained.
Key challenges in precursor preparation include:
-
Purity of Starting Materials: Impurities in either the formamidinium salt or the lead halide can act as nucleation inhibitors or create defect sites in the final film.
-
Solvent System Engineering: The choice of solvent is not merely for dissolution. Solvents like Dimethyl Sulfoxide (DMSO) actively participate in the crystallization process by forming intermediate complexes, which can be leveraged to control crystal growth.[3][5]
-
Solution Stability and Aging: Perovskite precursor solutions are often metastable. Over time, degradation reactions can occur, altering the stoichiometry and leading to the formation of undesirable phases.[6][7][8]
This guide provides a self-validating protocol designed to mitigate these challenges, starting with the synthesis of the organic salt.
Safety First: Hazard Assessment
Working with perovskite precursors involves handling hazardous materials. A thorough risk assessment must be conducted before beginning any experimental work.
| Compound | CAS No. | Key Hazards |
| Lead (II) Bromide (PbBr₂) | 10031-22-8 | Harmful if swallowed or inhaled. Suspected of damaging fertility or the unborn child. May cause damage to organs through prolonged exposure.[9][10] |
| Formamidinium Bromide (FABr) | 146958-06-7 | Causes skin and serious eye irritation. May cause respiratory irritation.[11] |
| Hydrobromic Acid (HBr) | 10035-10-6 | Causes severe skin burns and eye damage. May cause respiratory irritation. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Harmful in contact with skin or if inhaled. Suspected of damaging the unborn child. |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Combustible liquid. May cause skin and eye irritation. |
Mandatory Precautions:
-
All work with lead compounds and concentrated acids must be performed inside a certified chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE) at all times, including a lab coat, chemical splash goggles, and nitrile gloves.[11][12]
-
Consult the full Safety Data Sheet (SDS) for each chemical before use.[9][10][11]
Part I: Synthesis and Purification of Formamidinium Bromide (FABr)
Commercially available FABr can have variable purity. Synthesizing it in-house is a reliable method to ensure high-quality starting material. The most common synthesis involves the reaction of formamidinium acetate with hydrobromic acid.[1][13][14]
Required Materials and Reagents
-
Formamidinium acetate (≥99%)
-
Hydrobromic acid (HBr, 48 wt% in water)
-
Ethanol (Anhydrous, 200 proof)
-
Diethyl ether (Anhydrous)
-
Round-bottom flask, magnetic stir bar, ice bath, rotary evaporator.
Step-by-Step Synthesis Protocol
-
Reaction Setup: Place a 250 mL round-bottom flask containing a magnetic stir bar into an ice bath on a magnetic stir plate.
-
Reactant Addition: Weigh 10.4 g (100 mmol) of formamidinium acetate and add it to the flask. Slowly add 22.6 mL (~200 mmol) of 48% hydrobromic acid dropwise to the flask while stirring vigorously.[13] The 2:1 molar excess of acid ensures the complete protonation of the amine precursor.[13]
-
Reaction: Continue stirring in the ice bath for 2 hours under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Solvent Removal: Remove the flask from the ice bath and use a rotary evaporator at 60-70°C to remove the water and excess acid until a white, crude powder is formed.[1][13]
-
Purification - Washing: Wash the crude powder multiple times with anhydrous diethyl ether to remove unreacted starting materials. Decant the ether after each wash.
-
Purification - Recrystallization: Dissolve the washed powder in a minimal amount of hot ethanol (~90-100 mL). Reprecipitate the FABr by slowly adding the ethanol solution to a large volume of stirred diethyl ether (~500 mL).[1] White, needle-like crystals should form.
-
Drying: Collect the white crystals by vacuum filtration. Dry the purified FABr in a vacuum oven at 60-80°C overnight to remove any residual solvent.[13][14] Store the final product in a desiccator or glovebox.
Part II: Preparation of the FAPbBr₃ Precursor Solution
This protocol details the preparation of a standard 1.0 M FAPbBr₃ solution in a DMF:DMSO mixed solvent system. The ratio of these solvents is a critical parameter for controlling film crystallization.
The Role of the Solvent System
While N,N-Dimethylformamide (DMF) is an excellent solvent for the precursor salts, Dimethyl Sulfoxide (DMSO) plays a more active role. DMSO is a strong Lewis base that coordinates with the lead bromide (PbBr₂), forming intermediate solvate complexes such as FAPbBr₃·DMSO.[3][5]
This interaction provides a crucial advantage: it slows down the perovskite crystallization process upon solvent evaporation or anti-solvent quenching. This modulation allows for the growth of larger, more ordered crystalline grains with fewer defects, which is highly beneficial for device performance.[5][15]
Caption: Role of DMSO in FAPbBr₃ precursor solution.
Recommended Protocol (1.0 M Solution)
This procedure should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize exposure to moisture and oxygen.
Reagents & Equipment:
-
Synthesized Formamidinium Bromide (FABr)
-
Lead (II) Bromide (PbBr₂, ≥98%, anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%)
-
Dimethyl Sulfoxide (DMSO, anhydrous, ≥99.9%)
-
Glass vial, magnetic stir bar, hot plate, precision balance.
Step-by-Step Protocol:
-
Prepare Solvent Mixture: In a clean, dry glass vial, prepare the solvent mixture by combining DMF and DMSO. A common and effective starting ratio is 7:3 (v/v) .[16] For 1 mL of total solvent, this would be 700 µL of DMF and 300 µL of DMSO.
-
Weigh Precursors: For a 1.0 M solution in 1 mL of solvent, weigh:
-
122.9 mg of Formamidinium Bromide (FABr, Molar Mass: 122.95 g/mol )
-
367.0 mg of Lead (II) Bromide (PbBr₂, Molar Mass: 367.01 g/mol )
-
Note: This corresponds to a 1:1 molar ratio. Some protocols use a slight excess of FABr (e.g., 1.05:1) to compensate for volatility or to passivate defects, which can be an optimization parameter.[3]
-
-
Dissolution: Add the weighed PbBr₂ and FABr to the vial containing the solvent mixture. Add a small magnetic stir bar.
-
Heating and Stirring: Cap the vial tightly. Place it on a hotplate and heat to 60-70°C while stirring.[16] Continue heating and stirring for at least 2 hours, or until all precursors are fully dissolved and the solution is clear and bright yellow.
-
Cooling & Filtration: Once fully dissolved, turn off the heat and allow the solution to cool to room temperature. It is best practice to filter the solution through a 0.22 µm PTFE syringe filter to remove any particulates before use.
-
Storage: Store the precursor solution in a tightly sealed vial in a dark, dry environment (e.g., inside the glovebox). For longer-term storage (over a few days), storing the solution at a low temperature (~4°C) can significantly slow degradation pathways.[6]
Caption: FAPbBr₃ precursor solution preparation workflow.
Quality Control and Troubleshooting
| Problem | Possible Cause | Solution |
| Precursors do not fully dissolve | 1. Insufficient heating/stirring time. 2. Low-quality or wet solvents/precursors. 3. Solution is supersaturated. | 1. Increase stirring time or temperature slightly (do not exceed 80°C). 2. Ensure all reagents are anhydrous and high-purity. 3. Re-calculate masses and volumes. |
| Solution is cloudy or has precipitates after cooling | 1. Precursors are crashing out of solution (poor solubility). 2. Contamination or reaction with moisture. | 1. Gently re-heat the solution to redissolve. Consider adjusting the DMF:DMSO ratio (increasing DMSO can enhance solubility[17]). 2. Ensure all steps are performed in a dry, inert environment. |
| Solution color darkens or changes over time (days) | Precursor solution aging and degradation.[6][8] | This is expected to some extent. Prepare fresh solution for best results. Store at low temperatures to prolong shelf life.[6] Do not use solutions that have visibly degraded. |
| Poor quality perovskite film (pinholes, low crystallinity) | 1. Sub-optimal precursor solution. 2. Issues with the deposition process (e.g., spin speed, anti-solvent). | 1. Re-make the precursor solution, paying close attention to purity and stoichiometry. 2. This is beyond the scope of this note, but film deposition parameters must be optimized in conjunction with the precursor ink. |
References
-
FORMAMIDINIUM LEAD BROMIDE MSDS | CAS 1008105-17-6 MSDS - Loba Chemie. (2017). Loba Chemie. [Link]
-
On the synthesis method of Formamidinium bromide? (2019). ResearchGate. [Link]
-
Synthesis of brightly luminescent colloidal formamidinium lead bromide perovskite FAPbBr3 nanoplatelets with tunable emission. (2021). MATEC Web of Conferences. [Link]
-
Fabrication for formamidinium lead bromide perovskite for light emission. (2024). Vietnam Academy of Science and Technology. [Link]
-
Extrinsic and Intrinsic Stability of Formamidinium Lead Bromide Perovskite Solar Cells Yielding High Photovoltage. (2016). University of Cambridge. [Link]
-
Supplementary information - Formamidinium lead trihalide: a broadly tunable perovskite for efficient planar heterojunction solar cells. (2014). The Royal Society of Chemistry. [Link]
-
Colloidal synthesis of monolayer-thick formamidinium lead bromide perovskite nanosheets with a lateral size of micrometers. (2016). Chemical Communications (RSC Publishing). [Link]
-
Optically Clear Films of Formamidinium Lead Bromide Perovskite for Wide-Band-Gap, Solution-Processed, Semitransparent Solar Cells. (2021). ACS Applied Materials & Interfaces. [Link]
-
Perovskite intermediate phase FAPbBr3·DMSO assisted in-situ growth of FAPbBr3 polycrystalline wafer for X-ray detection and imaging. (2022). ResearchGate. [Link]
-
Crystallization Pathways of FABr-PbBr2-DMF and FABr-PbBr2-DMSO Systems: The Comprehensive Picture of Formamidinium-Based Low-Dimensional Perovskite-Related Phases and Intermediate Solvates. (2022). MDPI. [Link]
-
Flexible Lead Bromide Perovskite Solar Cells. (2021). DiVA portal. [Link]
-
High‐Efficiency Formamidinium Lead Bromide Perovskite Nanocrystal‐Based Light‐Emitting Diodes Fabricated via a Surface Defect Self‐Passivation Strategy. (2022). ResearchGate. [Link]
-
Synthesis of Formamidinium Lead Halide Perovskite Nanocrystals through Solid-Liquid-Solid Cation Exchange. (2017). The Royal Society of Chemistry. [Link]
-
FAPbBr3 perovskite solar cells with VOC values over 1.5 V by controlled crystal growth using tetramethylenesulfoxide. (2018). Journal of Materials Chemistry A (RSC Publishing). [Link]
-
Effect of Br content on phase stability and performance of H2N=CHNH2Pb(I1−xBrx)3 perovskite thin films. (2019). IOPscience. [Link]
-
Solution Chemistry and Aging of Perovskite Precursor Solutions. (2021). Mary E. O'Kane Thesis. [Link]
-
Intrinsic and Extrinsic Stability of Formamidinium Lead Bromide Perovskite Solar Cells Yielding High Photovoltage. (2016). ResearchGate. [Link]
-
Stability of Precursor Solution for Perovskite Solar Cell: Mixture (FAI + PbI2) versus Synthetic FAPbI3 Crystal. (2020). PubMed. [Link]
-
Improving the stability of perovskite precursor solution by using additives. (2022). ResearchGate. [Link]
-
Enhanced structural stability of formamidinium lead bromide (FAPbBr 3 ) perovskites in confined and coated configurations under varying pressures. (2023). ResearchGate. [Link]
-
Impacts of MAPbBr3 Additive on Crystallization Kinetics of FAPbI3 Perovskite for High Performance Solar Cells. (2021). MDPI. [Link]
-
Perovskite Solution Aging: What Happened and How to Inhibit?. (2020). ResearchGate. [Link]
-
Solubility of Hybrid Halide Perovskites in DMF and DMSO. (2021). PMC - NIH. [Link]
-
Understanding effects of precursor solution aging in triple cation lead perovskite. (2018). KOASAS. [Link]
-
Acid-Catalyzed Reactions Activate DMSO as a Reagent in Perovskite Precursor Inks. (2019). ResearchGate. [Link]
-
Stability tests of FAPbBr 3-polymer composite films in... (2019). ResearchGate. [Link]
-
Colloidal Synthesis of Monolayer-Thick Formamidinium Lead Bromide Perovskite Nanosheets with Lateral Size of Micrometer. (2016). The Royal Society of Chemistry. [Link]
-
Stabilization of formamidinium lead iodide perovskite precursor solution for blade-coating efficient carbon electrode perovskite solar cells. (2021). Chin. Phys. B. [Link]
-
Monodisperse Formamidinium Lead Bromide Nanocrystals with Bright and Stable Green Photoluminescence. (2016). Journal of the American Chemical Society. [Link]
-
The degradation of perovskite precursor. (2023). Researching. [Link]
-
The degradation of perovskite precursor. (2023). Researching. [Link]
-
Improving FAPbBr3 Perovskite Crystal Quality via Additive Engineering for High Voltage Solar Cell over 1.5 V. (2024). ACS Applied Materials & Interfaces. [Link]
-
Improving FAPbBr3 Perovskite Crystal Quality via Additive Engineering for High Voltage Solar Cell over 1.5 V. (2024). PubMed. [Link]
-
Formamidinium Lead Bromide (FAPbBr3) Perovskite Microcrystals for Sensitive and Fast Photodetectors. (2017). ResearchGate. [Link]
-
Composition-Tunable Formamidinium Lead Mixed Halide Perovskites via Solvent-Free Mechanochemical Synthesis. (2018). SciSpace. [Link]
-
Room-Temperature Synthesis of Widely Tunable Formamidinium Lead Halide Perovskite Nanocrystals. (2018). Chemistry of Materials. [Link]
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Application Note & Protocol: High-Quality Formamidinium Lead Bromide (FAPbBr₃) Crystallization via the Antisolvent Method
Introduction
Formamidinium lead bromide (FAPbBr₃) has emerged as a critical material in the field of optoelectronics, particularly for wide-bandgap perovskite solar cells, light-emitting diodes (LEDs), and photodetectors. Its favorable bandgap of approximately 2.28 eV, coupled with superior thermal and chemical stability compared to its iodide counterparts, makes it a promising candidate for next-generation devices.[1] Achieving high-performance devices, however, is contingent upon the fabrication of high-quality, crystalline FAPbBr₃ films with uniform morphology and minimal defects. The antisolvent crystallization method has become a cornerstone technique for producing such films, offering a reproducible and effective means of controlling the nucleation and growth process.[2][3][4][5]
This document provides a comprehensive guide for researchers and scientists on the antisolvent crystallization of FAPbBr₃. It details the underlying scientific principles, offers a step-by-step protocol for thin-film deposition, and provides insights into process optimization and troubleshooting.
Scientific Principles: The Mechanism of Antisolvent Crystallization
Antisolvent crystallization is a precipitation technique that relies on inducing supersaturation of a solute in a solution by introducing a "poor" or "anti-" solvent. In the context of FAPbBr₃, the precursor salts—formamidinium bromide (FABr) and lead(II) bromide (PbBr₂)—are first dissolved in a good solvent, typically a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This precursor solution is then deposited onto a substrate, often via spin-coating.
The critical step involves the introduction of an antisolvent, a liquid in which the perovskite precursors have very low solubility, during the spin-coating process. The rapid mixing of the good solvent and the antisolvent drastically reduces the solubility of FABr and PbBr₂, leading to a rapid increase in precursor concentration and subsequent supersaturation. This supersaturation drives the nucleation and growth of the FAPbBr₃ crystals.
The choice of the good solvent is crucial. DMSO, for instance, can form intermediate complexes with the lead halide (e.g., FABr–PbBr₂–DMSO), which can modulate the crystallization process.[6] The removal of this coordinated DMSO upon annealing helps in the formation of a compact and uniform perovskite film.[2] The miscibility between the solvent and antisolvent is another key parameter. A degree of immiscibility can be beneficial, as it may prevent the premature removal of the intermediate phase, allowing for slower, more controlled crystal growth.[7]
Experimental Workflow
The following diagram illustrates the typical workflow for the antisolvent crystallization of FAPbBr₃ thin films.
Caption: Workflow for FAPbBr₃ antisolvent crystallization.
Detailed Protocol for FAPbBr₃ Thin-Film Deposition
This protocol is a representative method and may require optimization based on specific experimental conditions and desired film characteristics.
1. Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier (Example) | Notes |
| Formamidinium Bromide (FABr) | >99.9% | Sigma-Aldrich, Greatcell Solar | Store in a desiccator or glovebox. |
| Lead(II) Bromide (PbBr₂) | 99.999% trace metals basis | Sigma-Aldrich, TCI | Handle with care (toxic). |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich | Store over molecular sieves. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich | Store over molecular sieves. |
| Chlorobenzene (CB) | Anhydrous, 99.8% | Sigma-Aldrich | Common antisolvent. |
| Substrates | FTO or ITO-coated glass | Varies | Substrate cleaning is critical. |
2. Precursor Solution Preparation (1.0 M)
-
Environment: All solution preparation should be conducted in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize moisture and oxygen exposure.
-
Stoichiometry: Weigh 266.8 mg of PbBr₂ and 124.9 mg of FABr for a 1:1 molar ratio.
-
Solvent Mixture: Prepare a solvent mixture of DMF and DMSO, typically in a 4:1 (v/v) ratio.
-
Dissolution: Add the weighed precursors to 1 mL of the DMF:DMSO solvent mixture.
-
Mixing: Stir the solution on a hotplate at a low temperature (e.g., 40-60 °C) for at least 2 hours, or until the precursors are fully dissolved, resulting in a clear, pale-yellow solution.
-
Filtration: Before use, filter the precursor solution through a 0.22 µm PTFE syringe filter to remove any undissolved particles.
3. Substrate Preparation
-
Cleaning: Sequentially clean the FTO or ITO substrates by sonicating in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Drying: Dry the substrates with a stream of nitrogen or compressed air.
-
Surface Treatment: Treat the substrates with UV-Ozone for 15 minutes to remove organic residues and improve the wettability of the surface.
4. Spin-Coating and Antisolvent Quenching
-
Environment: This step should be performed in a controlled environment, preferably a glovebox with low humidity (<15% RH).
-
Dispensing: Dispense an adequate amount of the FAPbBr₃ precursor solution (e.g., 40-60 µL) onto the center of the substrate.
-
Spin-Coating Program:
-
Step 1: 1000 rpm for 10 seconds (for spreading).
-
Step 2: 4000 rpm for 30 seconds (for thinning).
-
-
Antisolvent Dripping: Approximately 10-15 seconds before the end of the second spin-coating step, dispense a controlled volume of the antisolvent (e.g., 100-200 µL of chlorobenzene) onto the center of the spinning substrate. The timing of this step is critical and may require optimization.[3][4][5]
-
Observation: A rapid change in the film's appearance from transparent to opaque or colored indicates successful precipitation.
5. Thermal Annealing
-
Transfer: Immediately transfer the substrate onto a preheated hotplate.
-
Annealing Parameters: Anneal the film at 100-150 °C for 10-30 minutes. The optimal temperature and time will depend on the specific solvent system and desired crystal grain size. A common two-step annealing process is 80 °C for 5 minutes followed by 150 °C for 20 minutes.[8]
-
Cooling: Allow the film to cool down to room temperature naturally. The final film should have a bright orange or reddish-orange color.
Process Optimization and Troubleshooting
The quality of the FAPbBr₃ film is highly sensitive to several parameters. The following table summarizes key variables and their impact.
| Parameter | Impact on Film Quality | Optimization Strategy |
| Precursor Concentration | Affects film thickness and uniformity. Higher concentrations can lead to rougher films.[3][4][5] | Vary concentration from 0.8 M to 1.5 M. Lower concentrations are suitable for semi-transparent devices.[3][4][5] |
| Antisolvent Choice | Influences nucleation rate and crystal morphology. Polarity and miscibility with the primary solvent are key.[7] | Test different antisolvents such as chlorobenzene, toluene, diethyl ether, or isopropanol. |
| Antisolvent Dripping Time | Critical for controlling nucleation density and grain size. Too early may wash away precursors; too late may result in incomplete crystallization. | Systematically vary the dripping time. In situ photoluminescence can be used to precisely determine the optimal window.[3][4][5] |
| Annealing Temperature & Time | Affects crystal growth, grain size, and removal of residual solvent.[2] | Optimize temperature (100-160 °C) and time (5-30 min) to achieve desired crystallinity without causing thermal degradation. |
| Additives | Can passivate defects and control crystallization. For example, adding PMMA to the antisolvent can improve film morphology and crystallinity.[1][8] | Introduce additives like PMMA into the antisolvent or other passivating agents into the precursor solution. |
Common Issues and Solutions:
-
Pinholes in the Film: Often caused by poor substrate wetting or insufficient precursor solution. Ensure thorough substrate cleaning and dispense an adequate volume of the precursor solution.
-
Poor Crystallinity: May result from suboptimal annealing conditions or a non-ideal solvent/antisolvent system. Optimize annealing temperature and time, and consider screening different antisolvents.
-
Inhomogeneous Film: Can be due to improper antisolvent dripping technique or spin-coating parameters. Ensure a rapid and centered dispense of the antisolvent and optimize the spin-coating speeds and durations.
Characterization of FAPbBr₃ Films
To validate the quality of the synthesized films, the following characterization techniques are recommended:
-
X-ray Diffraction (XRD): To confirm the crystalline phase and assess the crystallinity of the FAPbBr₃ film. Strong diffraction peaks at approximately 14.8° and 29.8° correspond to the (001) and (002) crystal planes of the cubic perovskite structure.[1]
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology, grain size, and uniformity of the film.
-
UV-Vis Spectroscopy: To determine the absorption spectrum and estimate the bandgap of the material.
-
Photoluminescence (PL) Spectroscopy: To assess the optical quality of the film. A high PL intensity and a long carrier lifetime are indicative of low defect density.
Conclusion
The antisolvent crystallization method is a powerful and widely adopted technique for the fabrication of high-quality formamidinium lead bromide films. By carefully controlling the precursor solution, the choice and application of the antisolvent, and the post-deposition annealing process, researchers can produce crystalline and uniform films suitable for a variety of high-performance optoelectronic devices. This guide provides a robust starting point for the synthesis and optimization of FAPbBr₃, emphasizing the scientific principles that underpin this versatile crystallization technique.
References
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Seok, S. I., & Grätzel, M. (2018). Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. MDPI. [Link]
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Li, N., et al. (2018). The Effect of Antisolvent Treatment on the Growth of 2D/3D Tin Perovskite Films for Solar Cells. ACS Energy Letters. [Link]
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Zhang, X., et al. (2023). Improved perovskite crystallization by antisolvent engineering in tin-perovskite photovoltaics. Physical Chemistry Chemical Physics. [Link]
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Wang, Y., et al. (2023). Perovskite Crystallization Regulation by a Green Antisolvent for High-Performance NiOx-Based Inverted Solar Cells. Nano Letters. [Link]
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Zhang, X., et al. (2023). Improved Perovskite Crystallization by Antisolvent Engineering in Tin-Perovskite Photovoltaics. SciSpace. [Link]
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Liu, Y., et al. (2022). Exploring Anisotropy on Oriented Wafers of MAPbBr3 Crystals Grown by Controlled Antisolvent Diffusion. ACS Publications. [Link]
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Subbiah, A. S., et al. (2021). Optically Clear Films of Formamidinium Lead Bromide Perovskite for Wide-Band-Gap, Solution-Processed, Semitransparent Solar Cells. ACS Applied Materials & Interfaces. [Link]
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Subbiah, A. S., et al. (2021). Optically Clear Films of Formamidinium Lead Bromide Perovskite for Wide-Band-Gap, Solution-Processed, Semitransparent Solar Cells. HKUST Research Portal. [Link]
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Li, Z., et al. (2021). Improving FAPbBr3 Perovskite Crystal Quality via Additive Engineering for High Voltage Solar Cell over 1.5 V. ResearchGate. [Link]
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Amalathas, A. P., et al. (2022). Polymer-Assisted Crystallization and Defect Passivation in Planar Wide-Bandgap FAPbBr3 Perovskite Solar Cells. PMC - NIH. [Link]
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Subbiah, A. S., et al. (2021). Optically Clear Films of Formamidinium Lead Bromide Perovskite for Wide-Band-Gap, Solution-Processed, Semitransparent Solar Cells. PubMed. [Link]
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Zhao, L., et al. (2023). High-yield growth of FACsPbBr3 single crystals with low defect density from mixed solvents for gamma-ray spectroscopy. Carolina Digital Repository. [Link]
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Chen, W., et al. (2018). Colloidal synthesis of monolayer-thick formamidinium lead bromide perovskite nanosheets with a lateral size of micrometers. Chemical Communications. [Link]
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Amalathas, A. P., et al. (2022). Polymer-Assisted Crystallization and Defect Passivation in Planar Wide-Bandgap FAPbBr3 Perovskite Solar Cells. ACS Omega. [Link]
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Ben-Akacha, M., et al. (2021). Synthesis of brightly luminescent colloidal formamidinium lead bromide perovskite FAPbBr3 nanoplatelets with tunable emission. MATEC Web of Conferences. [Link]
-
Ivanov, A. S., et al. (2022). Crystallization Pathways of FABr-PbBr2-DMF and FABr-PbBr2-DMSO Systems: The Comprehensive Picture of Formamidinium-Based Low-Dimensional Perovskite-Related Phases and Intermediate Solvates. MDPI. [Link]
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Ben-Akacha, M., et al. (2021). Synthesis of brightly luminescent colloidal formamidinium lead bromide perovskite FAPbBr3 nanoplatelets with tunable emission. ResearchGate. [Link]
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Liu, Y., et al. (2018). Exploring Anisotropy on Oriented Wafers of MAPbBr3 Crystals Grown by Controlled Antisolvent Diffusion. ACS Publications. [Link]
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Protesescu, L. (2017). Formamidinium Lead-halide Perovskite Nanocrystals synthesis. YouTube. [Link]
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Liu, Y., et al. (2023). Solvent Engineering of Perovskite Crystallization for High Band Gap FAPbBr3 Perovskite Solar Cells Prepared in Ambient Condition. DiVA portal. [Link]
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Liu, Y., et al. (2023). Solvent Engineering of Perovskite Crystallization for High Band Gap FAPbBr3 Perovskite Solar Cells Prepared in Ambient Condition. ACS Applied Energy Materials. [Link]
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Chen, Z., et al. (2020). High‐Efficiency Formamidinium Lead Bromide Perovskite Nanocrystal‐Based Light‐Emitting Diodes Fabricated via a Surface Defect Self‐Passivation Strategy. ResearchGate. [Link]
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Zhao, L., et al. (2023). High-yield growth of FACsPbBr3 single crystals with low defect density from mixed solvents for gamma-ray spectroscopy. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Ultrafast Antisolvent Growth of Single-Crystal CsPbBr3 Microcavity for Whispering-Gallery-Mode Lasing. PMC - NIH. [Link]
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Kim, J., et al. (2022). Characterization of powders produced by various antisolvent crystallization. ResearchGate. [Link]
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Application Note: Tuning Perovskite Bandgaps with Formamidine Hydrobromide
Introduction: The Importance of Bandgap Engineering in Perovskite Optoelectronics
Hybrid organic-inorganic perovskites, particularly those based on formamidinium lead iodide (FAPbI₃), have emerged as revolutionary materials in the field of optoelectronics.[1][2] Their exceptional properties, including high absorption coefficients, long charge-carrier diffusion lengths, and solution processability, have led to rapid advancements in solar cell and light-emitting diode (LED) technologies.[3] A key attribute that underpins the versatility of perovskites is the ability to engineer their electronic bandgap.[3] The bandgap determines the portion of the electromagnetic spectrum a material can absorb or emit, making its precise control essential for optimizing device performance.
Pure FAPbI₃ possesses a nearly ideal bandgap of ~1.48 eV for single-junction solar cells, but it suffers from phase instability at room temperature, often converting to a photo-inactive "yellow" phase.[1][4] Formamidine hydrobromide (FABr) has become an indispensable tool for researchers, serving a dual purpose: it allows for the precise tuning of the optical bandgap and simultaneously enhances the structural stability of the desired photoactive "black" perovskite phase.[4] This application note provides a comprehensive guide to the mechanism, protocols, and characterization techniques for tuning perovskite bandgaps using FABr.
The Mechanism: How FABr Alters the Perovskite Bandgap
The crystal structure of a perovskite is represented by the formula ABX₃. In FAPbI₃, the A-site is occupied by the organic formamidinium (FA⁺) cation, the B-site by a lead (Pb²⁺) cation, and the X-site by iodide (I⁻) anions. The electronic bandgap is primarily determined by the atomic orbitals of the B-site and X-site ions, which form the corner-sharing [PbI₆]⁴⁻ octahedra that constitute the crystal lattice.
The addition of FABr introduces bromide (Br⁻) ions, which are smaller than iodide ions. These Br⁻ ions substitute for I⁻ ions at the X-site in the perovskite lattice. This halide substitution is the primary driver of bandgap modification and occurs due to several interconnected factors:
-
Lattice Contraction: The smaller ionic radius of Br⁻ compared to I⁻ causes the overall crystal lattice to contract. This contraction alters the bond lengths and angles within the [PbX₆]⁴⁻ octahedra.
-
Electronic Orbital Overlap: The change in atomic distances directly affects the overlap between the lead (Pb) 6p orbitals (conduction band) and the halide (I/Br) 5p/4p orbitals (valence band). This modification of the electronic structure leads to a widening of the bandgap.
-
Increased Electronegativity: Bromine is more electronegative than iodine, which results in a lowering of the valence band maximum energy level, contributing to an increased bandgap.
The incorporation of Br⁻ also enhances the material's stability by improving the tolerance factor of the perovskite structure, making the cubic photoactive phase more thermodynamically favorable at room temperature.[4]
Caption: Ionic substitution in the perovskite lattice.
Experimental Guide: Protocols and Procedures
This section provides detailed protocols for preparing and characterizing FAPbI₃₋ₓBrₓ thin films. The methodologies are designed to be self-validating, where results from different characterization techniques corroborate one another.
Protocol 1: Perovskite Precursor Solution Preparation
This protocol describes the formulation of precursor solutions for a range of FABr concentrations. A common solvent system is a mixture of N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).
Materials:
-
Formamidinium Iodide (FAI)
-
Lead Iodide (PbI₂)
-
Formamidinium Bromide (FABr)
-
DMF (anhydrous)
-
DMSO (anhydrous)
Procedure:
-
Prepare a stock solution of the base FAPbI₃ precursor. For a 1.2 M solution, dissolve FAI and PbI₂ in a 4:1 v/v mixture of DMF:DMSO.
-
Prepare a stock solution for the bromine source by dissolving FABr and Lead Bromide (PbBr₂) in a similar solvent mixture.
-
To create mixed-halide perovskite precursors, FAPbI₃ and FAPbBr₃ solutions can be blended in the desired ratios.[5]
-
Stir all solutions on a hotplate at ~60°C for at least 2 hours in an inert atmosphere (e.g., a nitrogen-filled glovebox) until all solids are fully dissolved.
-
Before use, filter the solutions through a 0.22 µm PTFE syringe filter to remove any particulates.
Table 1: Example Precursor Formulations for FAPb(I₁₋ₓBrₓ)₃
| Molar Ratio (x) | FAI (mg) | PbI₂ (mg) | FABr (mg) | PbBr₂ (mg) | DMF (µL) | DMSO (µL) |
|---|---|---|---|---|---|---|
| 0 (Pure Iodide) | 206.4 | 553.2 | 0 | 0 | 800 | 200 |
| 0.05 | 196.1 | 525.5 | 7.4 | 22.0 | 800 | 200 |
| 0.10 | 185.8 | 497.9 | 14.9 | 44.0 | 800 | 200 |
| 0.15 | 175.4 | 470.2 | 22.3 | 66.1 | 800 | 200 |
| 0.20 | 165.1 | 442.6 | 29.8 | 88.1 | 800 | 200 |
Calculations are for 1 mL of a 1.2 M final precursor solution.
Protocol 2: Perovskite Thin-Film Deposition via Spin-Coating
A one-step spin-coating process with an anti-solvent quenching step is a widely used and reliable method to produce high-quality, uniform perovskite thin films.[6][7]
Procedure:
-
Clean substrates (e.g., FTO glass) sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen gun.
-
Treat the substrates with UV-Ozone for 15 minutes to ensure a hydrophilic surface.
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Deposit an appropriate charge transport layer (e.g., SnO₂) onto the substrate.
-
Dispense ~40 µL of the perovskite precursor solution onto the center of the substrate.
-
Initiate a two-step spin-coating program:
-
Step 1: 1000 rpm for 10 seconds (acceleration: 200 rpm/s).
-
Step 2: 4000 rpm for 30 seconds (acceleration: 2000 rpm/s).
-
-
During the second step, with about 10-15 seconds remaining, dispense ~150 µL of an anti-solvent (e.g., chlorobenzene or diethyl ether) onto the spinning substrate.[7][8] This rapidly removes the host solvent, inducing fast and uniform nucleation.[6][9]
-
Immediately transfer the substrate to a hotplate and anneal at 100-150°C for 10-30 minutes to promote crystal growth and remove residual solvent.
Caption: Workflow for perovskite film fabrication.
Protocol 3: Film Characterization
A combination of spectroscopic and structural analysis is required to confirm the successful tuning of the bandgap.
-
UV-Visible (UV-Vis) Absorption Spectroscopy:
-
Purpose: To determine the optical absorption onset, which is directly related to the bandgap.
-
Procedure: Measure the absorbance spectrum of the perovskite film on a transparent substrate from 400 nm to 900 nm.
-
Analysis: The optical bandgap (E_g) is determined by constructing a Tauc plot.[10][11] For direct bandgap semiconductors like perovskites, plot (αhν)² versus photon energy (hν), where α is the absorption coefficient. Extrapolate the linear portion of the curve to the energy axis (where (αhν)² = 0) to find the bandgap.[10][12] An increase in FABr content should result in a blue-shift of the absorption edge and a corresponding increase in the calculated E_g.[13][14]
-
-
Photoluminescence (PL) Spectroscopy:
-
Purpose: To measure the emission energy, which corroborates the bandgap determined from UV-Vis.
-
Procedure: Excite the film with a laser at an energy above its bandgap (e.g., 405 nm or 532 nm) and measure the emission spectrum.
-
Analysis: The PL emission peak should correspond closely to the bandgap energy.[15] As the FABr concentration increases, the PL peak will blue-shift to higher energies (shorter wavelengths), consistent with a widening bandgap.[13][16]
-
-
X-Ray Diffraction (XRD):
-
Purpose: To analyze the crystal structure and confirm the incorporation of bromide into the lattice.
-
Procedure: Scan the film using an XRD diffractometer.
-
Analysis: The substitution of larger I⁻ ions with smaller Br⁻ ions causes the crystal lattice to contract. According to Bragg's Law (nλ = 2d sinθ), this decrease in the lattice spacing (d) will cause the diffraction peaks to shift to higher 2θ angles.[13] Observing a systematic shift in the main perovskite diffraction peaks (e.g., around 14° and 28°) with increasing FABr content provides direct evidence of successful halide substitution.[17]
-
Expected Results and Data Interpretation
The combination of these characterization techniques provides a self-validating dataset. The blue-shift observed in both absorption and emission spectra should be accompanied by a shift in XRD peaks to higher angles.
Table 2: Expected Trends in Characterization Data with Increasing FABr Content
| FABr Molar Ratio (x) | Expected Bandgap (eV) | Approx. PL Peak (nm) | Key XRD Peak (e.g., (100)) Shift |
|---|---|---|---|
| 0 | ~1.48 - 1.51[1][18] | ~820 - 830 | Baseline (e.g., ~14.1°) |
| 0.05 | ~1.53 | ~810 | Shift to higher 2θ |
| 0.10 | ~1.57 | ~790 | Further shift |
| 0.15 | ~1.61 | ~770 | Further shift |
| 0.20 | ~1.65 | ~750 | Further shift |
Note: Exact values can vary based on film quality, stoichiometry, and measurement conditions.
Broader Impacts and Advanced Considerations
-
Phase Stability: While pure FAPbI₃ is prone to degrading into the non-perovskite δ-phase, the incorporation of even small amounts of bromide can significantly enhance the thermodynamic stability of the desired photoactive α-phase.[4] However, at very high annealing temperatures, bromine incorporation can sometimes accelerate degradation into PbI₂.[19][20][21]
-
Device Performance: The ability to tune the bandgap is critical for various applications. For tandem solar cells, a wider bandgap (~1.7-1.8 eV) perovskite is needed for the top cell to efficiently absorb the high-energy portion of the solar spectrum.[22] In LEDs, tuning the halide content allows for the emission color to be precisely controlled from near-infrared to green.[3] The increased bandgap from bromine incorporation typically leads to a higher open-circuit voltage (V_OC) in solar cells.[19][20]
-
Halide Segregation: A potential issue in mixed-halide perovskites is photo-induced halide segregation, where iodide-rich and bromide-rich domains can form under illumination. This can lead to performance losses. Careful compositional engineering and the use of additives are often required to mitigate this effect.
Conclusion
This compound is a powerful and essential compound for the development of high-performance perovskite optoelectronics. It provides a reliable method for controllably widening the bandgap of formamidinium-based perovskites while simultaneously improving the crucial phase stability of the material. By following the detailed protocols for synthesis and the multi-faceted characterization approach outlined in this guide, researchers can effectively fabricate and validate perovskite films with tailored optoelectronic properties, paving the way for next-generation solar cells, LEDs, and other advanced photonic devices.
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Tuning FAPbI3 for scalable perovskite indoor photovoltaics. (2024). Royal Society of Chemistry. Retrieved from [Link]
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Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites. (2024). Oak Ridge National Laboratory. Retrieved from [Link]
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Characterization of the perovskite films. a) UV–vis absorption spectra... (n.d.). ResearchGate. Retrieved from [Link]
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(PDF) Anti-solvent treatment time approach to high efficiency perovskite solar cells with temperature of coating environmental. (n.d.). ResearchGate. Retrieved from [Link]
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Supplementary Information for: Indirect to direct bandgap transition in methylammonium lead halide perovskite. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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(A) UV-vis absorption and normalized PL spectra and (B) XRD patterns of FAPbI3 and. (n.d.). ResearchGate. Retrieved from [Link]
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Materials characterization. (a) UV-Vis absorption spectra of perovskite film with different compositions. (b). (n.d.). ResearchGate. Retrieved from [Link]
-
Room Temperature Synthesis of Formamidinium Lead Iodide (FAPbI3) Perovskite for Low-Cost Absorber in Solar Cells. (2021). Engineered Science Publisher. Retrieved from [Link]
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The fabrication of formamidinium lead iodide perovskite thin films via organic cation exchange. (2016). Royal Society of Chemistry. Retrieved from [Link]
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Optically Clear Films of Formamidinium Lead Bromide Perovskite for Wide-Band-Gap, Solution-Processed, Semitransparent Solar Cells. (2021). HKUST Research Portal. Retrieved from [Link]
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Application Notes and Protocols for Formamidinium Bromide in Stable and Reproducible Perovskite Solar Cells
Introduction: The Quest for Stable and Efficient Perovskite Photovoltaics
Organic-inorganic hybrid perovskites have emerged as a revolutionary material in the field of photovoltaics, promising high power conversion efficiencies at a low manufacturing cost. Among the various perovskite compositions, formamidinium (FA)-based lead halide perovskites, particularly formamidinium lead iodide (FAPbI₃), have garnered significant attention due to their near-ideal bandgap of approximately 1.48 eV and superior thermal stability compared to their methylammonium (MA)-based counterparts.[1][2] However, the photoactive black α-phase of FAPbI₃ is thermodynamically unstable at room temperature and tends to convert to a photoinactive yellow δ-phase, a significant hurdle for long-term device stability and reproducibility.[1][3]
The incorporation of bromide ions (Br⁻) into the FAPbI₃ crystal lattice to form mixed halide perovskites (FAPb(I₁₋ₓBrₓ)₃) is a widely adopted and effective strategy to stabilize the desirable α-phase.[4] Formamidinium bromide (FABr) serves as a critical precursor in this compositional engineering approach. The smaller ionic radius of bromide compared to iodide induces a chemical pressure that stabilizes the perovskite structure, while also allowing for the tuning of the material's bandgap.[5][6] This guide provides a comprehensive overview and detailed protocols for the synthesis of FABr and its application in the fabrication of stable and reproducible perovskite solar cells.
Part 1: Foundational Science - The Role of Formamidinium Bromide
The primary function of FABr in FAPbI₃-based perovskites is to enhance the structural stability of the photoactive α-phase. The Goldschmidt tolerance factor (t), a key indicator of the stability of the perovskite crystal structure, is improved by the partial substitution of iodide with bromide. This compositional tuning helps to maintain the desired cubic or pseudo-cubic crystal structure essential for efficient charge transport.
Furthermore, the inclusion of bromide allows for a wider bandgap, which can be beneficial for applications in tandem solar cells.[5][6] The ability to tune the bandgap also enables better alignment of the perovskite's energy levels with the adjacent charge transport layers, thereby improving charge extraction and reducing voltage losses in the final device. The use of FABr, often in conjunction with other additives like cesium iodide (CsI) or methylammonium chloride (MACl), has been instrumental in pushing the power conversion efficiencies of FAPbI₃-based solar cells to over 25%.
Part 2: Synthesis of Formamidinium Bromide (FABr)
A reliable and high-purity synthesis of FABr is the first critical step towards reproducible perovskite solar cell fabrication. The following protocol is a widely adopted method for the laboratory-scale synthesis of FABr.
Protocol 1: Synthesis of Formamidinium Bromide
Materials and Reagents:
-
Formamidinium acetate (FAAc)
-
Hydrobromic acid (HBr, 48% in water)
-
Ethanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve formamidinium acetate in a 2x molar excess of hydrobromic acid (48% w/w).[7][8] For example, slowly add 0.2 mol of HBr to 0.1 mol of FAAc.
-
Stir the mixture in an ice bath at 0°C for 2 hours under a nitrogen or argon atmosphere.[1]
-
Remove the solvent using a rotary evaporator at a bath temperature of 70°C until a white powder is formed.[8]
-
Wash the resulting crude product with diethyl ether to remove unreacted starting materials and byproducts.
-
Recrystallize the white powder twice from ethanol to obtain pure, white, needle-like crystals of FABr.[7]
-
Dry the purified FABr overnight in a vacuum oven at 60-80°C before transferring it to a nitrogen-filled glovebox for storage.[8]
Causality Behind Experimental Choices:
-
Molar Excess of HBr: Ensures the complete conversion of formamidinium acetate to formamidinium bromide.
-
Ice Bath: The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and prevent the formation of unwanted byproducts.
-
Inert Atmosphere: Prevents the degradation of the reactants and products due to exposure to oxygen and moisture.
-
Washing with Diethyl Ether: Diethyl ether is a non-polar solvent that effectively removes non-polar impurities while the desired ionic product, FABr, remains as a solid.
-
Recrystallization from Ethanol: This is a purification step where the crude product is dissolved in a hot solvent (ethanol) and then allowed to cool, causing the pure compound to crystallize out, leaving impurities in the solution.
-
Vacuum Drying: Ensures the complete removal of residual solvents, which is critical as moisture and solvent residues can negatively impact the quality of the perovskite film.
Visualization of FABr Synthesis Workflow
Caption: Workflow for the synthesis of high-purity formamidinium bromide.
Part 3: Fabrication of Perovskite Solar Cells using Formamidinium Bromide
The fabrication of high-quality perovskite films is paramount for achieving high-performance solar cells. The one-step and two-step sequential deposition methods are the most common solution-based techniques.
One-Step Deposition Method
In the one-step method, all the precursor components (e.g., FAI, PbI₂, FABr, and PbBr₂) are dissolved in a single solvent system and deposited in a single step. This method is straightforward but requires precise control over the crystallization process, often through an antisolvent dripping technique.
Materials and Reagents:
-
Formamidinium iodide (FAI)
-
Lead iodide (PbI₂)
-
Formamidinium bromide (FABr)
-
Lead bromide (PbBr₂)
-
N,N-dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Chlorobenzene (antisolvent)
-
Pre-cleaned substrates with an electron transport layer (e.g., FTO/c-TiO₂/m-TiO₂)
Precursor Solution Preparation:
-
Prepare a stock solution of the desired perovskite composition. A common composition is (FAPbI₃)₀.₈₅(FAPbBr₃)₀.₁₅.
-
Dissolve the precursors in a mixed solvent of DMF and DMSO, typically in a 4:1 volume ratio.[1][5] For a 1 M solution, the molar ratios of the precursors would be: 0.85 M FAI, 0.15 M FABr, 0.85 M PbI₂, and 0.15 M PbBr₂.
-
Stir the solution at 60°C for at least 2 hours in a nitrogen-filled glovebox to ensure complete dissolution.[1]
Spin-Coating and Annealing:
-
Transfer the pre-cleaned substrate into a nitrogen-filled glovebox.
-
Deposit the perovskite precursor solution onto the substrate.
-
Spin-coat the substrate in a two-step program:
-
Step 1: 1000 rpm for 10 seconds.
-
Step 2: 4000-6000 rpm for 20-30 seconds.
-
-
During the second step, typically 5-15 seconds before the end of the spinning, drip a controlled volume of an antisolvent (e.g., 100-200 µL of chlorobenzene) onto the center of the spinning substrate.[3]
-
Immediately transfer the substrate to a hotplate and anneal at 100-150°C for 10-30 minutes.[9]
Causality Behind Experimental Choices:
-
DMF:DMSO Solvent Ratio: DMSO has a strong coordination with lead halides, forming intermediate complexes that slow down the rapid crystallization of the perovskite, leading to more uniform and larger grains.[10][11] The 4:1 DMF:DMSO ratio is a widely optimized balance between good precursor solubility (from DMF) and controlled crystallization (from DMSO).
-
Antisolvent Dripping: The antisolvent is a solvent in which the perovskite precursors are insoluble. Dripping it onto the wet film during spinning rapidly extracts the host solvent (DMF/DMSO), inducing a supersaturated state and promoting rapid and uniform nucleation of the perovskite crystals.[12][13] This helps to form a dense and pinhole-free film.
-
Annealing: The thermal annealing step removes residual solvents and promotes the growth and crystallization of the perovskite grains. The temperature and time are critical parameters that influence the final film morphology and crystallinity.[14]
Two-Step Sequential Deposition Method
The two-step method involves the sequential deposition of the lead halide and the organic halide layers. This method offers better control over the perovskite film morphology and is often more reproducible than the one-step method.
Materials and Reagents:
-
Lead iodide (PbI₂)
-
N,N-dimethylformamide (DMF)
-
Formamidinium iodide (FAI)
-
Formamidinium bromide (FABr)
-
Isopropanol (IPA)
-
Pre-cleaned substrates (e.g., FTO)
Procedure:
-
Step 1: Lead Iodide Deposition
-
Dissolve PbI₂ in DMF to form a 1 M solution.
-
Spin-coat the PbI₂ solution onto the substrate at 2000-4000 rpm for 30 seconds.
-
Anneal the PbI₂ film at 70-100°C for 10-30 minutes.
-
-
Step 2: Organic Halide Deposition and Conversion
-
Prepare a solution of FAI and FABr in isopropanol. For example, a solution containing 10 mg/mL of FAI and 1.5 mg/mL of FABr.
-
Spin-coat the organic halide solution onto the PbI₂-coated substrate at 4000 rpm for 30 seconds.
-
Anneal the substrate at 150-170°C for 15-30 minutes to facilitate the conversion of PbI₂ to the mixed-halide perovskite.[15]
-
Causality Behind Experimental Choices:
-
Sequential Deposition: This approach decouples the deposition of the inorganic and organic components, allowing for better control over the reaction and crystallization process. The morphology of the initial PbI₂ film significantly influences the final perovskite film quality.
-
Isopropanol as Solvent for Organic Halides: Isopropanol is a good solvent for the organic halides but a poor solvent for PbI₂, preventing the dissolution of the underlying PbI₂ layer during the second spin-coating step.
-
High-Temperature Annealing: The higher annealing temperature in the second step is necessary to drive the intercalation of the formamidinium and bromide ions into the PbI₂ lattice to form the perovskite crystal structure.
Visualization of Perovskite Solar Cell Fabrication Workflows
Caption: Comparison of one-step and two-step fabrication workflows for perovskite solar cells.
Part 4: Characterization and Performance
The performance and stability of the fabricated perovskite solar cells must be thoroughly characterized to validate the fabrication protocols.
Key Performance Metrics and Characterization Techniques
| Parameter | Technique | Description |
| Power Conversion Efficiency (PCE) | Current-Voltage (J-V) Measurement | The primary metric for solar cell performance, calculated as (Jsc x Voc x FF) / Pin, where Jsc is the short-circuit current density, Voc is the open-circuit voltage, FF is the fill factor, and Pin is the incident power density.[16][17] |
| External Quantum Efficiency (EQE) | EQE Spectroscopy | Measures the ratio of collected charge carriers to incident photons at a specific wavelength. Integrating the EQE spectrum provides a calculated Jsc value that should be consistent with the J-V measurement.[16][17] |
| Crystal Structure | X-ray Diffraction (XRD) | Confirms the formation of the desired perovskite phase and provides information on crystallinity and crystal orientation.[18] |
| Film Morphology | Scanning Electron Microscopy (SEM) | Visualizes the surface and cross-section of the perovskite film to assess grain size, uniformity, and the presence of pinholes.[18] |
| Long-Term Stability | Accelerated Aging Tests | Devices are subjected to prolonged exposure to light, heat, and humidity to evaluate their operational lifetime.[19][20] |
Protocol 4: J-V and Stability Characterization
J-V Measurement:
-
Use a solar simulator with a calibrated light source (e.g., AM 1.5G, 100 mW/cm²).
-
Contact the top and bottom electrodes of the solar cell with probes connected to a source measure unit.
-
Scan the voltage from reverse to forward bias (e.g., -0.2 V to 1.2 V) and from forward to reverse bias to assess any hysteresis.
-
Record the current density at each voltage step to generate the J-V curve.
-
Extract the key performance parameters: Voc, Jsc, FF, and PCE.
Long-Term Stability Testing:
-
Place the unencapsulated or encapsulated devices in a controlled environment chamber.
-
Subject the devices to continuous illumination at the maximum power point (MPP) under controlled temperature and humidity (e.g., 85°C and 85% relative humidity).
-
Periodically measure the J-V curves to track the degradation of the performance parameters over time.
-
The T₈₀ lifetime, the time it takes for the PCE to drop to 80% of its initial value, is a common metric for stability.[20]
Conclusion
The use of formamidinium bromide is a cornerstone in the fabrication of high-efficiency and stable perovskite solar cells. By carefully controlling the synthesis of high-purity FABr and optimizing the perovskite film deposition process, researchers can achieve reproducible results and push the boundaries of perovskite photovoltaic technology. The protocols and explanations provided in this guide offer a solid foundation for both newcomers and experienced researchers in the field to fabricate and characterize state-of-the-art formamidinium-based perovskite solar cells.
References
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Supplementary information - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of brightly luminescent colloidal formamidinium lead bromide perovskite FAPbBr3 nanoplatelets with tunable emission - MATEC Web of Conferences. Available at: [Link]
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Fabrication for formamidinium lead bromide perovskite for light emission. Available at: [Link]
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Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent–Morphology Relationship - MDPI. Available at: [Link]
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On the synthesis method of Formamidinium bromide? - ResearchGate. Available at: [Link]
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(a) Schematic illustration of anti-solvent dripping (denoted as FDC)... - ResearchGate. Available at: [Link]
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(a) Schematic diagrams of perovskite film fabrication by antisolvent... - ResearchGate. Available at: [Link]
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Synthesis of Formamidinium Lead Halide Perovskite Nanocrystals through Solid-Liquid-Solid Cation Exchange - The Royal Society of Chemistry. Available at: [Link]
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Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent–Morphology Relationship - MDPI. Available at: [Link]
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Photovoltaic characterizations of the solar cells: a) J–V curves of the... - ResearchGate. Available at: [Link]
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Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells - MDPI. Available at: [Link]
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Effects of Annealing Conditions on Mixed Lead Halide Perovskite Solar Cells and Their Thermal Stability Investigation - MDPI. Available at: [Link]
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Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. Available at: [Link]
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Characterization of perovskite solar cells: Towards a reliable measurement protocol. Available at: [Link]
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J–V characteristics and EQE of the perovskite solar cells with a, b MABr and c, d FABr. Available at: [Link]
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Long-duration stability of perovskite solar cells - pv magazine USA. Available at: [Link]
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Alleviation of Precursor Degradation Induced by DMF/DMSO Mixture for Enhanced Performance of Perovskite Solar Cells | Request PDF - ResearchGate. Available at: [Link]
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Boosting Long-Term Stability of Pure Formamidinium Perovskite Solar Cells by Ambient Air Additive Assisted Fabrication - NIH. Available at: [Link]
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Improving Protocols to test the stability of perovskite solar cells - Specific IKC. Available at: [Link]
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Compositional Engineering of FAPbI 3 Perovskite Added MACl with MAPbBr 3 or FAPbBr 3. Available at: [Link]
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Partial Replacement of Dimethylformamide with Less Toxic Solvents in the Fabrication Process of Mixed-Halide Perovskite Films - MDPI. Available at: [Link]
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Annealing Engineering in the Growth of Perovskite Grains - MDPI. Available at: [Link]
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Long-term operating stability in perovskite photovoltaics - Sargent Group - University of Toronto. Available at: [Link]
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(PDF) Recent Progress in Long-term Stability of Perovskite Solar Cells - ResearchGate. Available at: [Link]
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Reduced Defects and Enhanced Performance of (FAPbI3)0.97(MAPbBr3)0.03-Based Perovskite Solar Cells by Trimesic Acid Additives - PMC - NIH. Available at: [Link]
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Development of formamidinium lead iodide-based perovskite solar cells: efficiency and stability - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04769H. Available at: [Link]
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Lights and Shadows of DMSO as Solvent for Tin Halide Perovskites - PMC - NIH. Available at: [Link]
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Lights and Shadows of DMSO as Solvent for Tin Halide Perovskites. Available at: [Link]
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A Holistic Study on the Effect of Annealing Temperature and Time on CH3NH3PbI3-Based Perovskite Solar Cell Characteristics - Frontiers. Available at: [Link]
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Application of Formamidine Hydrobromide in Mixed-Cation Perovskites: A Guide for Researchers
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The pursuit of highly efficient and stable perovskite solar cells has led to intricate engineering of the perovskite composition. Formamidinium (FA)-based lead iodide perovskites (FAPbI3) are particularly promising due to their optimal bandgap and superior thermal stability compared to their methylammonium (MA) counterparts.[1] However, the photoactive black phase (α-phase) of FAPbI3 is thermodynamically unstable at room temperature, often transitioning to a photo-inactive yellow δ-phase.[2][3] The incorporation of multiple cations and halides is a key strategy to stabilize this α-phase and enhance device performance.[4][5] This guide focuses on the application of formamidine hydrobromide (FABr) as a critical component in mixed-cation, mixed-halide perovskite formulations, providing detailed protocols and scientific rationale for its use.
The introduction of bromide ions via FABr into the iodide-dominant perovskite lattice serves multiple crucial functions. Firstly, it allows for the tuning of the perovskite's bandgap, which is essential for optimizing light absorption and for applications in tandem solar cells.[6] Secondly, the smaller bromide ion induces lattice strain, which helps to stabilize the desired cubic α-phase of the formamidinium-based perovskite.[6] Furthermore, FABr can be employed in surface passivation treatments to reduce defects and enhance the open-circuit voltage (Voc) of the final device.[7] This document provides a comprehensive overview of both the precursor engineering and post-fabrication treatment applications of FABr.
Part 1: The Role of this compound in Perovskite Films
The incorporation of FABr into a mixed-cation perovskite precursor solution, typically containing formamidinium iodide (FAI) and lead iodide (PbI2), directly influences the crystallographic and optoelectronic properties of the resulting thin film.
Crystal Structure and Phase Stabilization
The primary motivation for using FABr is to stabilize the photoactive α-phase of FAPbI3. Pure FAPbI3 tends to crystallize in the undesirable hexagonal δ-phase at room temperature.[2] By substituting a fraction of the iodide ions with bromide ions, the Goldschmidt tolerance factor is shifted towards a more favorable range for the cubic perovskite structure, thereby suppressing the α-to-δ phase transition.[4] X-ray diffraction (XRD) analysis is a critical tool to confirm the phase purity of the resulting films, where the disappearance of peaks associated with the δ-phase indicates successful stabilization.[4][6]
// Edges {FAI, FABr, PbI2, CsX} -> SpinCoat [style=invis]; SpinCoat -> Anneal [label="Crystallization Initiation", color="#4285F4"]; Anneal -> AlphaPhase [label="Phase Stabilization", color="#34A853"]; Anneal -> DeltaPhase [label="Phase Suppression", color="#EA4335"]; FABr -> Bandgap [label="Halide Ratio Control", color="#4285F4"]; FABr -> Defects [label="Passivation Effect", color="#4285F4"];
// Invisible edges for layout edge [style=invis]; FAI -> FABr -> PbI2 -> CsX; } caption { label="Role of FABr in Perovskite Film Formation."; fontsize=10; fontname="Arial"; }
Diagram illustrating the influence of FABr on perovskite film properties.
Bandgap Engineering
The optical bandgap of the perovskite material can be precisely tuned by adjusting the iodide-to-bromide ratio. Increasing the concentration of FABr relative to FAI results in a wider bandgap.[6] This tunability is critical for applications such as tandem solar cells, where a wider bandgap top cell is required to efficiently absorb the high-energy photons of the solar spectrum. The bandgap can be estimated from UV-Vis absorption spectroscopy measurements.[6]
Defect Passivation
FABr can also play a role in defect passivation, both within the bulk material and at the surface.[7] Halide vacancies are common defects in perovskite films. The presence of bromide ions can help to heal these vacancies, reducing non-radiative recombination and thereby increasing the open-circuit voltage (Voc) and power conversion efficiency (PCE) of the solar cell.[7] Surface treatment with a solution containing FABr has been shown to be an effective strategy for passivating surface defects.[7]
Part 2: Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of FABr, the preparation of a mixed-cation, mixed-halide perovskite precursor solution, and the fabrication of a perovskite thin film via a one-step spin-coating method.
Synthesis of this compound (FABr)
Causality: In-house synthesis of FABr ensures high purity, which is critical for reproducible device performance. Commercial sources are available, but purity can vary.[8] This protocol is adapted from established literature procedures.[9]
Materials:
-
Formamidinium acetate
-
Hydrobromic acid (HBr, 48% w/w)
-
Diethyl ether
-
Ethanol
-
Round-bottom flask, magnetic stirrer, hot plate, rotary evaporator, vacuum oven.
Procedure:
-
Dissolve formamidinium acetate powder in a 2x molar excess of hydrobromic acid (48% w/w) in a round-bottom flask.[9]
-
Stir the solution at 50°C for 10 minutes.[9]
-
Remove the solvent using a rotary evaporator and then dry the resulting powder at 100°C.[9]
-
Wash the powder with diethyl ether to remove unreacted starting materials.[9]
-
Recrystallize the powder twice using ethanol to obtain white, needle-like crystals of FABr.[9]
-
Dry the purified FABr overnight in a vacuum oven before transferring to a nitrogen-filled glovebox for storage.[9]
Preparation of Mixed-Cation Perovskite Precursor Solution
Causality: The choice of solvent and precursor stoichiometry is critical for achieving uniform and high-quality perovskite films. A combination of DMF and DMSO is commonly used to improve solution stability and control crystallization kinetics.[4] The ratios provided here are a common starting point for high-efficiency devices.
Materials:
-
Formamidinium iodide (FAI)
-
This compound (FABr)
-
Lead (II) iodide (PbI2)
-
Cesium iodide (CsI)
-
Lead (II) bromide (PbBr2)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Nitrogen-filled glovebox
Example Precursor Formulation (for a ~1.58 eV bandgap): This formulation is based on a common triple-cation (Cs/FA/MA) mixed-halide composition, adapted here for a Cs/FA mix. The exact ratios should be optimized for the desired properties.
-
Prepare a stock solution of mixed solvents by combining DMF and DMSO in a 4:1 volume ratio.[10]
-
In a clean vial inside a nitrogen-filled glovebox, combine the following precursors:
-
FAI: ~1.0 M
-
PbI2: ~1.1 M
-
FABr: ~0.2 M
-
PbBr2: ~0.2 M
-
CsI: ~0.05 M (often added from a separate stock solution in DMSO)
-
-
Add the mixed solvent to the precursor powders to achieve the desired final concentration (typically between 1.1 and 1.4 M).
-
Stir the solution on a hotplate at ~60-70°C for at least 2 hours, or overnight at room temperature, until all precursors are fully dissolved, resulting in a clear yellow solution.
-
Before use, filter the solution through a 0.22 µm PTFE syringe filter to remove any particulates.
// Edges Precursors -> Dissolve [color="#4285F4"]; Solvents -> Dissolve [color="#4285F4"]; Dissolve -> Filter [color="#4285F4"]; Filter -> Spin1 [label="Deposit Precursor Solution", color="#4285F4"]; Substrate -> Spin1 [style=invis]; Spin1 -> Spin2 [color="#4285F4"]; Spin2 -> Antisolvent [label="During high-speed step", style=dashed, color="#EA4335"]; Antisolvent -> Anneal [label="Induces rapid crystallization", color="#4285F4"]; Anneal -> Characterize [color="#34A853"]; } caption { label="Workflow for Mixed-Cation Perovskite Film Fabrication."; fontsize=10; fontname="Arial"; }
A typical workflow for fabricating perovskite thin films using a one-step spin coating method.
Thin Film Fabrication via One-Step Spin Coating
Causality: The spin coating parameters and the timing of the antisolvent drip are the most critical factors for controlling film morphology, crystallinity, and thickness.[11][12] The antisolvent (e.g., chlorobenzene) rapidly reduces the solubility of the perovskite precursors, inducing fast and uniform nucleation.[11]
Equipment:
-
Spin coater (located inside a nitrogen-filled glovebox)
-
Hotplate (located inside a nitrogen-filled glovebox)
-
Micropipettes
Procedure:
-
Clean the substrates (e.g., ITO-coated glass with an electron transport layer like SnO2) thoroughly.
-
Place the substrate on the spin coater chuck.
-
Dispense a specific volume of the perovskite precursor solution (e.g., 50 µL) onto the center of the substrate.[11]
-
Start the spin coating program. A typical two-step program is:
-
During the second step (e.g., with 10 seconds remaining), dispense a larger volume of an antisolvent (e.g., 50-100 µL of chlorobenzene) onto the spinning substrate.[11] The timing of this step is crucial and requires optimization.
-
Once the spin coating is complete, immediately transfer the substrate to a hotplate preheated to the desired annealing temperature.
-
Anneal the film. A common condition is 100-150°C for 10-30 minutes.[13][14] The optimal temperature and time depend on the exact perovskite composition.
-
After annealing, allow the film to cool to room temperature before proceeding with the deposition of subsequent layers (e.g., hole transport layer and metal contact).
Part 3: Data Presentation & Characterization
The successful incorporation of FABr and the quality of the resulting perovskite film must be validated through rigorous characterization.
Key Performance Parameters vs. FABr Content
The following table summarizes typical trends observed when varying the FABr content in a FAPbI3-based perovskite. The exact values are highly dependent on the full composition and fabrication procedure.
| FABr Molar Ratio (%) | Typical Bandgap (eV) | Phase Stability | PL Quantum Yield (PLQY) | Device Voc (V) |
| 0 | ~1.48 - 1.51 | Poor (δ-phase) | Low | < 1.05 |
| 5-10 | ~1.52 - 1.55 | Good | Moderate | 1.05 - 1.12 |
| 15-20 | ~1.56 - 1.60 | Excellent | High | 1.10 - 1.18 |
| >25 | >1.60 | Excellent | High | > 1.15 |
Recommended Characterization Techniques
-
X-Ray Diffraction (XRD): Essential for confirming the formation of the α-perovskite phase and identifying any residual PbI2 or the presence of the δ-phase.[6]
-
UV-Visible (UV-Vis) Spectroscopy: Used to determine the absorption spectrum and estimate the optical bandgap of the film.[6]
-
Photoluminescence (PL) Spectroscopy: Provides information on the film's quality, defect density, and carrier recombination dynamics. A higher PL intensity and longer carrier lifetime generally correlate with better film quality.[12]
-
Scanning Electron Microscopy (SEM): Used to visualize the morphology of the perovskite film, including grain size and uniformity. Larger, more uniform grains are typically desired.
-
X-ray Photoelectron Spectroscopy (XPS): Can be used to probe the elemental composition and chemical states at the surface of the perovskite film, which is particularly useful for analyzing the effects of surface treatments.[7][15]
References
-
Eperon, G. E., Stranks, S. D., Menelaou, C., Johnston, M. B., Herz, L. M., & Snaith, H. J. (2014). Formamidinium lead trihalide: a broadly tunable perovskite for efficient planar heterojunction solar cells. Energy & Environmental Science, 7(3), 982-988. [Link]
-
Li, Z., et al. (2019). Homologous Bromides Treatment for Improving the Open‐Circuit Voltage of Perovskite Solar Cells. Advanced Functional Materials, 29(35), 1903548. [Link]
-
Salado, M., et al. (2021). Synthesis and characterization of perovskite FAPbBr3−x I x thin films for solar cells. Journal of Materials Science: Materials in Electronics, 32(15), 20435-20446. [Link]
-
Chen, D., et al. (2017). Synthesis of Formamidinium Lead Halide Perovskite Nanocrystals through Solid-Liquid-Solid Cation Exchange. Chemical Communications, 53(8), 1344-1347. [Link]
-
Bafti, A., et al. (2021). Formamidinium Lead Iodide Perovskite Films with Polyvinylpyrrolidone Additive for Active Layer in Perovskite Solar Cells, Enhanced Stability. Materials, 14(16), 4594. [Link]
-
Troughton, J., et al. (2023). Insights into Perovskite Film Formation Using the Hybrid Evaporation/Spin-Coating Route: An In Situ XRD Study. ACS Applied Energy Materials, 6(12), 6433-6441. [Link]
-
Shivarudraiah, S. B., et al. (2021). Optically Clear Films of Formamidinium Lead Bromide Perovskite for Wide-Band-Gap, Solution-Processed, Semitransparent Solar Cells. ACS Applied Materials & Interfaces, 13(31), 37223-37230. [Link]
-
Milic, J. V., et al. (2020). Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent–Morphology Relationship. Coatings, 10(11), 1081. [Link]
-
Sari, M. F., et al. (2020). Stability enhancement of Perovskite solar cells using mixed cation/Halide Perovskite. AIP Conference Proceedings, 2217(1), 030034. [Link]
-
Hawash, Z., et al. (2017). Intrinsic and Extrinsic Stability of Formamidinium Lead Bromide Perovskite Solar Cells Yielding High Photovoltage. ACS Applied Materials & Interfaces, 9(42), 36843-36849. [Link]
-
Petrov, A. A., et al. (2022). Crystallization Pathways of FABr-PbBr2-DMF and FABr-PbBr2-DMSO Systems: The Comprehensive Picture of Formamidinium-Based Low-Dimensional Perovskite-Related Phases and Intermediate Solvates. Crystals, 12(12), 1745. [Link]
-
Bush, K. A., et al. (2017). Crystallization Kinetics and Morphology Control of Formamidinium-Cesium Mixed-Cation Lead Mixed-Halide Perovskite via Tunability of the Colloidal Precursor Solution. Advanced Materials, 29(28), 1700995. [Link]
-
Lesko, M., et al. (2021). Simulating the Performance of a Formamidinium Based Mixed Cation Lead Halide Perovskite Solar Cell. Materials, 14(21), 6296. [Link]
- WO2018015831A1 - Mixed cation perovskite solid state solar cell and fabric
-
Lesko, M., et al. (2021). Simulating the Performance of a Formamidinium Based Mixed Cation Lead Halide Perovskite Solar Cell. National Institutes of Health. [Link]
-
Zhang, T., et al. (2023). Inhibition of defect-induced α-to-δ phase transition for efficient and stable formamidinium perovskite solar cells. Nature Communications, 14(1), 6125. [Link]
-
Chen, B., et al. (2016). Progress on Perovskite Materials and Solar Cells with Mixed Cations and Halide Anions. ACS Energy Letters, 1(4), 799-805. [Link]
-
Chen, K., et al. (2022). A Complete Picture of Cation Dynamics in Hybrid Perovskite Materials from Solid-State NMR Spectroscopy. Journal of the American Chemical Society, 144(50), 22974-22985. [Link]
-
Surface Reconstruction of Halide Perovskites During Post-treatment. ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Crystallinity of Formamidinium Lead Bromide Films
Introduction
Welcome to the technical support center for optimizing the crystallinity of formamidinium lead bromide (FAPbBr₃) perovskite films. This guide is designed for researchers, scientists, and professionals working in the field of perovskite photovoltaics and optoelectronics. Achieving high crystallinity in FAPbBr₃ films is paramount for fabricating high-performance and stable devices. However, the deposition process is sensitive to numerous parameters, often leading to suboptimal film quality.
This document provides a structured approach to troubleshooting common issues encountered during FAPbBr₃ film fabrication. It is organized into a series of frequently asked questions (FAQs) and detailed troubleshooting guides, grounded in scientific principles and supported by experimental evidence from peer-reviewed literature. Our goal is to provide not just procedural steps, but also a deeper understanding of the underlying mechanisms that govern perovskite crystallization.
Core Concepts in FAPbBr₃ Crystallization
The formation of a high-quality FAPbBr₃ thin film is a complex process involving nucleation and crystal growth. The ultimate goal is to produce a film with large, uniform grains, low defect density, and a preferred crystal orientation. The key challenges in achieving this include controlling the rapid crystallization kinetics and preventing the formation of undesirable phases or defects. The strategies discussed in this guide primarily revolve around three key areas:
-
Solvent Engineering: The choice of solvent and the use of solvent mixtures can significantly influence the precursor solution's properties and the subsequent crystallization process.
-
Additive Engineering: The incorporation of small amounts of additives into the precursor solution can modulate crystal growth, passivate defects, and improve overall film quality.
-
Post-Deposition Treatments: Thermal annealing and other post-treatment steps are crucial for promoting grain growth, removing residual solvents, and healing defects in the as-deposited film.
Troubleshooting Guide
Issue 1: Poor Film Morphology (Pinholes, Roughness)
Symptom: The fabricated FAPbBr₃ film exhibits visible pinholes, a rough surface, or incomplete coverage of the substrate. This is often confirmed by scanning electron microscopy (SEM).
Root Cause Analysis: Poor film morphology is typically a result of uncontrolled, rapid crystallization, leading to non-uniform nucleation and growth. This can be exacerbated by poor wetting of the precursor solution on the substrate or the use of an inappropriate solvent system.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Rationale: The solvent's properties, such as viscosity and polarity, directly impact the diffusion of precursors and the rate of solvent evaporation, which are critical for controlled crystallization.[1][2]
-
Action: Consider using a mixed solvent system. For instance, in a two-step deposition method, a mixture of 2-propanol (IPA) and methanol (MeOH) for the formamidinium bromide (FABr) solution can be beneficial.[1][2] The lower viscosity of MeOH facilitates better diffusion of FABr into the lead bromide (PbBr₂) layer, promoting more complete perovskite formation compared to using pure IPA.[1][2]
-
-
Employ an Antisolvent Dripping Technique (for one-step deposition):
-
Rationale: The rapid removal of the host solvent by an antisolvent induces supersaturation, leading to rapid and uniform nucleation. The timing of the antisolvent drop is critical.[3][4]
-
Action: Systematically vary the delay time for dropping the antisolvent (e.g., chlorobenzene) during the spin-coating process. In-situ photoluminescence (PL) can be a powerful tool to monitor the nucleation and crystal growth phases in real-time to identify the optimal dripping window.[3][4]
-
-
Introduce a Polymer Additive:
Experimental Protocol: Polymer-Assisted Antisolvent Deposition
-
Prepare the FAPbBr₃ precursor solution by dissolving FAPbBr₃ in a suitable solvent (e.g., a mixture of dimethyl sulfoxide and N,N-dimethylformamide).
-
Prepare the antisolvent solution by dissolving 1 mg of PMMA in 1 mL of chlorobenzene (CB).[5]
-
Spin-coat the FAPbBr₃ precursor solution onto the substrate.
-
During the spin-coating process, drop the PMMA-containing CB antisolvent onto the substrate. The timing of this drop should be optimized (e.g., 10 seconds before the end of the spin process).[5]
-
Anneal the coated film at optimized temperatures (e.g., 80 °C for 5 minutes, followed by 150 °C for 20 minutes).[5]
Issue 2: Low Crystallinity and Small Grain Size
Symptom: X-ray diffraction (XRD) patterns show broad peaks, indicating poor crystallinity. SEM images reveal small, non-uniform grains with a high density of grain boundaries.
Root Cause Analysis: Insufficient thermal energy during annealing, rapid and uncontrolled crystallization, or the presence of impurities can hinder the formation of large, well-ordered crystalline domains.
Troubleshooting Steps:
-
Optimize Annealing Temperature and Duration:
-
Rationale: Thermal annealing provides the necessary energy for grain growth and the removal of residual solvents. However, excessive temperatures or prolonged annealing can lead to decomposition.[6][7][8]
-
Action: Systematically vary the annealing temperature (e.g., from 100°C to 180°C) and time to find the optimal conditions that maximize the intensity and sharpness of the characteristic FAPbBr₃ XRD peaks.[6][7]
-
-
Utilize Additive Engineering:
-
Rationale: Certain additives can modulate the crystallization process, leading to larger grains and improved crystallinity.
-
Action:
-
Formamidinium Chloride (FACl): Introduce a small amount of FACl into the precursor solution. FACl can help suppress the formation of bulk and surface defects and promote the growth of larger grains.[9][10][11][12]
-
Urea: Adding urea can also increase grain size, but it may react with PbBr₂ to form impurities.[9][10][11] A synergistic effect has been observed when using both urea and FACl, where FACl helps to suppress the formation of these impurities.[9][10][11]
-
Methylammonium Chloride (MACl): MACl can improve the morphology and crystallinity of the perovskite film.[1][2]
-
-
Data Summary: Effect of Annealing Temperature on Crystallinity
| Annealing Temperature (°C) | Effect on Crystallinity | Reference |
| 75 - 175 | Increasing temperature generally increases the intensity of the α-FAPbI₃ phase peak, indicating improved crystallinity. | [6] |
| > 175 | May lead to decomposition of the perovskite film. | [8] |
Issue 3: High Defect Density and Non-Radiative Recombination
Symptom: The device exhibits low open-circuit voltage (Voc) and poor photoluminescence quantum yield (PLQY). Time-resolved photoluminescence (TRPL) measurements show a short carrier lifetime.
Root Cause Analysis: Point defects (e.g., vacancies), grain boundaries, and surface defects act as non-radiative recombination centers, trapping charge carriers and reducing device performance.[13][14]
Troubleshooting Steps:
-
Incorporate Passivating Additives:
-
Rationale: Additives can passivate defects by coordinating with uncoordinated lead ions or filling vacancies at the grain boundaries and surface.
-
Action:
-
-
Surface Passivation with 2D Perovskites:
-
Rationale: A thin layer of a 2D perovskite on top of the 3D FAPbBr₃ film can effectively passivate surface defects.[15]
-
Action: Deposit a solution of phenylethylammonium bromide (PEABr) onto the 3D perovskite film to form an ultrathin 2D PEA₂PbBr₄ layer. This has been shown to significantly reduce interfacial defects.[15]
-
-
Solvent Engineering for Defect Reduction:
-
Rationale: The choice of solvent can influence the formation of intermediate phases that modulate the crystallization process, leading to films with lower trap densities.
-
Action: Using a mixed solvent of IPA and MeOH can lead to higher quality perovskite films with lower trap density and less non-radiative recombination.[2]
-
Workflow for Defect Passivation
Caption: Workflow for addressing high defect density in FAPbBr₃ films.
Frequently Asked Questions (FAQs)
Q1: What is the role of solvent engineering in improving FAPbBr₃ crystallinity?
Solvent engineering is crucial for controlling the crystallization kinetics of FAPbBr₃. The properties of the solvent, such as viscosity, polarity, and boiling point, dictate the solubility of the precursors, the evaporation rate, and the formation of intermediate phases. For instance, in a two-step deposition, using a mixed solvent of IPA and MeOH for the FABr solution can lead to more crystalline films compared to using pure IPA.[1] The lower viscosity and higher polarity of MeOH facilitate better diffusion of FABr into the PbBr₂ layer, promoting a more complete conversion to the perovskite phase.[1][2]
Q2: How do additives like FACl and urea improve film quality?
Additive engineering is a powerful strategy to enhance the crystallinity and reduce defects in FAPbBr₃ films.
-
Urea: Urea can help to increase the grain size of the perovskite crystals. However, it can also react with PbBr₂ to form undesirable impurities.[9][10][11]
-
Formamidinium Chloride (FACl): FACl can suppress the formation of impurities that may arise from the use of other additives like urea. It also helps to stabilize the crystallinity of the film.[9][10] The synergistic effect of using both urea and FACl has been shown to significantly improve the overall quality of the FAPbBr₃ film.[9][10][11]
Q3: What is the optimal annealing temperature for FAPbBr₃ films?
The optimal annealing temperature is a critical parameter that needs to be empirically determined for a specific deposition process. Generally, as the annealing temperature increases, the crystallinity of the film improves due to enhanced grain growth.[6] However, excessively high temperatures can lead to the decomposition of the perovskite material. A systematic study varying the annealing temperature, for example, in the range of 100°C to 180°C, while monitoring the structural properties (e.g., via XRD), is recommended to find the optimal window for your specific process.
Q4: Can post-treatment methods other than thermal annealing improve crystallinity?
Yes, other post-treatment methods can be effective. One promising approach is surface passivation using a 2D perovskite layer. By depositing a solution containing a larger organic cation, such as phenylethylammonium bromide (PEABr), onto the 3D FAPbBr₃ film, an ultrathin 2D perovskite layer can be formed.[15] This 2D layer can effectively passivate surface defects, leading to improved crystallinity and device performance.[15]
Q5: How can I characterize the crystallinity of my FAPbBr₃ films?
Several characterization techniques are essential for evaluating the crystallinity of FAPbBr₃ films:
-
X-ray Diffraction (XRD): This is the primary technique for assessing crystallinity. Sharp and intense diffraction peaks are indicative of a well-crystallized film. The full width at half maximum (FWHM) of the peaks can be used to estimate the crystallite size.
-
Scanning Electron Microscopy (SEM): SEM provides direct visualization of the film's morphology, including grain size, uniformity, and the presence of pinholes.
-
Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): A high PL intensity and a long carrier lifetime measured by TRPL are generally correlated with low defect density and good crystallinity.
Relationship between Deposition Parameters and Film Quality
Caption: Interplay of key deposition parameters on FAPbBr₃ film properties.
References
-
Yi, C., Ahn, J., Ko, Y., et al. (2024). Improving FAPbBr3 Perovskite Crystal Quality via Additive Engineering for High Voltage Solar Cell over 1.5 V. ACS Applied Materials & Interfaces. [Link]
-
Liu, Y., Cai, B., Yang, H., Boschloo, G., & Johansson, E. M. J. (2023). Solvent Engineering of Perovskite Crystallization for High Band Gap FAPbBr3 Perovskite Solar Cells Prepared in Ambient Condition. DiVA portal. [Link]
-
Yi, C., Ahn, J., Ko, Y., et al. (2024). Improving FAPbBr3 Perovskite Crystal Quality via Additive Engineering for High Voltage Solar Cell over 1.5 V. PubMed. [Link]
-
Yi, C., Ahn, J., Ko, Y., et al. (2024). Improving FAPbBr3 Perovskite Crystal Quality via Additive Engineering for High Voltage Solar Cell over 1.5 V. ACS Applied Materials & Interfaces. [Link]
-
Wang, R., Wang, P., Xue, J., et al. (2021). Impacts of MAPbBr3 Additive on Crystallization Kinetics of FAPbI3 Perovskite for High Performance Solar Cells. MDPI. [Link]
-
Liu, Y., Cai, B., Yang, H., Boschloo, G., & Johansson, E. M. J. (2023). Solvent Engineering of Perovskite Crystallization for High Band Gap FAPbBr3 Perovskite Solar Cells Prepared in Ambient Condition. ACS Applied Energy Materials. [Link]
-
Al-Ahmed, A., Al-Harbi, F. F., & Shalaan, E. (2025). Synthesis and characterization of perovskite FAPbBr3−x I x thin films for solar cells. Optical and Quantum Electronics. [Link]
-
Yi, C., Ahn, J., Ko, Y., et al. (2024). Improving FAPbBr3 Perovskite Crystal Quality via Additive Engineering for High Voltage Solar Cell over 1.5 V. ResearchGate. [Link]
-
Wang, N., Cheng, L., Ge, R., et al. (2025). Ultralow trap density FAPbBr3 perovskite films for efficient light-emitting diodes and amplified spontaneous emission. CityUHK Scholars. [Link]
-
Dursun, I., Al-Shurafa, A., & Bakr, O. M. (2025). Polymer-Assisted Crystallization and Defect Passivation in Planar Wide-Bandgap FAPbBr3 Perovskite Solar Cells. ACS Omega. [Link]
-
Weerasinghe, H. C., & Dissanayake, M. A. K. L. (2021). Optically Clear Films of Formamidinium Lead Bromide Perovskite for Wide-Band-Gap, Solution-Processed, Semitransparent Solar Cells. ACS Applied Materials & Interfaces. [Link]
-
Liu, Y., Johansson, E. M. J., & Boschloo, G. (2021). Efficient and Stable FAPbBr3 Perovskite Solar Cells via Interface Modification by a Low-Dimensional Perovskite Layer. ACS Applied Energy Materials. [Link]
-
Zhang, Y., Huang, J., & Wang, L. (2022). Improved Crystallization Quality of FAPbBr 3 Single Crystals by a Seeded Solution Method. Crystal Growth & Design. [Link]
-
Chen, C.-Y., Lin, H.-W., & Lin, C.-F. (2016). Annealing Effect on (FAPbI 3 ) 1−x (MAPbBr 3 ) x Perovskite Films in Inverted-Type Perovskite Solar Cells. MDPI. [Link]
-
Supasai, T., Ratanalekha, R., & Sriprachuabwong, C. (2021). Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent–Morphology Relationship. MDPI. [Link]
-
Fabini, D. H., Seshadri, R., & Stoumpos, C. C. (2016). Structural phase transitions and X‐ray diffraction pattern in FAPbBr3. ResearchGate. [Link]
-
Liu, T., Nazeeruddin, M. K., & Zakeeruddin, S. M. (2021). Interfacial engineering from material to solvent: A mechanistic understanding on stabilizing alpha-formamidinium lead triiodide perovskite photovoltaics. Infoscience. [Link]
-
He, Y., & Kanatzidis, M. G. (2022). Surface defects of FAPbBr3 crystals and passivators. ResearchGate. [Link]
-
Chen, C.-Y., Lin, H.-W., & Lin, C.-F. (2016). Annealing Effect on (FAPbI3)1−x(MAPbBr3)x Perovskite Films in Inverted-Type Perovskite Solar Cells. ResearchGate. [Link]
-
Ravi, V. K., & Friend, R. H. (2019). Defect Passivation in Lead‐Halide Perovskite Nanocrystals and Thin Films: Toward Efficient LEDs and Solar Cells. PMC. [Link]
-
Protesescu, L., & Kovalenko, M. V. (2020). The summary of characterization of all FAPbBr 3 NC samples. ResearchGate. [Link]
-
Chen, J., & Wang, L. (2021). Recent Advances on the Strategies to Stabilize the α-Phase of Formamidinium Based Perovskite Materials. MDPI. [Link]
-
Burlakov, V. M., & Tress, W. (2018). Composition-Tunable Formamidinium Lead Mixed Halide Perovskites via Solvent-Free Mechanochemical Synthesis. SciSpace. [Link]
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Weerasinghe, H. C., & Dissanayake, M. A. K. L. (2021). Optically Clear Films of Formamidinium Lead Bromide Perovskite for Wide-Band-Gap, Solution-Processed, Semitransparent Solar Cells. Semantic Scholar. [Link]
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Wang, L., & Li, W. (2019). High‐Efficiency Formamidinium Lead Bromide Perovskite Nanocrystal‐Based Light‐Emitting Diodes Fabricated via a Surface Defect Self‐Passivation Strategy. ResearchGate. [Link]
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Chen, W., & Li, Y. (2022). Solvent Engineering Approach Toward Optimized Phase and Morphology of CsPbBr3 Films for Efficient and Stable Planar Perovskite Solar Cells and Photodetectors. ResearchGate. [Link]
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Nguyen, T. P. (2024). Fabrication for formamidinium lead bromide perovskite for light emission. Vietnam Academy of Science and Technology. [Link]
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Gash, D. M., & Zaug, J. M. (2020). Enhanced structural stability of formamidinium lead bromide (FAPbBr3) perovskites in confined and coated configurations under varying pressures. RSC Publishing. [Link]
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Mohanty, I., & Singh, U. P. (2021). Post annealing effects of perovskite (CH3NH3PbI3) thin films for solar cell applications. AIP Publishing. [Link]
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Kim, J., & Lee, T. (2018). Optical characterizations of the FAPbBr3 thin films deposited from precursor solutions with varying solvent mixtures. ResearchGate. [Link]
-
Ghosh, S., & Singh, T. (2020). Defects in halide perovskite semiconductors: impact on photo-physics and solar cell performance. ResearchGate. [Link]
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Bohn, B. J., & de Arquer, F. P. G. (2020). Defects in Lead Halide Perovskite Nanocrystals: Analogies and (Many) Differences with the Bulk. ACS Energy Letters. [Link]
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Chen, Z., & Liu, S. (2024). Post-hot-cast annealing deposition of perovskite films with infused multifunctional organic molecules to enhance the performance of large-area light-emitting devices. ResearchGate. [Link]
-
Zhou, Y., & Zhu, K. (2016). Post-annealing of MAPbI 3 perovskite films with methylamine for efficient perovskite solar cells. ResearchGate. [Link]
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Technical Support Center: Formamidinium Hydrobromide (FABr) Precursor Solutions
Welcome to the technical support center for formamidinium hydrobromide (FABr) precursor solutions. This resource is designed for researchers, scientists, and professionals in drug development and materials science who utilize FABr in their experimental workflows. As a Senior Application Scientist, I have compiled this guide to address the common challenges associated with the stability and degradation of FABr precursor solutions. Our goal is to provide you with not only troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions in your research.
This guide is structured into two main sections: a Troubleshooting Guide for immediate problem-solving and a comprehensive Frequently Asked Questions (FAQ) section for a deeper understanding of best practices.
Part 1: Troubleshooting Guide
This section is designed to help you quickly diagnose and resolve common issues encountered during the preparation and use of FABr precursor solutions.
Issue 1: My freshly prepared FABr solution is yellow or brownish.
-
Question: I've just dissolved my FABr powder, and the solution has a distinct yellow or brown tint. Is this normal, and can I still use it?
-
Answer: A yellow or brownish color in a freshly prepared FABr solution is a strong indicator of degradation, specifically the oxidation of bromide ions (Br⁻) to elemental bromine (Br₂).[1] This is often exacerbated by exposure to air and light. While a very faint yellow tint might be acceptable for some non-critical applications, it is generally recommended to prepare a fresh solution. Using a degraded solution can lead to unpredictable results, including poor film quality and device performance in perovskite solar cell applications.[2][3]
Immediate Actions:
-
Discard the discolored solution.
-
Review your handling procedures to minimize exposure to ambient air and light. Ensure you are working in an inert atmosphere (e.g., a glovebox).[4]
-
Check the purity of your solvent, as impurities can accelerate degradation.
-
Issue 2: Precipitate has formed in my FABr solution during storage.
-
Question: I stored my FABr solution overnight in the glovebox, and now I see solid particles. What are they, and is the solution salvageable?
-
Answer: Precipitate formation in FABr solutions, particularly those in common solvents like DMF or DMSO, can arise from several factors:
-
Solvent Evaporation: Even in a controlled environment, slight solvent evaporation can increase the concentration beyond the solubility limit.
-
Temperature Fluctuations: A decrease in temperature can reduce the solubility of FABr.
-
Degradation Products: The degradation of the formamidinium (FA⁺) cation can lead to the formation of insoluble byproducts.[5] For instance, in DMSO, FABr can partially decompose to form (NH₄)Pb₂Br₅, an impurity phase.[5]
Troubleshooting Steps:
-
Identify the Cause: Consider if there were any significant temperature drops or if the container was not perfectly sealed.
-
Gentle Re-dissolution: Try gently warming the solution (e.g., to 40-50 °C) while stirring to see if the precipitate redissolves. If it does, it was likely due to temperature-related solubility changes. Allow the solution to cool to room temperature before use.
-
Filtration: If gentle warming does not redissolve the precipitate, it is likely composed of degradation products. In this case, the solution should be filtered through a 0.22 µm PTFE syringe filter before use. However, be aware that the stoichiometry of the filtered solution may be altered.
-
Best Practice: To avoid this issue, it is always best to use freshly prepared solutions. If storage is unavoidable, ensure the container is tightly sealed and stored at a stable temperature.
-
Issue 3: My experimental results are inconsistent, even with freshly prepared solutions.
-
Question: I'm seeing significant batch-to-batch variation in my results (e.g., in perovskite film quality or device efficiency). I always use fresh solutions. What could be the cause?
-
Answer: Inconsistency in results, despite using fresh solutions, often points to subtle variations in the solution preparation protocol or the surrounding environment. The stability of formamidinium-based perovskite precursor solutions is a critical factor.[2][3]
Root Cause Analysis Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Detailed Checks:
-
Solvent Purity: The hydrolysis of solvents like DMF can produce amines, which can react with the formamidinium cation.[6][7] Always use anhydrous, high-purity solvents.
-
Atmospheric Contamination: Ensure the integrity of your inert atmosphere. Small leaks in a glovebox can introduce enough oxygen and moisture to degrade the solution.
-
Standard Operating Procedure (SOP): Document and strictly adhere to a detailed SOP for solution preparation. This includes the order of adding components, stirring speed and duration, and temperature.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for FABr in solution?
The degradation of FABr in solution is primarily driven by two pathways:
-
Oxidation of Bromide: In the presence of oxygen and light, bromide ions (Br⁻) can be oxidized to bromine (Br₂), which imparts a yellow-brown color to the solution.
-
Decomposition of Formamidinium (FA⁺): The FA⁺ cation can decompose, especially under thermal stress or in the presence of basic impurities.[5][8] One notable decomposition pathway involves the formation of ammonium (NH₄⁺) and hydrogen cyanide (HCN).[5] In some cases, it can also decompose into sym-triazine.[8][9] The basicity of the solvent can also play a role; for example, DMSO, being more basic than DMF, can lead to a more efficient deprotonation of the FA⁺ cation.[5]
Caption: Primary degradation pathways of FABr in precursor solutions.
Q2: How should I store my solid FABr powder?
Solid FABr is sensitive to moisture, light, and air.[4] Therefore, it is crucial to store it under an inert gas (argon or nitrogen) in a dark, dry environment.[4] A glovebox is the ideal storage location. If a glovebox is not available, store it in a desiccator filled with a suitable desiccant, and ensure the container is tightly sealed with paraffin film.
| Storage Condition | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and moisture absorption.[4] |
| Light | Dark container or stored in the dark | Prevents light-induced degradation. |
| Temperature | Ambient, stable temperature | Avoids temperature fluctuations that can affect stability. |
| Moisture | Dry environment (glovebox or desiccator) | FABr is hygroscopic and moisture-sensitive.[4] |
Q3: Can I use additives to improve the stability of my FABr solution?
Yes, certain additives can enhance the stability of perovskite precursor solutions, although their primary role is often to stabilize the final perovskite crystal phase.[10][11]
-
Hydrobromic Acid (HBr): Adding a small amount of HBr to the precursor solution can help suppress the oxidation of bromide to bromine by Le Chatelier's principle. It increases the concentration of Br⁻ ions, shifting the equilibrium away from the formation of Br₂.[12] HBr is a strong acid and can also protonate basic impurities that might otherwise deprotonate the FA⁺ cation.[13][14]
-
Other Halide Salts: Additives like methylammonium chloride (MACl) or cesium chloride (CsCl) are often used in formamidinium-based perovskite formulations.[2][3] While their main purpose is to stabilize the α-phase of FAPbI₃, they can influence the chemistry of the precursor solution. For instance, CsCl has been shown to result in more stable precursor solutions compared to MACl, as MACl can decompose over time.[3]
-
Antioxidants: While less common in standard perovskite literature, the addition of mild reducing agents could theoretically mitigate oxidation. However, this would require careful screening to ensure no unwanted side reactions occur.
Q4: What are the best solvents for preparing FABr solutions?
The most common solvents are N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4] The choice of solvent can impact solution stability and the crystallization pathway of the subsequent perovskite film.[5]
-
DMF: Generally considered less basic than DMSO, which can slow down the deprotonation of the FA⁺ cation.[5] However, DMF is susceptible to hydrolysis, which can produce dimethylamine, a basic impurity.[6]
-
DMSO: A more polar and basic solvent. Its higher basicity can accelerate the decomposition of the FA⁺ cation.[5] However, it can be beneficial for certain crystallization processes.
-
Mixed Solvents: Mixtures of DMF and DMSO are often used to balance solubility, viscosity, and crystallization kinetics.
-
"Green" Solvents: Research is ongoing into more environmentally friendly solvents like 2-methyltetrahydrofuran (MeTHF), which may also offer benefits in terms of reducing FA⁺ degradation.[15]
Q5: What analytical techniques can I use to check the quality of my FABr solution?
Regularly assessing the quality of your precursor solution can save significant time and resources.
-
UV-Vis Spectroscopy: This is a quick and straightforward method to check for the presence of elemental bromine (Br₂), which has a characteristic absorption in the visible range, leading to the yellow/brown coloration. A clean solution should be colorless and transparent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the integrity of the formamidinium cation and detect the formation of degradation byproducts.[16]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for separating and identifying the parent compound and any degradation products with high sensitivity and specificity.[17][18][19][20]
Experimental Protocol: Preparation of a Standard FABr Solution
This protocol outlines the best practices for preparing a stable FABr precursor solution. All steps should be performed in an inert atmosphere (e.g., a nitrogen- or argon-filled glovebox).
Materials:
-
Formamidinium Bromide (FABr) powder (>99.9% purity)
-
Anhydrous N,N-dimethylformamide (DMF) (<50 ppm H₂O)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (<50 ppm H₂O)
-
Sterile, amber glass vial with a PTFE-lined cap
-
Magnetic stir bar
-
Magnetic stir plate
-
Analytical balance (inside the glovebox)
-
0.22 µm PTFE syringe filter
Procedure:
-
Pre-cleaning: Ensure all glassware is thoroughly cleaned, dried in an oven at 120 °C for at least 4 hours, and allowed to cool to room temperature inside the glovebox antechamber.
-
Weighing: Tare the amber glass vial on the analytical balance. Carefully weigh the desired amount of FABr powder directly into the vial. Note: Avoid using a spatula that has been exposed to the ambient atmosphere.
-
Solvent Addition: Add the required volume of the chosen solvent (or solvent mixture) to the vial.
-
Dissolution: Place the magnetic stir bar in the vial, cap it tightly, and place it on the magnetic stir plate. Stir the solution at a moderate speed (e.g., 300-500 rpm) at room temperature until the FABr is completely dissolved. Avoid vigorous stirring that could introduce atmospheric gases if the seal is imperfect.
-
Quality Control (Optional but Recommended): Take a small aliquot of the solution for UV-Vis analysis to ensure it is colorless.
-
Filtration: Before use, draw the solution into a syringe and pass it through a 0.22 µm PTFE filter to remove any microscopic particulates or undissolved material.
-
Usage: Use the solution immediately after preparation for the best results.
References
- 1. Hydrobromic acid - Sciencemadness Wiki [sciencemadness.org]
- 2. Stabilization of formamidinium lead iodide perovskite precursor solution for blade-coating efficient carbon electrode perovskite solar cells [cpb.iphy.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. Crystallization Pathways of FABr-PbBr2-DMF and FABr-PbBr2-DMSO Systems: The Comprehensive Picture of Formamidinium-Based Low-Dimensional Perovskite-Related Phases and Intermediate Solvates | MDPI [mdpi.com]
- 6. Unraveling the Influence of Solvent on Side Reactions between Formamidinium Lead Triiodide and Methylammonium Cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Recent Advances on the Strategies to Stabilize the α-Phase of Formamidinium Based Perovskite Materials | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Hydrobromic acid - Wikipedia [en.wikipedia.org]
- 14. Industrial Applications of Hydrobromic Acid - Properties & Functions [periodical.knowde.com]
- 15. researchgate.net [researchgate.net]
- 16. Understanding the Degradation of Methylenediammonium and Its Role in Phase-Stabilizing Formamidinium Lead Triiodide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijmr.net.in [ijmr.net.in]
- 18. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Annealing of Formamidinium Lead Bromide (FAPbBr3) Perovskite Films
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical thermal annealing step in the fabrication of formamidinium lead bromide (FAPbBr3) perovskite films. The information is tailored for researchers and scientists aiming to enhance film quality, device performance, and experimental reproducibility.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the annealing process in a direct question-and-answer format.
Question 1: My FAPbBr3 film has poor surface coverage with visible pinholes after annealing. What is the cause and how can I fix it?
Probable Cause: An annealing temperature that is too low is the most common reason for poor film morphology. Insufficient thermal energy prevents the complete diffusion of precursors and the coalescence of perovskite grains. This leads to a rough, discontinuous film with defects like pinholes, which act as non-radiative recombination centers and pathways for moisture ingress, severely degrading device performance.[1][2]
Recommended Solutions:
-
Increase Annealing Temperature: Incrementally raise the annealing temperature (e.g., in 10–15 °C steps) for a fixed duration. A smoother, denser film is typically obtained at higher temperatures, as this promotes the growth of larger, more interconnected grains.[3] For some mixed-halide formamidinium systems, temperatures exceeding 135 °C were necessary to achieve dense films.[1][2]
-
Optimize Annealing Time: Ensure the annealing time is sufficient for grain growth. While higher temperatures are key, a "flash" or rapid high-temperature anneal can sometimes be more beneficial than a prolonged, lower-temperature bake by limiting the potential for decomposition.[4]
-
Verify Precursor Solution & Deposition: Poor film quality can also originate from the precursor solution (e.g., old solution, incorrect stoichiometry) or the spin-coating process. Ensure your solution is fresh and your spin-coating parameters are optimized for a uniform wet film before troubleshooting the annealing step.
Question 2: After annealing, my film appears yellowish or pale brown instead of the expected dark, mirror-like finish. What does this indicate?
Probable Cause: This coloration strongly suggests the presence of the non-perovskite hexagonal "yellow" δ-phase of the formamidinium lead halide material, which is photo-inactive.[5] The thermal energy supplied during annealing was insufficient to drive the complete crystallographic transformation from the undesired δ-phase to the desired photo-active cubic α-phase.[1][6]
Recommended Solutions:
-
Increase Annealing Temperature: The δ-to-α phase transition is a thermally activated process.[5] Increasing the annealing temperature is the most direct way to provide the necessary energy for this conversion. Studies on similar formamidinium-based perovskites show that as the annealing temperature increases, the diffraction peaks corresponding to the δ-phase decrease while those of the α-phase intensify.[1][6] For FAPbI3, temperatures around 170-180 °C are often required to fully induce this transition.[5]
-
Incorporate Additives: Certain additives in the precursor solution can lower the energy barrier for the α-phase formation, though this involves reformulating your precursor ink.
-
Control the Atmosphere: While many protocols use an inert atmosphere (like a nitrogen-filled glovebox), controlled exposure to ambient air or humidity can sometimes influence crystallization kinetics, though this adds significant complexity and requires careful control.[7][8]
Question 3: My device exhibits a low open-circuit voltage (Voc) and fill factor (FF), even though the film looks uniform. How is this related to annealing?
Probable Cause: A high density of electronic trap states, often at the grain boundaries or film surface, is a primary cause of reduced Voc and FF. These defects can be a direct consequence of a suboptimal annealing temperature. Annealing at a temperature that is too high can cause the partial decomposition of the perovskite, leading to the formation of lead bromide (PbBr2) and the sublimation of the formamidinium bromide (FABr) organic component.[1][9][10] PbBr2 at grain boundaries can impede charge transport and reduce performance.[2]
Recommended Solutions:
-
Systematically Bracket the Annealing Temperature: Perform a temperature-gradient experiment. Anneal a series of films at temperatures ranging from a lower bound (e.g., 100 °C) to an upper bound where decomposition is observed (e.g., 180-200 °C). Studies on similar perovskites show a clear peak in device efficiency at a specific optimal temperature, with performance dropping off at higher temperatures due to decomposition.[1][6]
-
Characterize for Decomposition Products: Use X-ray Diffraction (XRD) to check for the emergence of PbBr2 peaks at higher annealing temperatures. A small amount of excess lead halide can sometimes be benign or even helpful for defect passivation, but significant quantities indicate thermal damage.[10]
-
Employ Passivation Strategies: If an optimal annealing temperature still yields a high defect density, consider post-treatment passivation strategies or incorporating passivating agents like polymethyl methacrylate (PMMA) into the fabrication process to heal defects.[11]
Frequently Asked Questions (FAQs)
FAQ 1: What are the fundamental goals of the thermal annealing step for FAPbBr3 films?
The thermal annealing process serves three primary, interconnected purposes:
-
Solvent Removal: It drives off residual casting solvents (like DMF, DMSO) from the wet film.[12]
-
Precursor Interdiffusion & Reaction: It provides the thermal energy necessary for the solid-state reaction between the precursors (e.g., FABr and PbBr2) to form the perovskite crystal structure.[13]
-
Crystallization and Microstructure Control: It governs the nucleation and growth of perovskite grains, directly influencing critical properties like grain size, film morphology, and phase purity (ensuring the formation of the α-phase).[1][5][12]
FAQ 2: How does annealing temperature affect the grain size and morphology of the film?
Generally, higher annealing temperatures promote the growth of larger perovskite grains.[1][2] This is because the increased thermal energy enhances atomic mobility, allowing smaller grains to merge into larger ones (a process known as Ostwald ripening). This leads to a film with fewer grain boundaries, which is desirable for reducing charge carrier recombination. However, there is an upper limit; excessively high temperatures can lead to decomposition, creating voids and a rougher surface.[1][9] A smooth, dense film with large, well-interconnected grains is typically achieved when the annealing temperature is just below the point of thermal decomposition.[1][3]
FAQ 3: Is there a universal "best" annealing temperature for FAPbBr3?
No. The optimal annealing temperature is highly dependent on several factors, including:
-
Exact Stoichiometry: Small variations in the FABr:PbBr2 ratio or the inclusion of other cations/anions will alter the crystallization kinetics.
-
Solvents and Additives: The choice of casting solvent and any additives can leave residues that affect the required annealing temperature.[14]
-
Substrate: The thermal properties of the underlying substrate can influence heat transfer to the perovskite film.
-
Annealing Atmosphere and Duration: The presence of water vapor or the duration of the anneal will shift the optimal temperature.[4][15] For pure FAPbBr3, temperatures in the range of 120-170 °C are commonly explored, but empirical optimization for your specific system is essential.[16]
Experimental Workflow & Data
Protocol: Systematic Annealing Temperature Optimization
This protocol outlines a methodical approach to identifying the optimal annealing temperature for your FAPbBr3 films.
-
Substrate Preparation: Prepare a set of identical substrates with the required underlying layers (e.g., SnO2, TiO2).
-
Precursor Solution: Prepare a single, fresh batch of FAPbBr3 precursor solution to ensure consistency.
-
Spin-Coating: Deposit the perovskite precursor solution on all substrates using identical, optimized spin-coating parameters.
-
Annealing Series:
-
Set a hotplate in an inert atmosphere (e.g., N2-filled glovebox) to the starting temperature (e.g., 100 °C).
-
Anneal the first sample for a fixed time (e.g., 10 minutes).
-
Increase the hotplate temperature in defined steps (e.g., 15 °C increments) for each subsequent sample, keeping the annealing time constant.
-
Continue until you reach a temperature where the film shows signs of degradation (e.g., 190 °C or higher).
-
-
Characterization:
-
Visual Inspection: Note the color and reflectivity of each film.
-
Scanning Electron Microscopy (SEM): Analyze the surface morphology, grain size, and presence of pinholes.[1]
-
X-ray Diffraction (XRD): Identify the crystalline phases present (α-FAPbBr3, δ-phase, PbBr2).[6]
-
UV-Vis & Photoluminescence (PL) Spectroscopy: Assess the optical properties, bandgap, and defect-related non-radiative recombination.[1]
-
-
Device Fabrication & Testing: Fabricate complete solar cell devices from each film to correlate the physical properties with photovoltaic performance metrics (PCE, Voc, Jsc, FF).
Data Summary: Impact of Annealing Temperature on Perovskite Film Properties
Note: This table is based on trends observed for formamidinium-based perovskites. Optimal values for pure FAPbBr3 must be determined empirically.
| Annealing Temperature Range | Typical Film Morphology | Dominant Crystalline Phases (via XRD) | Expected Impact on Device Performance |
| Low (< 120 °C) | Rough, incomplete coverage, pinholes.[1][2] | Incomplete conversion, potential δ-phase presence.[6] | Very low performance due to shunting and high recombination. |
| Medium (120 °C - 160 °C) | Smoother, denser films with increasing grain size.[3] | Predominantly α-phase, decreasing δ-phase.[1] | Performance increases significantly as film quality improves.[6] |
| Optimal (e.g., ~170 °C) | Dense, uniform film with large, well-defined grains. | Pure α-phase with high crystallinity.[15] | Peak performance (Voc, Jsc, FF, and PCE). |
| High (> 180 °C) | Increased roughness, potential for voids or cracks.[9] | α-phase with emerging PbBr2 peaks due to decomposition.[1][10] | Decreased performance, particularly Voc and FF, due to defect formation.[2] |
Visualizations
Workflow for Annealing Optimization
Fig 2. Interplay between annealing temperature and key film properties.
References
-
Chen, L., Wu, J., Tseng, Z., Hsieh, J., Lee, K., Chen, C., Chang, S., & Wu, C. (2016). Annealing Effect on (FAPbI3)1−x(MAPbBr3)x Perovskite Films in Inverted-Type Perovskite Solar Cells. Materials, 9(9), 747. [Link]
-
Chen, L., Wu, J., Tseng, Z., Hsieh, J., Lee, K., Chen, C., Chang, S., & Wu, C. (2016). Annealing Effect on (FAPbI3)1-x(MAPbBr3)x Perovskite Films in Inverted-Type Perovskite Solar Cells. Semantic Scholar. [Link]
-
Chen, L., Wu, J., Tseng, Z., Hsieh, J., Lee, K., Chen, C., Chang, S., & Wu, C. (2016). Annealing Effect on (FAPbI3)1−x(MAPbBr3)x Perovskite Films in Inverted-Type Perovskite Solar Cells. Semantic Scholar. [Link]
-
Chen, L., Wu, J., Tseng, Z., Hsieh, J., Lee, K., Chen, C., Chang, S., & Wu, C. (2016). Annealing Effect on (FAPbI3)1−x(MAPbBr3)x Perovskite Films in Inverted-Type Perovskite Solar Cells. PMC - PubMed Central. [Link]
-
Chen, L., Wu, J., Tseng, Z., Hsieh, J., Lee, K., Chen, C., Chang, S., & Wu, C. (2016). (PDF) Annealing Effect on (FAPbI3)1−x(MAPbBr3)x Perovskite Films in Inverted-Type Perovskite Solar Cells. ResearchGate. [Link]
-
Aguiar, J. A., Wozny, S., Zhou, Y., Nardes, A. M., Gessert, T. A., Shaheen, S. E., & Sigdel, A. K. (2016). Effect of Water Vapor, Temperature, and Rapid Annealing on Formamidinium Lead Triiodide Perovskite Crystallization. Los Alamos National Laboratory. [Link]
-
Kim, J., Kim, G., & Lee, T. (2019). Low-dimensional formamidinium lead perovskite architectures via controllable solvent intercalation. SciSpace. [Link]
-
Chil-Hyeok, P., Duc-Huy, N., Gyeong-Su, K., Jong-Hoon, B., & Nam-Gyu, P. (2019). A Holistic Study on the Effect of Annealing Temperature and Time on CH3NH3PbI3-Based Perovskite Solar Cell Characteristics. Frontiers in Chemistry. [Link]
-
Song, M. H., Kim, J., Kim, J., & Lee, T. (2017). Improving the Stability and Performance of Perovskite Light-Emitting Diodes by Thermal Annealing Treatment. SciSpace. [Link]
-
Aguiar, J. A., Wozny, S., & Gessert, T. A. (2016). Effect of Water Vapor, Temperature, and Rapid Annealing on Formamidinium Lead Triiodide Perovskite Crystallization. SciSpace. [Link]
-
Lin, G., Lin, H., & Ma, C. (2022). The Annealing Effect at Different Temperatures for Organic-Inorganic Perovskite Quantum Dots. MDPI. [Link]
-
Olaleru, A. M., Babalola, O. J., & Oyewole, O. K. (2021). Influence of annealing temperature on phase formation. ResearchGate. [Link]
-
Kim, J., Kim, J., & Lee, T. (2021). Optical properties and thermal stability of MAPbBr 3 and FAPbBr 3. ResearchGate. [Link]
-
Liu, C., Sun, W., & Zhang, Y. (2023). Polymer-Assisted Crystallization and Defect Passivation in Planar Wide-Bandgap FAPbBr3 Perovskite Solar Cells. ACS Omega. [Link]
-
Li, N., Zhu, Z., & Chueh, C. (2019). SEM images recorded at various stages for the perovskite films annealed. ResearchGate. [Link]
-
Milic, J. V., & Yi, C. (2023). Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent–Morphology Relationship. MDPI. [Link]
-
Liu, Z., Li, X., & Li, F. (2022). Unveiling the Potential of Ambient Air Annealing for Highly Efficient Inorganic CsPbI3 Perovskite Solar Cells. Journal of the American Chemical Society. [Link]
-
Chen, B., & Yu, Z. (2021). Anisotropic δ-to-α Phase Transition in Formamidinium Lead Iodide Thin Films. PolyU Institutional Research Archive. [Link]
-
Zhang, Y., & Liu, D. (2021). Effect of different annealing temperatures on the performance of CsPbBr3 films and their solar cells. Journal of Ovonic Research. [Link]
-
Liu, T., & Chen, K. (2021). Solvent Engineering of Perovskite Crystallization for High Band Gap FAPbBr3 Perovskite Solar Cells Prepared in Ambient Condition. ACS Applied Energy Materials. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Holistic Study on the Effect of Annealing Temperature and Time on CH3NH3PbI3-Based Perovskite Solar Cell Characteristics [frontiersin.org]
- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 6. Annealing Effect on (FAPbI3)1−x(MAPbBr3)x Perovskite Films in Inverted-Type Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Research Portal [laro.lanl.gov]
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Technical Support Center: Mastering the Morphology of Formamidinium-Based Perovskite Films
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on controlling the morphology of formamidinium-based perovskite films. This resource is designed to be a practical tool, offering troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work. The information presented herein is a synthesis of established protocols and insights from the field, aimed at enhancing the reproducibility and quality of your perovskite films.
Troubleshooting Guide: Common Morphological Issues and Solutions
This guide is structured to help you diagnose and resolve specific morphological defects in your formamidinium-based perovskite films. Each section details a common problem, its probable causes, and actionable solutions grounded in scientific principles.
Issue 1: Incomplete Film Coverage or Pinholes
Incomplete surface coverage and the presence of pinholes are critical defects that can severely impact device performance by creating shunt pathways.
Possible Causes & Solutions:
-
Poor Substrate Wettability:
-
Explanation: The perovskite precursor solution may dewet from the substrate if the surface energy is not optimal.
-
Solution: Ensure thorough cleaning of the substrate. Plasma treatment or UV-ozone cleaning can increase the surface energy and promote uniform wetting.
-
-
Inadequate Solution Volume or Concentration:
-
Explanation: Insufficient precursor material will naturally lead to incomplete coverage.
-
Solution: Optimize the volume of the precursor solution for your substrate size. Adjusting the precursor concentration can also influence the final film thickness and coverage.
-
-
Uncontrolled Crystallization:
-
Explanation: Rapid and uncontrolled crystallization can lead to the formation of isolated islands rather than a continuous film.
-
Solution: Employ solvent engineering by using a mixture of solvents with different boiling points and coordinating abilities, such as DMF and DMSO.[1][2] This helps to form stable intermediate phases, retarding crystallization and allowing for better film formation.[2]
-
Issue 2: Small Grain Size and Numerous Grain Boundaries
While polycrystalline films are the norm, a high density of small grains and the associated grain boundaries can act as sites for charge recombination, hindering device efficiency.
Possible Causes & Solutions:
-
Rapid Nucleation and Insufficient Grain Growth Time:
-
Explanation: If nucleation is too fast, a large number of small crystals will form, leaving little time or space for them to grow into larger grains.
-
Solution 1 (Solvent Engineering): The use of coordinating solvents like DMSO or NMP can form stable intermediate adducts with the lead precursors, slowing down the initial crystallization and promoting grain growth.[1][3]
-
Solution 2 (Additive Engineering): Introducing additives like urea can form complexes with the perovskite precursors, extending the annealing window and facilitating the growth of larger grains, even in ambient fabrication conditions.[4]
-
Solution 3 (Post-Deposition Annealing): A carefully optimized annealing profile (temperature and duration) is crucial. Higher annealing temperatures can promote grain growth, but excessive heat can lead to degradation.[5] Solvent annealing, where the film is exposed to solvent vapor during heating, can also facilitate grain coarsening.[6]
-
Issue 3: Presence of the Undesirable Yellow δ-Phase FAPbI₃
Formamidinium lead iodide (FAPbI₃) can exist in a photoinactive, non-perovskite hexagonal phase (δ-phase), which is detrimental to photovoltaic applications.
Possible Causes & Solutions:
-
Inherent Phase Instability of FAPbI₃:
-
Explanation: The black, photoactive α-phase of FAPbI₃ is metastable at room temperature and can readily convert to the yellow δ-phase.[7]
-
Solution 1 (Compositional Engineering): Incorporating smaller cations like methylammonium (MA) or cesium (Cs) into the formamidinium lattice can improve the tolerance factor and stabilize the α-phase.[8][9]
-
Solution 2 (Additive Engineering): The addition of certain compounds, such as methylammonium chloride (MACl) or formamidine iodide (FoAI), can suppress the formation of the δ-phase.[7][10][11]
-
Solution 3 (Vapor-Assisted Conversion): A two-step method where a δ-FAPbI₃ film is converted to the α-phase through exposure to MA thiocyanate (MASCN) or FASCN vapor has been shown to be effective.[12]
-
Issue 4: Rough Surface Morphology
A rough film surface can lead to poor contact with subsequent layers in a device stack, increasing interfacial resistance and recombination.
Possible Causes & Solutions:
-
Inhomogeneous Crystallization:
-
Explanation: Non-uniform drying or crystallization across the substrate can result in significant variations in film thickness and roughness.
-
Solution 1 (Anti-Solvent Engineering): The choice of anti-solvent and the timing of its application are critical. Different anti-solvents have varying abilities to extract the host solvent, which influences the supersaturation and nucleation kinetics.[13][14] For instance, di-iso-propyl ether (DIE) has been shown to produce smoother films compared to the commonly used chlorobenzene for certain perovskite compositions.[13]
-
Solution 2 (Gas Quenching): Using a stream of inert gas (like nitrogen or argon) to rapidly evaporate the solvent can lead to more uniform crystallization and smoother films compared to some anti-solvent methods.[15][16][17]
-
Solution 3 (Flow-Limited Field-Injection Electrostatic Spraying): This deposition technique can produce phase-pure FAPbI₃ films with high orientation and large grains at lower temperatures without the need for stabilizing additives.[18]
-
Issue 5: Voids and Microstructural Defects at the Buried Interface
Voids at the interface between the perovskite and the underlying charge transport layer can impede charge extraction and reduce the short-circuit current density.[7]
Possible Causes & Solutions:
-
Film Thickness and Precursor Concentration:
-
Explanation: Increasing the perovskite film thickness by using higher precursor concentrations can sometimes lead to an increase in the number and size of voids at the buried interface.[7]
-
Solution (Post-Deposition Treatment): A post-deposition treatment with a solution of methylammonium chloride (MACl) in isopropanol has been demonstrated to overcome the formation of these voids.[7][11]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind solvent engineering for morphology control?
A1: Solvent engineering leverages the properties of different solvents to control the crystallization process of the perovskite film.[1][19] Key solvent properties include:
-
Coordinating Ability: Solvents like DMSO and NMP are Lewis bases that can coordinate with the lead precursors (e.g., PbI₂) to form stable intermediate adducts.[1] This slows down the reaction with the organic halide, allowing for more controlled nucleation and growth, which typically results in larger grains and a more uniform film.
-
Boiling Point and Vapor Pressure: A mixture of solvents with different boiling points can help control the evaporation rate. A slower evaporation rate generally allows more time for crystal growth.
-
Viscosity and Polarity: These properties influence the diffusion of precursors within the solution and their interaction with the substrate, affecting the final film quality.[19][20]
Q2: How do additives improve the morphology of formamidinium-based perovskite films?
A2: Additives can influence film morphology through several mechanisms:
-
Controlling Crystallization Kinetics: Some additives, like urea, form intermediate complexes with the perovskite precursors, which delays crystallization and provides a wider processing window for achieving larger grains.[4]
-
Phase Stabilization: Additives such as MACl or Cs⁺ ions can be incorporated into the crystal lattice to improve its structural tolerance factor, thereby stabilizing the desired black α-phase of FAPbI₃ and preventing the formation of the yellow δ-phase.[8][9]
-
Defect Passivation: Certain additives can passivate defects at the grain boundaries and on the surface of the perovskite film, reducing non-radiative recombination and improving charge carrier lifetime. Long-chain carboxylic acids, for example, can passivate crystal defects.[21]
-
Improving Film Formation: Polymeric additives like polyvinylpyrrolidone (PVP) can influence the viscosity of the precursor solution and act as a stabilizing agent, preventing film degradation and improving infiltration into nanostructured layers.[22][23][24]
Q3: What are the advantages of gas quenching over the traditional anti-solvent method?
A3: Gas quenching offers several advantages:
-
Improved Reproducibility: It can provide more consistent results compared to the anti-solvent method, which is highly sensitive to the timing and volume of the anti-solvent drip.[16]
-
Reduced Chemical Waste: Gas quenching is a more environmentally friendly technique as it avoids the use of often toxic anti-solvents.[16]
-
Scalability: The technique is more amenable to large-area deposition methods like slot-die coating, which is crucial for industrial-scale production.[15]
-
Morphology Control: Gas quenching can lead to smoother films with reduced wrinkle and pinhole density compared to some anti-solvent processes.[17]
Q4: Can the morphology of a perovskite film be altered after it has been deposited?
A4: Yes, post-deposition treatments can significantly modify the film morphology:
-
Thermal Annealing: This is a standard step to remove residual solvent and promote crystal growth. The temperature and duration of annealing are critical parameters that need to be optimized.[5]
-
Solvent Annealing: Exposing the film to a solvent vapor atmosphere during thermal annealing can induce recrystallization, leading to larger grain sizes and a more uniform morphology.[6]
-
Ammonia Post-Healing: Treatment with ammonia gas can help to eliminate voids in the as-prepared film, resulting in a more compact and uniform morphology.[25]
-
Organic Cation Displacement: It is possible to convert a pre-formed methylammonium lead iodide (MAPbI₃) film into a formamidinium lead iodide (FAPbI₃) film by exposing it to formamidine gas at an elevated temperature.[26][27] This process can preserve the original microstructure of the film.[26][27]
Q5: What is the role of the precursor solution's colloidal content in film morphology?
A5: The presence of colloids or aggregates in the precursor solution can act as nucleation sites for perovskite crystallization.[28] Controlling the concentration of these colloids, for instance by adding hydrohalic acids to dissolve them over time, can directly impact the nucleation and growth stages of the film.[28] A lower concentration of colloids can lead to more ordered and textured crystals, resulting in higher charge-carrier mobilities.[28]
Data and Protocols
Table 1: Summary of Common Solvents and Their Properties in Perovskite Film Formation
| Solvent | Abbreviation | Boiling Point (°C) | Key Characteristics & Role |
| N,N-Dimethylformamide | DMF | 153 | A common high-boiling-point solvent that readily dissolves lead and organic halides.[1] |
| Dimethyl Sulfoxide | DMSO | 189 | A strongly coordinating Lewis base that forms stable adducts with PbI₂, retarding crystallization and promoting grain growth.[1][2] |
| N-Methyl-2-pyrrolidone | NMP | 202 | Another coordinating solvent, sometimes preferred for FA-based perovskites due to a strong interaction with the FA cation.[2][3] |
| 2-Propanol | IPA | 82.5 | Often used in two-step deposition for the organic halide solution.[19][20] Its higher viscosity can sometimes lead to rougher surfaces if not optimized.[19][20] |
| Methanol | MeOH | 64.7 | A low-viscosity solvent that can facilitate faster diffusion of the organic halide into the lead halide layer in a two-step process.[19][20] |
Experimental Protocol: One-Step Deposition with Anti-Solvent Quenching
This protocol provides a general framework for the one-step spin-coating deposition of a formamidinium-based perovskite film.
-
Precursor Solution Preparation:
-
Dissolve equimolar amounts of formamidinium iodide (FAI) and lead iodide (PbI₂) in a co-solvent mixture, typically DMF:DMSO (e.g., 4:1 v/v).[22][24]
-
If using additives, dissolve them in the solution at the desired concentration. For example, PVP can be added to form an 8 mg/mL solution.[22][24]
-
Stir the solution at a slightly elevated temperature (e.g., 60 °C) for at least one hour to ensure complete dissolution.[2] Before use, filter the solution through a 0.22 µm PTFE syringe filter.
-
-
Substrate Preparation:
-
Clean the substrates (e.g., ITO-coated glass) sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Treat the substrates with UV-ozone or oxygen plasma immediately before spin-coating to ensure a hydrophilic surface.
-
-
Spin-Coating and Quenching:
-
Dispense a specific volume of the precursor solution onto the center of the substrate.
-
Initiate a two-step spin-coating program. A typical program might be 1000 rpm for 10 seconds followed by 4000-6000 rpm for 30 seconds.
-
During the second, high-speed step, dispense a controlled volume of an anti-solvent (e.g., chlorobenzene or diethyl ether) onto the spinning substrate. The timing of this step is critical and usually occurs 5-15 seconds before the end of the spin cycle.[2][22]
-
-
Annealing:
-
Immediately transfer the substrate onto a preheated hotplate.
-
Anneal the film at a specific temperature and for a set duration. A common starting point is 150 °C for 10-15 minutes.[2] The optimal annealing conditions are highly dependent on the specific perovskite composition and solvents used.
-
Visualizations
Experimental Workflow for One-Step Deposition
Caption: Workflow for one-step perovskite film deposition.
Key Parameter Interdependencies in Morphology Control
Caption: Interplay of factors affecting film morphology.
References
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- Crystallization Kinetics and Morphology Control of Formamidinium-Cesium Mixed-Cation Lead Mixed-Halide Perovskite via Tunability of the Colloidal Precursor Solution. PubMed.
- Solvent Engineering of Perovskite Crystallization for High Band Gap FAPbBr3 Perovskite Solar Cells Prepared in Ambient Condition. DiVA portal.
- Ambient Gas-Quenching Fabrication of MA-Free Perovskite Solar Cells Enabled by an Eco-Friendly Urea Additive.
- Solvent Engineering of Perovskite Crystallization for High Band Gap FAPbBr3 Perovskite Solar Cells Prepared in Ambient Condition.
- Solvent Engineering for Scalable Fabrication of High‐Quality Formamidinium Cesium‐Based Perovskite Films Toward Highly Efficient and Stable Solar Modules.
- Controlling Thin Film Morphology Formation during Gas Quenching of Slot-Die Co
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- Drastic Change of Surface Morphology of Cesium–Formamidinium Perovskite Solar Cells by Antisolvent Processing.
- Formamidinium Lead Iodide Perovskite Films with Polyvinylpyrrolidone Additive for Active Layer in Perovskite Solar Cells, Enhanced Stability and Electrical Conductivity. MDPI.
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- Ammonia for post-healing of formamidinium-based Perovskite films.
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- Recent Advances on the Strategies to Stabilize the α-Phase of Formamidinium Based Perovskite M
- Exceptional Morphology-Preserving Evolution of Formamidinium Lead Triiodide Perovskite Thin Films via Organic-C
- Formamidinium Lead Iodide Perovskite Films with Polyvinylpyrrolidone Additive for Active Layer in Perovskite Solar Cells, Enhanced Stability and Electrical Conductivity.
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- Phase-pure formamidinium lead iodide perovskite films deposited via flow-limited field-injection electrostatic spraying.
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- Overcoming Microstructural Defects at the Buried Interface of Formamidinium-Based Perovskite Solar Cells. PMC.
- The morphology evolutions of perovskite films. a–c) Top‐view SEM and...
- Diamine Surface Passivation and Post-Annealing Enhance Performance of Silicon-Perovskite Tandem Solar Cells. arXiv.
- Exceptional Morphology-Preserving Evolution of Formamidinium Lead Triiodide Perovskite Thin Films via Organic-C
- Anti-solvent engineering for efficient and stable perovskite solar cells with preferentially orientated 2-dimensional/3-dimensional heterojunctions. RSC Publishing.
- Scalable Perovskite Coating via Anti-solvent-free Lewis Acid-Base Adduct Engineering for Efficient Perovskite Solar Module.
- Formamidinium Lead Iodide Perovskite Films with Polyvinylpyrrolidone Additive for Active Layer in Perovskite Solar Cells, Enhanc. Semantic Scholar.
- a new cation additive for inhibiting δ-phase formation of formamidinium lead iodide perovskite.
- Perovskite Thin Films Solar Cells: The Gas Quenching Method. KOPS.
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- Impact of Antisolvent and Gas Quenching on Wrinkling in Cs0.15FA0.85Pb(I0.6Br0.4)3 Perovskite Films. NIH.
- Surface Defect Formation and Passivation in Formamidinium Lead Triiodide (FAPbI 3 ) Perovskite Solar Cell Absorbers. The Journal of Physical Chemistry Letters.
- Overcoming Microstructural Defects at the Buried Interface of Formamidinium-Based Perovskite Solar Cells.
- Surface Defect Formation and Passivation in Formamidinium Lead Triiodide (FAPbI 3 ) Perovskite Solar Cell Absorbers. CoLab.
- Enhanced Stability and Performance of α-FAPbI 3 Photodetectors via Long-Chain n-Heptanoic Acid Passiv
- Gas flow-assisted vacuum drying: identification of a novel process for attaining high-quality perovskite films. RSC Publishing.
- A Holistic Study on the Effect of Annealing Temperature and Time on CH3NH3PbI3-Based Perovskite Solar Cell Characteristics. Frontiers.
- Post-treatment of Perovskite Films toward Efficient Solar Cells via Mixed Solvent Annealing. Sci-Hub.
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Reducing defect density in formamidine hydrobromide perovskite solar cells
Welcome to the technical support center for researchers and professionals working with formamidine hydrobromide (FAHBr)-based perovskite solar cells (PSCs). This guide is designed to provide in-depth troubleshooting assistance and answer frequently asked questions related to a critical aspect of device performance: the reduction of defect density. High defect density is a primary contributor to non-radiative recombination, phase instability, and overall diminished power conversion efficiency (PCE) and operational stability. This resource synthesizes field-proven insights and published research to help you diagnose and resolve common experimental challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the fabrication and characterization of your FAHBr-based perovskite solar cells, with a focus on defect-related issues.
Issue 1: Low Open-Circuit Voltage (Voc) and High Non-Radiative Recombination
Symptoms: Your devices consistently exhibit a low Voc, significantly below the theoretical maximum for the perovskite's bandgap. Time-resolved photoluminescence (TRPL) measurements show a short carrier lifetime.
Probable Cause: A high density of bulk and surface defects are acting as Shockley-Read-Hall recombination centers.[1][2] These defects create energy levels within the bandgap that trap charge carriers, leading to their recombination before they can be extracted. Common defects include halide vacancies (VI), lead-iodide antisites (PbI), and uncoordinated Pb2+ ions at the surface and grain boundaries.[3][4]
Step-by-Step Solution:
-
Precursor Solution Stoichiometry:
-
Rationale: An excess of certain precursors can help to passivate defects. For instance, a slight excess of AX (where A is formamidinium or cesium and X is iodine) can compensate for iodide vacancies and suppress ion migration.[5]
-
Protocol: Prepare a series of perovskite precursor solutions with a slight molar excess (e.g., 0.25% to 1%) of formamidinium iodide (FAI) or cesium iodide (CsI) relative to lead iodide (PbI2). Fabricate and characterize devices from each solution to determine the optimal stoichiometry for your specific system.
-
-
Additive Engineering (Bulk Passivation):
-
Rationale: Incorporating Lewis base additives into the precursor solution can improve the crystallinity of the perovskite film and passivate defects. These additives can coordinate with uncoordinated Pb2+ ions, reducing trap states.
-
Protocol: Introduce a Lewis base additive, such as dibutyl sulfoxide, into the perovskite precursor solution.[6][7] Start with a low concentration (e.g., 0.1-0.5 mol%) and systematically vary the amount to find the optimal concentration that improves Voc and carrier lifetime without negatively impacting film morphology.
-
-
Surface Passivation Post-Treatment:
-
Rationale: The surface of the perovskite film has a higher density of defects compared to the bulk.[8] Applying a passivation layer after perovskite deposition can effectively neutralize these surface traps.
-
Protocol: After annealing the perovskite film, spin-coat a dilute solution of a passivating agent, such as trifluorocarbon-modified phenethylammonium iodide or an amino-functionalized BODIPY fluorophore.[6][7][9] The functional groups of these molecules can interact with surface defects, reducing non-radiative recombination. A typical starting point would be a 0.1-1 mg/mL solution in a suitable solvent like isopropanol.
-
Workflow for Bulk and Surface Defect Passivation:
Caption: Workflow for reducing bulk and surface defects.
Issue 2: Poor Fill Factor (FF) and High Series Resistance
Symptoms: The J-V curve of your device shows a poor fill factor, often accompanied by a high series resistance extracted from the curve. This indicates inefficient charge extraction.
Probable Cause: Microstructural defects, such as voids and pinholes, at the interface between the perovskite and the charge transport layers (ETL or HTL) are hindering charge transport.[10][11] These voids can disrupt the intimate contact required for efficient charge extraction and can also act as shunt paths.
Step-by-Step Solution:
-
Interface Modification with MACl Treatment:
-
Rationale: A post-treatment with methylammonium chloride (MACl) has been shown to be a universal approach to remedy voids at the buried perovskite-HTL interface.[10][11] MACl can recrystallize the perovskite at the interface, leading to a more compact and uniform film.
-
Protocol: After the initial perovskite film is formed (before or after annealing, depending on the specific recipe), apply a solution of MACl in isopropanol (e.g., 4 mg/mL) onto the substrate via spin-coating.[4] Follow this with an annealing step to drive the reaction and remove the solvent. This treatment can also widen the processing window for the antisolvent dripping time.[10][11]
-
-
Optimizing the Antisolvent Dripping Process:
-
Rationale: The timing and volume of the antisolvent drip during spin-coating are critical for inducing rapid and uniform crystallization, which helps to prevent the formation of voids.
-
Protocol: Systematically vary the antisolvent dripping time (e.g., from 7 to 18 seconds after the start of spinning) and the volume of the antisolvent.[10] Use a high-speed camera to observe the color change of the film, which indicates the onset of crystallization. Correlate these parameters with device performance and film morphology (checked via SEM) to find the optimal processing window.
-
-
Charge Transport Layer Passivation:
-
Rationale: Defects can also exist at the interface between the perovskite and the electron transport layer (ETL), which can impede electron collection.[8] Modifying the ETL can passivate these interfacial defects.
-
Protocol: Consider modifying the ETL surface prior to perovskite deposition. For a TiO2 ETL, a lithium treatment can reduce energetic disorder at the interface and improve electron injection.[12][13] This can be done by spin-coating a dilute solution of a lithium salt (e.g., lithium bis(trifluoromethanesulfonyl)imide in acetonitrile) onto the TiO2 layer, followed by annealing.
-
Defect Passivation at Interfaces:
Sources
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- 4. Inhibition of defect-induced α-to-δ phase transition for efficient and stable formamidinium perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defect compensation in formamidinium–caesium perovskites for highly efficient solar mini-modules with improved photostability | Semantic Scholar [semanticscholar.org]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Enhance the Stability of Formamidinium Lead Bromide (FAPbBr₃) Solar Cells
Welcome to the technical support center for formamidinium lead bromide (FAPbBr₃) perovskite solar cells. FAPbBr₃ is a highly promising material for next-generation photovoltaics, particularly for tandem solar cells and high-voltage applications, due to its wide bandgap and excellent thermal stability compared to its iodide counterparts.[1] However, realizing its full potential is often hindered by significant stability challenges, both intrinsic to the material and from extrinsic environmental factors.[2][3]
This guide is designed for researchers and scientists actively working in the field. It moves beyond simple protocols to provide in-depth, cause-and-effect explanations for common experimental failures and offers validated strategies to overcome them. Our goal is to equip you with the scientific rationale needed to troubleshoot effectively and advance your research.
Part 1: Troubleshooting Guide
This section addresses specific, practical issues you may encounter during the fabrication and testing of FAPbBr₃ solar cells.
Q1: My FAPbBr₃ film is yellow or has yellow patches, not the expected dark, uniform color. What is happening and how can I fix it?
Root Cause Analysis:
The yellow appearance indicates the presence of the hexagonal, non-photoactive "delta-phase" (δ-FAPbBr₃) instead of, or mixed with, the desired cubic, photoactive "alpha-phase" (α-FAPbBr₃).[4] The α-phase is thermodynamically metastable at room temperature and can spontaneously convert to the more stable δ-phase.[4][5] This transformation is a primary mode of intrinsic degradation.
The underlying reason relates to the Goldschmidt tolerance factor (t) , a measure of the ionic size compatibility in the perovskite crystal structure. The formamidinium (FA⁺) cation is relatively large for the lead bromide lattice, resulting in a tolerance factor that pushes the structural stability to its limit.[6] This strain makes the α-phase vulnerable to triggers like ambient humidity or even just resting at room temperature.[2][6]
Corrective Strategies:
Strategy 1: Compositional Engineering to Optimize Tolerance Factor
The most effective way to prevent δ-phase formation is to modify the perovskite composition to bring the tolerance factor into a more stable range (ideally between 0.8 and 1.0).[6] This is typically achieved by introducing smaller A-site cations.
-
Mechanism: Partially replacing the large FA⁺ cation with smaller cations like methylammonium (MA⁺) or inorganic cesium (Cs⁺) effectively reduces the average cation radius.[5] This relieves lattice strain and significantly improves the formation energy of the α-phase, stabilizing it against conversion.[7][8] Incorporating different halides, such as a small amount of chloride (Cl⁻), can also aid in stabilizing the cubic phase.[9]
Experimental Protocol: Mixed-Cation (FA/Cs) FAPbBr₃ Precursor
-
Preparation: In a nitrogen-filled glovebox, prepare a 1.2 M perovskite precursor solution.
-
Solvents: Use a mixture of Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) in a 4:1 volume ratio.
-
Solutes: For a target composition of Cs₀.₁₅FA₀.₈₅PbBr₃, dissolve the following stoichiometric amounts of halide salts into the solvent mixture:
-
Formamidinium Bromide (FABr)
-
Cesium Bromide (CsBr)
-
Lead (II) Bromide (PbBr₂)
-
-
Dissolution: Stir the solution at 60°C for at least 2 hours until all salts are fully dissolved, yielding a clear, yellow solution.
-
Application: Use this precursor for spin-coating your perovskite film as per your standard device fabrication process. The inclusion of Cs⁺ should result in a stable, dark α-phase film.
Diagram 1: Stabilizing the α-phase via compositional engineering.
Q2: The open-circuit voltage (Voc) of my device is low (<1.4 V) and the fill factor is poor. What is causing this performance loss?
Root Cause Analysis:
A significant Voc deficit is a classic sign of high non-radiative recombination within the solar cell. In FAPbBr₃, these recombination losses are predominantly caused by a high density of electronic trap states. These defects can exist:
-
In the bulk film: Crystal imperfections and vacancies (e.g., bromide vacancies).[10]
-
At grain boundaries: Discontinuities in the crystal lattice between different grains.
-
At the interfaces: Uncoordinated Pb²⁺ ions and dangling bonds at the junction between the perovskite layer and the charge transport layers (ETL/HTL).[11][12]
These trap states capture photogenerated electrons and holes, where they recombine without contributing to the output current, thus lowering the voltage.
Corrective Strategies:
Strategy 1: Additive Engineering for Bulk Defect Passivation
Introducing specific additives into the perovskite precursor can improve the quality of the bulk film by controlling crystallization and passivating defects.
-
Mechanism: Additives can act in several ways. Some, like poly(methyl methacrylate) (PMMA), can coordinate with undercoordinated Pb²⁺ ions through their functional groups (e.g., carbonyl groups), neutralizing these electronic trap states.[13] Others, like a combination of urea and formamidinium chloride (FACl), work synergistically to increase grain size (reducing grain boundary density) and suppress the formation of impurities during crystallization.[10][14][15]
Table 1: Impact of Common Additives on FAPbBr₃ Device Performance
| Additive(s) | Primary Mechanism(s) | Typical Voc Improvement | Key Reference |
| PMMA | Pb²⁺ coordination, crystallization control | >100 mV | [13] |
| Urea + FACl | Increased grain size, impurity suppression | >100 mV | [14][15] |
| Guanidinium (Gua⁺) | Penetrates bulk, passivates grain boundaries | ~30 mV | [16] |
Strategy 2: Interface Engineering with 2D Passivation Layers
The perovskite/charge-transport-layer interface is a hotbed for defects. A highly effective strategy is to form a thin, two-dimensional (2D) perovskite layer on top of the 3D FAPbBr₃ film.
-
Mechanism: This is achieved by treating the surface of the 3D film with a solution containing a large, bulky organic cation, such as phenethylammonium bromide (PEABr).[17] The PEA⁺ cation reacts with the surface to form a nanometer-thin layer of 2D PEA₂PbBr₄ perovskite. This 2D layer does two critical things:
Experimental Protocol: 2D/3D Heterostructure Formation
-
Fabricate 3D Film: Deposit your 3D FAPbBr₃ perovskite film as usual and complete the annealing step. Allow the film to cool to room temperature.
-
Prepare Passivation Solution: Prepare a 10 mg/mL solution of Phenethylammonium Bromide (PEABr) in isopropanol (IPA).
-
Surface Treatment: While the substrate is static, deposit ~100 µL of the PEABr solution onto the 3D perovskite film. Immediately spin-coat at 4000 rpm for 30 seconds.
-
Anneal: Anneal the film at 100°C for 10 minutes to form the 2D layer.
-
Proceed: Continue with the deposition of your hole transport layer (e.g., Spiro-OMeTAD).
Diagram 2: Workflow for fabricating a 2D/3D passivated device.
Q3: My device shows good initial efficiency but dies within hours or days in ambient air. How can I dramatically improve its operational stability?
Root Cause Analysis:
This rapid failure points directly to extrinsic degradation caused by environmental factors, primarily moisture and oxygen.[2] Perovskite materials are ionic salts and are highly susceptible to moisture, which can hydrate the material and lead to its decomposition back into precursor salts (e.g., FABr and PbBr₂).[2][3] While hydrophobic passivation layers help, they cannot provide perfect, long-term protection. A robust physical barrier is essential.
Corrective Strategy: Device Encapsulation
Encapsulation is the process of sealing the completed solar cell to physically isolate it from the ambient environment. An ideal encapsulant must be transparent, chemically inert, and have a very low water vapor transmission rate (WVTR).[19]
-
Mechanism: A combination of a sealant material and a barrier (like a glass coverslip) creates a hermetic seal around the device. This physically blocks water and oxygen molecules from reaching the sensitive perovskite and charge transport layers, thereby preventing extrinsic degradation pathways.[20]
Materials for Encapsulation:
-
Encapsulants: Thermoplastic polyolefin (TPO), ethylene vinyl acetate (EVA), and UV-curable epoxies are commonly used. TPO is noted for its low WVTR and chemical stability.[21][22]
-
Edge Sealants: Butyl rubber is often used around the edges to prevent moisture ingress from the sides.[22]
-
Barriers: Glass coverslips are standard for lab-scale devices. For flexible devices, polymers like polyethylene terephthalate (PET) are used.[21]
Experimental Protocol: Glass-Epoxy Encapsulation
-
Device Preparation: Complete the fabrication of your FAPbBr₃ solar cell, including the deposition of the top metal electrode.
-
Prepare Encapsulant: Place a small drop of a transparent, low-viscosity, UV-curable epoxy resin onto the center of the device's active area.
-
Apply Barrier: Gently place a clean glass coverslip over the epoxy drop. Allow the epoxy to spread evenly under the glass, ensuring there are no air bubbles trapped. The coverslip should be slightly larger than the device's active area.
-
Curing: Expose the assembly to a UV lamp (e.g., 365 nm) for the manufacturer-recommended time (typically 1-5 minutes) to cure the epoxy.
-
Edge Sealing (Optional but Recommended): For enhanced protection, apply a bead of butyl rubber or a secondary epoxy around the edges of the glass coverslip to seal the sides.
Diagram 3: Cross-section of an encapsulated perovskite solar cell.
Part 2: Frequently Asked Questions (FAQs)
Q4: What is the fundamental reason for the intrinsic instability of FAPbBr₃ compared to, for example, MAPbBr₃?
The primary difference lies in the size and properties of the A-site cation (Formamidinium, FA⁺ vs. Methylammonium, MA⁺). The FA⁺ cation is larger than the MA⁺ cation. This pushes the Goldschmidt tolerance factor for FAPbBr₃ to a value that strains the crystal lattice, making the desirable cubic α-phase less stable.[6] In contrast, MAPbBr₃ has a more ideal tolerance factor. Furthermore, studies suggest that the migration of the A-site cation itself contributes to degradation. In MAPbI₃, MA⁺ migration is significant, but in MAPbBr₃, it is largely suppressed, contributing to its higher stability.[23][24] The stronger hydrogen bonding between MA⁺ and the bromide lattice compared to FA⁺ may also play a role in this enhanced stability.[23]
Q5: What is "Dimensional Engineering" (2D/3D heterostructures) and how does it enhance stability?
Dimensional engineering is a strategy that combines highly efficient 3D perovskites with ultra-stable 2D perovskites in a single heterostructure.[25] 2D perovskites, also known as Ruddlesden-Popper phases, incorporate large, bulky organic spacer cations (like phenethylammonium, PEA⁺) into the crystal structure.[17]
This enhances stability in two main ways:
-
Moisture Barrier: These large organic cations are hydrophobic (water-repelling). When a thin layer of 2D perovskite is formed on the surface of the 3D film, it acts as a robust molecular-level barrier against moisture ingress.[11][18]
-
Defect Passivation: The functional groups on the organic cations can coordinate with and neutralize defect sites (like uncoordinated Pb²⁺) on the surface of the 3D perovskite, reducing non-radiative recombination and improving device performance and stability.[12][17]
However, it is important to note that the 2D/3D interface itself can be a source of instability under thermal and light stress due to ion diffusion between the layers.[26][27] Strategies to stabilize this interface, such as using cross-linked polymers, are an active area of research.[26]
Q6: Can you summarize the main categories of strategies to improve FAPbBr₃ stability?
Certainly. The strategies can be broadly grouped into four complementary categories, each targeting different aspects of degradation.
Table 2: Summary of Stability Enhancement Strategies for FAPbBr₃ Solar Cells
| Strategy Category | Primary Goal | Mechanism | Examples |
| Compositional Engineering | Enhance intrinsic phase stability | Tune Goldschmidt tolerance factor, relieve lattice strain | Mixing FA⁺ with Cs⁺ or MA⁺; mixed halides (Br⁻/I⁻/Cl⁻).[5][9] |
| Additive Engineering | Improve film quality, passivate bulk defects | Control crystallization kinetics, coordinate with defect sites | Adding PMMA, urea, FACl, or other Lewis bases to the precursor.[13][14] |
| Interface Engineering | Reduce surface recombination, add moisture resistance | Form a passivating layer (e.g., 2D perovskite) on the 3D film surface | Surface treatment with PEABr, guanidinium bromide; using BCP interlayers.[16][17][28] |
| Device Encapsulation | Block extrinsic degradation factors | Create a hermetic physical barrier against moisture and oxygen | Sealing with UV-cured epoxy, TPO, or EVA and a glass/polymer barrier.[19][20][21] |
References
- [No Author Provided]. (n.d.). Enhanced structural stability of formamidinium lead bromide (FAPbBr3) perovskites in confined and coated configurations under varying pressures. RSC Publishing.
- Chu, Y., Sun, Y., Xie, B., He, J., & Li, J. (2022). Recent Advances on the Strategies to Stabilize the α-Phase of Formamidinium Based Perovskite Materials. MDPI.
- [No Author Provided]. (2023). A Facile Approach for the Encapsulation of Perovskite Solar Cells. MDPI.
- [No Author Provided]. (2024). Encapsulating perovskite solar cells for long-term stability and prevention of lead toxicity. AIP Publishing.
- [No Author Provided]. (2025). Polymer-Assisted Crystallization and Defect Passivation in Planar Wide-Bandgap FAPbBr3 Perovskite Solar Cells. ACS Omega.
- [No Author Provided]. (n.d.). Enhanced structural stability of formamidinium lead bromide (FAPbBr 3 ) perovskites in confined and coated configurations under varying pressures. ResearchGate.
- [No Author Provided]. (2025). Tips and Tricks for a Good Encapsulation for Perovskite‐Based Solar Cells. ResearchGate.
- [No Author Provided]. (n.d.). Encapsulation Strategies for Highly Stable Perovskite Solar Cells under Severe Stress Testing: Damp Heat, Freezing, and Outdoor Illumination Conditions. ACS Applied Materials & Interfaces.
- [No Author Provided]. (2024). Improving FAPbBr3 Perovskite Crystal Quality via Additive Engineering for High Voltage Solar Cell over 1.5 V. PubMed.
- [No Author Provided]. (2021). Development of encapsulation strategies towards the commercialization of perovskite solar cells. RSC Publishing.
- [No Author Provided]. (n.d.). Improving FAPbBr3 Perovskite Crystal Quality via Additive Engineering for High Voltage Solar Cell over 1.5 V. ResearchGate.
- [No Author Provided]. (2024). Improving FAPbBr3 Perovskite Crystal Quality via Additive Engineering for High Voltage Solar Cell over 1.5 V. ACS Applied Materials & Interfaces.
- [No Author Provided]. (2024). Improving FAPbBr3 Perovskite Crystal Quality via Additive Engineering for High Voltage Solar Cell over 1.5 V. ACS Publications.
- [No Author Provided]. (2021). Efficient and Stable FAPbBr3 Perovskite Solar Cells via Interface Modification by a Low-Dimensional Perovskite Layer. ACS Applied Energy Materials.
- [No Author Provided]. (2025). Anisotropic Cation Migration Drives the Formation and Stability of Lateral 3D/2D Perovskite Heterostructures. ACS Energy Letters.
- [No Author Provided]. (2016). Improved Phase Stability of Formamidinium Lead Triiodide Perovskite by Strain Relaxation. ResearchGate.
- Di Girolamo, D., et al. (2022). Enhancing the Morpho-Structural Stability of FAPbBr 3 Solar Cells via 2D Nanoscale Layer Passivation of the Perovskite Interface: An In-Situ XRD Study. MDPI.
- [No Author Provided]. (n.d.). High-performance FAPbBr3 perovskite solar cells using dual-function bathocuproine interlayer for surface passivation and energy level alignment. ResearchGate.
- [No Author Provided]. (2022). Understanding Instability in Formamidinium Lead Halide Perovskites: Kinetics of Transformative Reactions at Grain and Subgrain Boundaries. ACS Energy Letters.
- Luo, L., et al. (n.d.). Stabilization of 3D/2D perovskite heterostructures via inhibition of ion diffusion by cross-linked polymers for solar cells with. Nature Energy.
- [No Author Provided]. (2025). Recent Advances on the Strategies to Stabilize the α-Phase of Formamidinium Based Perovskite Materials. ResearchGate.
- Lee, J.-W., et al. (2016). Improved Phase Stability of Formamidinium Lead Triiodide Perovskite by Strain Relaxation. ACS Energy Letters.
- [No Author Provided]. (n.d.). How Stable Is the 2D/3D Interface of Metal Halide Perovskite under Light and Heat?. ResearchGate.
- [No Author Provided]. (2022). Improvement Strategies for Stability and Efficiency of Perovskite Solar Cells. MDPI.
- Miah, Md. H., et al. (2025). Key degradation mechanisms of perovskite solar cells and strategies for enhanced stability: issues and prospects. RSC Publishing.
- [No Author Provided]. (n.d.). Understanding the Stability of MAPbBr3 versus MAPbI3: Suppression of Methylammonium Migration and Reduction of Halide Migration. PMC - NIH.
- [No Author Provided]. (n.d.). δ‐Phase Management of FAPbBr3 for Semitransparent Solar Cells. ResearchGate.
- [No Author Provided]. (2020). Understanding the Stability of MAPbBr3 versus MAPbI3: Suppression of Methylammonium Migration and Reduction of Halide Migration. The Journal of Physical Chemistry Letters.
- [No Author Provided]. (2021). Efficient and Stable FAPbBr3 Perovskite Solar Cells via Interface Modification by a Low-Dimensional Perovskite Layer. DiVA portal.
- [No Author Provided]. (n.d.). Key degradation mechanisms of perovskite solar cells and strategies for enhanced stability: issues and prospects. ResearchGate.
- [No Author Provided]. (n.d.). A Review: Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells. MDPI.
- [No Author Provided]. (2022). Researchers design novel passivation approach to achieve perovskite solar cells with efficiency of over 23%. pv magazine.
Sources
- 1. A Review: Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells | MDPI [mdpi.com]
- 2. Key degradation mechanisms of perovskite solar cells and strategies for enhanced stability: issues and prospects - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07942F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
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- 14. Improving FAPbBr3 Perovskite Crystal Quality via Additive Engineering for High Voltage Solar Cell over 1.5 V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Researchers design novel passivation approach to achieve perovskite solar cells with efficiency of over 23% | Perovskite-Info [perovskite-info.com]
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- 19. pubs.aip.org [pubs.aip.org]
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- 22. researchgate.net [researchgate.net]
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- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Formamidine Synthesis
Welcome to the technical support center for the synthesis of formamidines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues encountered during the synthesis of this critical structural motif. Formamidines are versatile intermediates in organic synthesis, finding applications in the creation of pharmaceuticals, agrochemicals, and various heterocyclic compounds.[1][2][3][4][5] This resource provides in-depth, field-proven insights to enhance the efficiency and success of your synthetic endeavors.
Troubleshooting Guide: Addressing Common Challenges in Formamidine Synthesis
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower your experimental design.
Question 1: My formamidine synthesis is resulting in a very low yield. What are the most likely causes and how can I improve it?
Answer:
Low yields in formamidine synthesis are a frequent challenge and can stem from several factors. Systematically investigating the following aspects will help you identify and resolve the issue.
Probable Causes & Solutions:
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Optimization of Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] Reactions performed at suboptimal temperatures may be sluggish.[7] Conversely, excessively high temperatures can lead to the degradation of starting materials or products.[8] A systematic temperature screen is advisable.
-
Catalyst Inefficiency: If you are using a catalyst, its activity might be compromised, or it may not be suitable for your specific substrates. Consider screening different catalysts, such as sulfonic acids, p-Toluenesulfonic acid (PTSA), or metal catalysts like iron(III) chloride, depending on your chosen synthetic route.[9][10] Ensure the catalyst is not expired or deactivated.[7]
-
-
Side Reactions: The formation of undesired byproducts can significantly consume your starting materials.
-
Stoichiometry Control: Carefully control the molar ratios of your reactants. For instance, in syntheses involving orthoformates, an excess of the amine can sometimes lead to the formation of N,N'-disubstituted formamidines when a monosubstituted product is desired.[8]
-
Moisture Sensitivity: Some synthetic routes are sensitive to moisture. Ensure you are using anhydrous solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Product Degradation: Formamidines can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding formamide and amine.
-
Work-up Conditions: Pay close attention to the pH during the work-up procedure. Neutralize the reaction mixture carefully and avoid prolonged exposure to strongly acidic or basic aqueous solutions.
-
Purification Method: Purification via column chromatography on silica gel can sometimes lead to the degradation of sensitive formamidines. Consider using neutral alumina for chromatography or alternative purification methods like crystallization or distillation if applicable.
-
-
Inefficient Isolation: The product may be lost during the extraction or purification steps.
-
Solubility Issues: Ensure you are using an appropriate extraction solvent in which your formamidine product has high solubility and the impurities have low solubility.
-
Product Volatility: If your product is volatile, be cautious during solvent removal under reduced pressure.
-
Visualizing a Troubleshooting Workflow for Low Yield:
Caption: A decision tree for troubleshooting low yields in formamidine synthesis.
Question 2: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?
Answer:
The formation of multiple products is often a result of competing reaction pathways or the further reaction of the desired product. Improving selectivity requires a careful examination of the reaction mechanism and conditions.
Probable Causes & Solutions:
-
Over-reaction/Di-substitution: This is common when a primary amine is used, and both ortho positions are available for formylation, leading to di-formylated products.[6]
-
Stoichiometric Control: Reducing the equivalents of the formylating agent can favor mono-substitution.[6] For example, when using triethyl orthoformate, a 1:1 ratio with the amine is a good starting point for mono-formamidine synthesis.
-
Reaction Time: Monitor the reaction closely and stop it once the desired mono-substituted product is formed in the highest concentration to prevent further reaction.[6]
-
-
Isomer Formation: In the case of unsymmetrical amines or when reacting with substrates containing multiple reactive sites, a mixture of isomers can be formed.
-
Steric Hindrance: You can leverage steric hindrance to direct the reaction to a specific site. Bulky reagents or catalysts may favor reaction at the less sterically hindered position.
-
Electronic Effects: The electronic nature of your substrate plays a crucial role. Electron-donating groups can activate certain positions, while electron-withdrawing groups can deactivate others. Understanding these effects can help in predicting and controlling regioselectivity.
-
-
Competing Reaction Pathways: Depending on the substrates and reagents, alternative reactions can occur. For instance, in the synthesis of N-sulfonyl formamidines, different cycloaddition pathways might be possible.[1]
-
Catalyst Selection: A catalyst can significantly influence the reaction pathway. For example, in some multi-component reactions, the choice of catalyst can determine which intermediates are formed and, consequently, the final product distribution.
-
Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the selectivity of the reaction. Experimenting with different solvents can be beneficial.
-
Question 3: My formamidine product is unstable and decomposes during purification. What are the best practices for handling and purifying sensitive formamidines?
Answer:
The stability of formamidines can vary significantly based on their substitution pattern. Unsubstituted and mono-substituted formamidines are generally less stable than their di- and tri-substituted counterparts.
Best Practices for Handling and Purification:
-
Avoid Protic Solvents and Acids/Bases: As mentioned earlier, formamidines are susceptible to hydrolysis. During work-up and purification, it is crucial to avoid acidic and basic conditions. Use of neutral water for washing and drying agents like anhydrous sodium sulfate or magnesium sulfate is recommended.
-
Purification Techniques for Sensitive Compounds:
-
Crystallization: If your product is a solid, crystallization is often the gentlest purification method.
-
Neutral Column Chromatography: If chromatography is unavoidable, consider using neutral alumina instead of silica gel to prevent acid-catalyzed decomposition. You can also deactivate silica gel by pre-treating it with a solution of triethylamine in your eluent system.
-
Kugelrohr Distillation: For liquid products that are thermally stable, Kugelrohr distillation under high vacuum can be an effective purification method that minimizes thermal stress.
-
-
Storage: Store purified formamidines under an inert atmosphere, protected from light and moisture, and at low temperatures to prolong their shelf life. Formamidine salts, such as the acetate or hydrochloride, are often more stable and easier to handle than the free base.[8][11]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the optimization of formamidine synthesis.
Q1: What are the most common methods for synthesizing formamidines, and what are their respective advantages and disadvantages?
A1: There are several established methods for formamidine synthesis. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
| Synthetic Method | Description | Advantages | Disadvantages |
| From Amines and Triethyl Orthoformate | A common method involving the reaction of a primary or secondary amine with triethyl orthoformate, often with acid catalysis.[8][12][13] | Readily available starting materials, generally good yields. | May require elevated temperatures; removal of ethanol byproduct is necessary to drive the reaction to completion.[12] |
| From Formamides | Can involve the reaction of a formamide with an amine in the presence of a dehydrating agent or a catalyst.[14] | Utilizes readily available formamides. | May require harsh conditions or expensive reagents. |
| Multicomponent Reactions | Involve the one-pot reaction of three or more components to form the formamidine product. For example, the reaction of an amine, a sulfonyl azide, and a terminal ynone.[1] | High atom economy, operational simplicity.[1] | Optimization can be complex due to the number of components. |
| From Thioamides/Thioureas | Involves the desulfurization of thioamides or thioureas, often using a reagent like Raney Nickel.[15] | Useful for specific applications. | Use of potentially hazardous reagents. |
Q2: How do I choose the right solvent for my formamidine synthesis?
A2: The choice of solvent can significantly impact the reaction rate, yield, and selectivity.
-
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often good choices as they can dissolve a wide range of reactants and intermediates.
-
Aromatic Hydrocarbons: Toluene and xylene are commonly used, especially for reactions that require elevated temperatures and the azeotropic removal of water or alcohol byproducts using a Dean-Stark apparatus.[12]
-
Solvent-Free Conditions: In some cases, reactions can be run neat (without a solvent), which can be more environmentally friendly and may lead to faster reaction rates.[1][13][16]
A solvent screen is often a valuable part of the optimization process.
Q3: What is the role of a catalyst in formamidine synthesis, and how do I select an appropriate one?
A3: Catalysts are often employed to increase the reaction rate by providing a lower energy pathway.
-
Acid Catalysts: Brønsted acids (e.g., p-toluenesulfonic acid, acetic acid) or Lewis acids (e.g., AlCl₃, FeCl₃) can activate the formylating agent, making it more electrophilic.[9][10]
-
Base Catalysts: In some reactions, a base is used to deprotonate a starting material, generating a more nucleophilic species.
-
Transition Metal Catalysts: Various transition metal complexes can catalyze formamidine synthesis through different mechanisms.[17]
The choice of catalyst depends on the specific reaction. For example, in the reaction of amines with triethyl orthoformate, an acid catalyst is typically used. For multicomponent reactions, the catalyst can play a crucial role in directing the reaction pathway towards the desired product.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N,N'-Disubstituted Formamidines from a Primary Amine and Triethyl Orthoformate
This protocol is a general guideline and may require optimization for specific substrates.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the primary amine (1.0 equivalent) and triethyl orthoformate (1.2 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl orthoformate and ethanol formed during the reaction under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography on neutral alumina.
Visualizing the General Workflow:
Caption: A streamlined workflow for a typical formamidine synthesis.
References
-
From amines to (form)amides: a simple and successful mechanochemical approach. (2022-09-12). Beilstein Journal of Organic Chemistry. [Link]
-
Rapid and efficient synthesis of formamidines in a catalyst-free and solvent-free system. (2021-10-18). RSC Advances. [Link]
-
Optimization of conditions for the synthesis of 4. (n.d.). ResearchGate. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF FORMAMIDINE DERIVATIVES FROM IMIDATE VIA DIFFERENT CATALYSTS. (n.d.). European Chemical Bulletin. [Link]
-
Catalytic Synthesis of Formamides with Carbon Dioxide and Amines. (2018-04-03). ChemSusChem. [Link]
-
formamidine acetate. (n.d.). Organic Syntheses Procedure. [Link]
-
Formylation of Amines. (n.d.). Molecules. [Link]
-
What are the application and synthesis methods of Formamidine acetate in drug synthesis?. (2023-02-26). Hadley Group. [Link]
-
Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. (2025-10-28). The Journal of Organic Chemistry. [Link]
-
The synthesis of formamidine derivatives. (n.d.). ResearchGate. [Link]
-
One-Pot Reactions of Triethyl Orthoformate with Amines. (2023-12-02). Molecules. [Link]
- Method for producing formamidine acetate. (n.d.).
-
What is the synthesis method and application of FORMAMIDINE HYDROCHLORIDE?. (n.d.). FAQ. [Link]
-
Rapid and efficient synthesis of formamidines in a catalyst-free and solvent-free system. (n.d.). RSC Publishing. [Link]
-
A new synthesis of formamidine. (2025-08-06). ResearchGate. [Link]
-
Modular synthesis of formamidines and their formation of stable organogels. (2004-11-07). PubMed. [Link]
-
First practical synthesis of formamidine ureas and derivatives. (2003-05-01). PubMed. [Link]
-
Chemistry, biological activity, and uses of formamidine pesticides. (n.d.). PubMed. [Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield. (2020-11-23). Reddit. [Link]
-
What could be reason for getting a very low yield in organic chemistry?. (2015-01-21). Quora. [Link]
-
Formamidine Pesticides? Never heard of it…. (2020-05-27). Chats About Toxic Substances With Reneise. [Link]
-
Chemistry, biological activity, and uses of formamidine pesticides. (n.d.). PMC - NIH. [Link]
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- 5. Chemistry, biological activity, and uses of formamidine pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. SYNTHESIS AND CHARACTERIZATION OF FORMAMIDINE DERIVATIVES FROM IMIDATE VIA DIFFERENT CATALYSTS | European Chemical Bulletin [mail.bibliomed.org]
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- 14. BJOC - From amines to (form)amides: a simple and successful mechanochemical approach [beilstein-journals.org]
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- 17. whxb.pku.edu.cn [whxb.pku.edu.cn]
Technical Support Center: Overcoming Challenges in the One-step Deposition of High-Quality Perovskites
Welcome to the technical support center for the one-step deposition of high-quality perovskite films. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of perovskite fabrication. Here, we address common challenges with in-depth troubleshooting guides and frequently asked questions, grounded in scientific principles and practical experience. Our goal is to empower you to achieve consistent, high-performance results in your experiments.
Troubleshooting Guide: Common Issues and Solutions
The one-step deposition method, while attractive for its simplicity, can be sensitive to a variety of factors that influence the final film quality.[1][2] This section provides a systematic approach to identifying and resolving common morphological and crystalline issues.
Issue 1: Poor Film Morphology - Pinholes, Voids, and Incomplete Coverage
Pinholes and voids in the perovskite film are detrimental as they can lead to short-circuiting in devices and provide pathways for moisture and oxygen ingress, accelerating degradation.[3][4] Incomplete coverage results in areas of the substrate being exposed, leading to poor device performance.[3][4]
Q: My perovskite film has a high density of pinholes and appears non-continuous. What are the likely causes and how can I fix this?
A: This is a frequent challenge in one-step deposition and often points to issues with precursor solution formulation, solvent evaporation rates, or the substrate's surface energy.
Potential Causes & Troubleshooting Steps:
-
Inadequate Precursor Solution Chemistry:
-
Explanation: The choice of solvents and additives is critical in controlling the crystallization process.[5][6][7] Solvents like DMF and DMSO are commonly used, but their evaporation rates and ability to form intermediate complexes with the lead halide precursors significantly impact film formation.[5][8]
-
Solution Protocol:
-
Solvent Engineering: Introduce a co-solvent with a higher boiling point, such as N-methyl-2-pyrrolidone (NMP), to retard rapid crystallization.[7][9] This allows more time for the perovskite precursors to form a continuous film before solidification.
-
Additive Incorporation: The use of additives can help to control the nucleation and growth of perovskite crystals. For instance, α-terpineol has been shown to improve film uniformity and reduce pinholes.[1][10]
-
Precursor Concentration: Optimizing the concentration of the perovskite precursors in the solution can influence the viscosity and wetting properties, leading to better film coverage.[11]
-
-
-
Uncontrolled Crystallization during Spin-Coating:
-
Explanation: Rapid removal of the host solvent during spin-coating can lead to instantaneous and non-uniform nucleation, resulting in a film with poor morphology.[12] The anti-solvent dripping step is a common and effective method to induce uniform nucleation.[13][14]
-
Solution Protocol:
-
Anti-Solvent Engineering: The choice of anti-solvent and the timing of its application are crucial. Anti-solvents like chlorobenzene or toluene are commonly used to rapidly induce supersaturation and promote a high density of nucleation sites, leading to a more uniform film.[14][15]
-
Optimize Dripping Time and Volume: Experiment with the timing of the anti-solvent drop during the spin-coating process. Dripping too early or too late can negatively affect the film quality. The volume of the anti-solvent should also be optimized.
-
Alternative Anti-Solvents: For researchers looking for greener alternatives, anti-solvents like ethyl acetate can be explored.[15]
-
-
-
Poor Substrate Wettability:
-
Explanation: If the precursor solution does not wet the substrate surface properly, it can lead to beading of the solution and result in incomplete film coverage.
-
Solution Protocol:
-
Surface Treatment: Ensure the substrate is meticulously cleaned. Plasma treatment or UV-ozone cleaning of the substrate can improve its surface energy and promote better wetting of the perovskite precursor solution.
-
Interfacial Layer Modification: The properties of the underlying charge transport layer can be modified to improve the wettability for the perovskite solution.
-
-
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// Edges start -> cause1; start -> cause2; start -> cause3; cause1 -> sol1a; cause1 -> sol1b; cause1 -> sol1c; cause2 -> sol2a; cause2 -> sol2b; cause3 -> sol3a; sol1a -> end; sol1b -> end; sol1c -> end; sol2a -> end; sol2b -> end; sol3a -> end; } .enddot Caption: Troubleshooting workflow for poor perovskite film morphology.
Issue 2: Poor Crystallinity and Small Grain Size
Low crystallinity and small grain sizes in perovskite films can lead to a high density of grain boundaries, which act as sites for charge recombination and can be pathways for ion migration, ultimately limiting device performance and stability.[4]
Q: My perovskite film appears uniform, but XRD analysis shows broad peaks, and SEM images reveal very small grains. How can I improve the crystallinity?
A: Achieving high crystallinity with large grains is a key objective in perovskite film fabrication. The annealing process and the precursor chemistry are the primary factors to optimize.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Annealing Parameters:
-
Explanation: The annealing temperature and duration are critical for the conversion of the precursor phase into the desired crystalline perovskite phase and for promoting grain growth.[16][17] Both insufficient and excessive thermal treatment can be detrimental.[17][18]
-
Solution Protocol:
-
Optimize Annealing Temperature: Systematically vary the annealing temperature to find the optimal window for your specific perovskite composition. For MAPbI3, this is often around 100-110°C.[16][19] Higher temperatures can lead to decomposition.[18]
-
Optimize Annealing Time: The duration of annealing also plays a crucial role. Longer annealing times can promote larger grain growth, but excessive annealing can lead to the formation of undesirable phases like PbI2.[17]
-
Rapid Thermal Annealing (RTA): Consider using RTA to achieve high temperatures for short durations, which can sometimes promote better crystallinity while minimizing decomposition.[17]
-
-
-
Rapid Nucleation and Insufficient Growth Time:
-
Explanation: If nucleation is too rapid and widespread, it can lead to the formation of a large number of small grains that do not have sufficient time or space to grow larger.[10][12]
-
Solution Protocol:
-
Solvent Annealing: Before thermal annealing, exposing the film to a solvent vapor atmosphere (e.g., DMF or DMSO) can help to redissolve smaller grains and promote the growth of larger ones.
-
Intermediate Phase Engineering: The formation of an intermediate phase, often a complex of the lead halide and a solvent like DMSO, can retard the crystallization process, allowing for more controlled grain growth upon annealing.[5][8][13] The choice of solvents and their ratios can be tuned to control the formation of these intermediate phases.[5][8]
-
-
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// Edges start -> spin_coat; spin_coat -> annealing; annealing -> param1 [label="Parameter 1"]; annealing -> param2 [label="Parameter 2"]; param1 -> characterization; param2 -> characterization; characterization -> xrd; characterization -> sem; characterization -> pl; xrd -> end; sem -> end; pl -> end; } .enddot Caption: Workflow for optimizing perovskite film crystallinity.
Frequently Asked Questions (FAQs)
Q1: How does the stability of the precursor solution affect the final perovskite film quality?
A1: The stability of the perovskite precursor solution is a critical yet often overlooked factor.[20] Over time, especially when exposed to air and light, the precursor solution can degrade.[21][22] This degradation can involve the deprotonation of organic cations and the oxidation of iodide ions, leading to changes in the stoichiometry of the solution.[20][21][22] Using an aged or degraded precursor solution can result in films with a higher density of defects, phase impurities, and poor morphology, ultimately leading to reduced device performance and reproducibility.[23][24] It is recommended to use freshly prepared precursor solutions or to store them in a dark, inert atmosphere (e.g., a nitrogen-filled glovebox) at low temperatures to prolong their shelf life.[23]
Q2: What is the role of the anti-solvent in the one-step deposition process, and how do I choose the right one?
A2: The anti-solvent plays a crucial role in inducing rapid and uniform nucleation of the perovskite crystals during spin-coating.[13][14] It is a solvent in which the perovskite precursors are insoluble. When introduced to the wet precursor film, it rapidly extracts the host solvent (e.g., DMF/DMSO), leading to supersaturation and the formation of a high density of nuclei.[14][15] This is essential for achieving a smooth and pinhole-free film.[14]
The choice of anti-solvent is critical. An ideal anti-solvent should be miscible with the host solvent but should not dissolve the perovskite precursors.[25] Common anti-solvents include chlorobenzene, toluene, and ethyl acetate.[15] The polarity and boiling point of the anti-solvent can influence the rate of crystallization and the final film morphology.[26] It is important to choose an anti-solvent that is orthogonal to the precursor solvent system.[25]
Q3: Can the substrate temperature during spin-coating influence the film quality?
A3: Yes, the substrate temperature can significantly impact the nucleation and growth of the perovskite film.[10][12] Preheating the substrate before spin-coating can accelerate solvent evaporation and induce faster nucleation.[10][11] This can be beneficial in some cases for achieving uniform nucleation. However, excessively high substrate temperatures can lead to very rapid crystallization, which may result in smaller grain sizes and increased defect densities.[11] The optimal substrate temperature will depend on the specific solvent system and perovskite composition being used, and it is a parameter that should be carefully optimized.
Q4: What are the common types of defects in perovskite films, and how do they impact device performance?
A4: Defects in perovskite films can be broadly categorized into point defects (0D), grain boundaries and surfaces (1D and 2D), and larger morphological defects like pinholes (3D).[27][28]
-
Point Defects: These include vacancies (missing ions), interstitials (extra ions in the lattice), and anti-site defects (ions in the wrong lattice position).[29][30] These defects can act as charge trapping sites, leading to non-radiative recombination and reduced device efficiency.[29]
-
Grain Boundaries and Surfaces: The surfaces of the film and the boundaries between crystal grains are regions where the crystal lattice is terminated, leading to dangling bonds and a high concentration of defects.[30] These can be major pathways for charge recombination and ion migration.
-
Morphological Defects: Pinholes and voids can create shunt paths in the solar cell, leading to a significant reduction in open-circuit voltage and fill factor.[1][4]
Strategies to mitigate these defects include compositional engineering, the use of additives for defect passivation, and careful control over the crystallization process to achieve larger grains and reduce the density of grain boundaries.[28]
Quantitative Data Summary
Table 1: Comparison of Common Solvents for Perovskite Precursor Solutions
| Solvent | Boiling Point (°C) | Polarity | Key Characteristics |
| N,N-Dimethylformamide (DMF) | 153 | High | Good solubility for perovskite precursors, but its rapid evaporation can lead to poor film morphology.[5][8] |
| Dimethyl sulfoxide (DMSO) | 189 | High | Forms strong complexes with lead halides, retarding crystallization and improving film quality.[5][8][31] |
| N-Methyl-2-pyrrolidone (NMP) | 202 | High | High boiling point allows for slower crystallization, often used as a co-solvent to improve film morphology.[7][9] |
| γ-Butyrolactone (GBL) | 204 | High | Another high-boiling-point solvent that can be used to control crystallization. |
Table 2: Influence of Annealing Temperature on MAPbI3 Film Properties
| Annealing Temperature (°C) | Effect on Crystallinity | Effect on Grain Size | Potential Issues |
| < 90 | Incomplete conversion to perovskite phase, poor crystallinity.[19] | Small | Residual solvent and precursor phases. |
| 100 - 110 | Optimal for high crystallinity.[16][19] | Large | Generally good film quality. |
| > 120 | Can lead to perovskite decomposition and formation of PbI2.[18][19] | May decrease due to decomposition. | Thermal degradation of the perovskite layer.[18] |
References
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Optimizing Solvent Chemistry for High-Quality Halide Perovskite Films. (2023). Accounts of Materials Research. Retrieved from [Link]
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Advanced Strategies to Tailor the Nucleation and Crystal Growth in Hybrid Halide Perovskite Thin Films. (2022). Frontiers in Chemistry. Retrieved from [Link]
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Annealing-free perovskite films based on solvent engineering for efficient solar cells. (2018). Journal of Materials Chemistry C. Retrieved from [Link]
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Advanced Strategies to Tailor the Nucleation and Crystal Growth in Hybrid Halide Perovskite Thin Films. (2022). National Institutes of Health. Retrieved from [Link]
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Annealing temperature effects on the performance of the perovskite solar cells. (2020). IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]
-
A Holistic Study on the Effect of Annealing Temperature and Time on CH3NH3PbI3-Based Perovskite Solar Cell Characteristics. (2021). Frontiers in Materials. Retrieved from [Link]
-
Improved perovskite crystallization by antisolvent engineering in tin-perovskite photovoltaics. (2020). Physical Chemistry Chemical Physics. Retrieved from [Link]
-
The Aging Chemistry of Perovskite Precursor Solutions. (2023). ACS Energy Letters. Retrieved from [Link]
-
The degradation of perovskite precursor. (2023). Researching. Retrieved from [Link]
-
Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. (2017). MDPI. Retrieved from [Link]
-
The Effect of Antisolvent Treatment on the Growth of 2D/3D Tin Perovskite Films for Solar Cells. (2020). ACS Energy Letters. Retrieved from [Link]
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Solution Chemistry and Aging of Perovskite Precursor Solutions. (n.d.). University of Oxford. Retrieved from [Link]
-
Solvent Engineering as a Vehicle for High Quality Thin Films of Perovskites and Their Device Fabrication. (2021). Small. Retrieved from [Link]
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Green anti-solvent engineering for high-efficiency and environmentally friendly perovskite solar cells. (2023). RSC Publishing. Retrieved from [Link]
-
Effective Management of Nucleation and Crystallization Processes in Perovskite Formation via Facile Control of Antisolvent Temperature. (2020). ACS Applied Energy Materials. Retrieved from [Link]
-
Solvent engineering for high-quality perovskite solar cell with an efficiency approaching 20%. (2018). ResearchGate. Retrieved from [Link]
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Bulk Perovskite Crystal Properties Determined by Heterogeneous Nucleation and Growth. (2020). MDPI. Retrieved from [Link]
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Antisolvents in Perovskite Solar Cells: Importance, Issues, and Alternatives. (2022). Advanced Energy Materials. Retrieved from [Link]
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Annealing Engineering in the Growth of Perovskite Grains. (2021). MDPI. Retrieved from [Link]
-
Manipulating Nucleation and Crystal Growth of Inorganic Perovskite Solar Cells. (2023). ACS Applied Materials & Interfaces. Retrieved from [Link]
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Degradation of Highly Alloyed Metal Halide Perovskite Precursor Inks: Mechanism and Storage Solutions. (2020). ACS Energy Letters. Retrieved from [Link]
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Degradation of perovskite precursor solutions and materials. (2023). ResearchGate. Retrieved from [Link]
-
Influence of MAPBI3 Annealing Temperature on Perovskite Solar Cell. (2021). Applied Functional Materials. Retrieved from [Link]
-
Effects of Different Anti-Solvents and Annealing Temperatures on Perovskite Thin Films. (2022). MDPI. Retrieved from [Link]
-
Infiltration issues in printed mesoporous carbon perovskite solar cells: a troubleshooting guide. (2022). Journal of Materials Chemistry C. Retrieved from [Link]
-
Boosting the Performance of One-Step Solution-Processed Perovskite Solar Cells Using a Natural Monoterpene Alcohol as a Green Solvent Additive. (2021). ACS Applied Electronic Materials. Retrieved from [Link]
-
Defects distribution in perovskite film. (n.d.). ResearchGate. Retrieved from [Link]
-
Pressing challenges of halide perovskite thin film growth. (2020). APL Materials. Retrieved from [Link]
-
Crystallization in one-step solution deposition of perovskite films: Upward or downward?. (2020). Science Advances. Retrieved from [Link]
-
Defects and Defect Passivation in Perovskite Solar Cells. (2023). MDPI. Retrieved from [Link]
-
Infiltration issues in printed mesoporous carbon perovskite solar cells: a troubleshooting guide. (2022). RSC Publishing. Retrieved from [Link]
-
Recent article in Joule on single-source vapor deposited perovskites: a collaboration with Monica Morales-Masis's team. (2024). Aydin Group. Retrieved from [Link]
-
One-step solution-coating method to advance perovskite solar cell manufacturing and commercialization. (2023). ScienceDaily. Retrieved from [Link]
-
Defects in perovskite crystals. (2023). Journal of Semiconductors. Retrieved from [Link]
-
Defects chemistry in high-efficiency and stable perovskite solar cells. (2020). Applied Physics Reviews. Retrieved from [Link]
-
Problem in preparation of perovskite (CH3NH3PbI3) thin film. Here humidity is hardly below 50%. Is that a cause for perovskite problem?. (2016). ResearchGate. Retrieved from [Link]
-
Strategies and methods for fabricating high quality metal halide perovskite thin films for solar cells. (2020). InfoMat. Retrieved from [Link]
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Technical Support Center: Improving Reproducibility in Formamidinium Perovskite Solar Cell Fabrication
Welcome to the technical support center for formamidinium perovskite solar cell (PSC) fabrication. This guide is designed for researchers, scientists, and professionals in the field to navigate the intricate challenges of achieving reproducible, high-efficiency devices. The inherent instability of the formamidinium (FA) cation in its photoactive α-phase, coupled with the sensitivity of the fabrication process to environmental and procedural variables, often leads to significant reproducibility issues.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific problems encountered during experimental workflows. Our approach is grounded in explaining the "why" behind the "how," empowering you to make informed decisions and achieve consistent results.
Section 1: Glovebox Environment and Substrate Preparation
A controlled inert atmosphere is paramount for the fabrication of high-quality perovskite films, as the precursor materials and the resulting perovskite layer are highly sensitive to moisture and oxygen.[3][4][5] Even minor fluctuations in the glovebox environment can lead to material degradation and reduced device performance.[5]
FAQs: Glovebox and Substrate
Q1: My device performance is inconsistent, even when following the same protocol. Could the glovebox environment be the culprit?
A1: Absolutely. The stability and optoelectronic quality of formamidinium perovskite films are profoundly influenced by the atmospheric conditions during fabrication.[1] Key environmental parameters to control within your glovebox include:
-
Moisture and Oxygen Levels: Ideally, both moisture and oxygen levels should be maintained below 1 ppm.[5] Exposure to moisture can lead to the formation of hydrated perovskite phases and ultimately degrade the film.[6] Oxygen can also contribute to degradation pathways.[7] While high-performing cells can be fabricated in environments with humidity up to ~0.5%, maintaining the lowest possible levels enhances reproducibility.[3]
-
Temperature: The temperature inside the glovebox can affect the crystallization and nucleation of the perovskite film during spin coating.[8] Significant deviations from a stable room temperature (e.g., above 27°C) can negatively impact solar cell performance.[8]
Troubleshooting Steps:
-
Calibrate Sensors: Regularly calibrate your glovebox's oxygen and moisture sensors to ensure accurate readings.
-
Purge Cycles: Before starting your fabrication, perform several purge cycles to ensure a stable, inert atmosphere.
-
Minimize Contamination: Avoid introducing sources of moisture and oxygen into the glovebox. Ensure all solvents, precursors, and substrates are thoroughly dried before being brought inside.
-
Temperature Monitoring: Monitor the temperature inside the glovebox and consider active cooling if it consistently rises during operation of equipment like hotplates or spin coaters.
Q2: I'm observing pinholes and poor film coverage on my substrates. What are the likely causes related to substrate preparation?
A2: Incomplete or non-uniform perovskite films are often traced back to issues with the substrate surface. The quality of the underlying charge transport layer directly impacts the deposition and crystal growth of the perovskite.[9]
-
Surface Wettability: Poor wettability of the substrate can cause the precursor solution to dewet, leading to pinholes and incomplete coverage. This is often a problem when depositing the perovskite on hydrophobic hole transport layers (HTLs).
-
Substrate Cleanliness: Any organic or particulate contamination on the substrate can act as a nucleation site for defects, hindering uniform film formation.
Troubleshooting Steps:
-
Plasma/UV-Ozone Treatment: Employing an oxygen plasma or UV-ozone treatment on the substrate just before spin coating can improve the wettability of the surface, promoting uniform spreading of the precursor solution.
-
Rigorous Cleaning Protocol: Implement a multi-step substrate cleaning procedure. A typical protocol involves sequential sonication in a detergent solution, deionized water, acetone, and isopropanol, followed by drying with a nitrogen gun.
-
Surface Characterization: Use techniques like contact angle measurements to assess the wettability of your substrates before perovskite deposition. Atomic Force Microscopy (AFM) can be used to evaluate the surface roughness and cleanliness of the underlying layers.[6][10]
Section 2: Precursor Solution Preparation
The quality and stability of the perovskite precursor solution are critical for achieving reproducible device performance. Inconsistent solution preparation can lead to variations in film morphology, crystal quality, and optoelectronic properties.
FAQs: Precursor Solution
Q1: I'm seeing batch-to-batch variation in my device performance, even with the same precursor recipe. What could be the cause?
A1: Batch-to-batch inconsistency often originates from the precursor solution itself. Several factors can contribute to this:
-
Precursor Purity: The purity of the starting materials (e.g., FAI, PbI2) is crucial. Impurities can act as nucleation centers for defects and affect the crystallization process.
-
Solvent Quality: The solvents used (commonly DMF and DMSO) should be of high purity and anhydrous. Water content in the solvents can lead to premature degradation of the precursors.
-
Solution Aging: The stability of formamidinium lead iodide precursor solutions can be poor.[11] For instance, solutions containing methylammonium chloride (MACl) as an additive can degrade in over a week.[11] Replacing MACl with CsCl has been shown to improve solution stability for over a month.[11] Some amine additives can also undergo chemical reactions within the precursor solution over time, affecting perovskite crystallization.
-
Dissolution and Mixing: Incomplete dissolution of precursors or inadequate mixing can lead to a non-homogeneous solution, resulting in non-uniform films.
Troubleshooting Steps:
-
Use High-Purity Precursors: Source precursors from reliable suppliers and store them in a desiccator or under an inert atmosphere to prevent degradation.
-
Use Anhydrous Solvents: Use freshly opened anhydrous solvents for each new batch of precursor solution.
-
Control Solution Age: Prepare fresh precursor solutions regularly and avoid using aged solutions, especially those with known stability issues. If additives are used, be aware of their potential reactions in the solution over time.
-
Standardize Preparation Protocol: Follow a consistent protocol for precursor dissolution, including stirring time and temperature.[12] Filtering the solution before use can help remove any undissolved particles.
Q2: What is the role of additives in the precursor solution, and how do they impact reproducibility?
A2: Additives are commonly used to improve the stability of the α-phase of FAPbI3, enhance film quality, and passivate defects.[13] However, their use can also introduce variability if not carefully controlled.
-
Common Additives and Their Functions:
-
Methylammonium Chloride (MACl): Aids in the crystallization of the perovskite layer and can improve the final power conversion efficiency (PCE).[14] However, it is highly volatile and hygroscopic, making the process sensitive to atmospheric humidity.[15]
-
Cesium Chloride (CsCl): Can be used to stabilize the α-phase of FAPbI3 and has been shown to improve the aging stability of the precursor solution compared to MACl.[11][16]
-
N-methyl-2-pyrrolidone (NMP): Acts as a Lewis base and can form an intermediate adduct with the precursors, leading to smoother and more pinhole-free films.[14]
-
Polyvinylpyrrolidone (PVP): Can prevent film degradation in ambient atmosphere and improve the electrical conductivity of the perovskite layer.[17]
-
Table 1: Common Additives and Their Impact
| Additive | Primary Function | Impact on Reproducibility |
| MACl | Crystallization aid, PCE enhancement | High sensitivity to humidity, can cause variability.[15] |
| CsCl | α-phase stabilization, improved solution stability | Can improve batch-to-batch consistency.[11] |
| NMP | Forms intermediate adduct, improves film morphology | Can lead to more uniform films.[14] |
| PVP | Enhances stability, improves conductivity | Can improve long-term device stability.[17] |
Experimental Protocol: Standard FAPbI3 Precursor Solution Preparation
-
In a nitrogen-filled glovebox, dissolve formamidinium iodide (FAI) and lead iodide (PbI2) in a 4:1 v/v mixture of anhydrous dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[12]
-
Stir the solution on a hotplate at a controlled temperature (e.g., 70°C) overnight to ensure complete dissolution.[12]
-
If using additives, add them to the solution and stir until fully dissolved.
-
Before use, filter the solution through a 0.22 µm PTFE syringe filter to remove any particulates.
Section 3: Spin Coating and Antisolvent Quenching
The spin coating and antisolvent quenching steps are arguably the most critical and sensitive parts of the fabrication process. They largely determine the morphology, crystallinity, and defect density of the perovskite film.
FAQs: Spin Coating and Antisolvent Quenching
Q1: My perovskite films are not uniform and have "comet tails" or other spin coating artifacts. How can I improve this?
A1: Spin coating defects are common and can arise from several factors:
-
Spin Speed and Acceleration: The spin coating parameters (speed, acceleration, and duration) directly influence the film thickness and uniformity. Inconsistent parameters will lead to variations in film quality.
-
Solution Volume: The volume of precursor solution dispensed onto the substrate affects the final film thickness and coverage.
-
Dispensing Method: The way the solution is dispensed (e.g., static vs. dynamic) can impact the uniformity of the initial wet film.
Troubleshooting Steps:
-
Optimize Spin Coating Program: Systematically vary the spin speeds and durations of a two-step program (a lower speed step for spreading and a higher speed step for thinning) to find the optimal conditions for your specific precursor solution and substrate size.
-
Use a Fixed Dispensing Volume: Use a calibrated micropipette to dispense a consistent volume of the precursor solution for each sample.
-
Standardize Dispensing Technique: Dispense the solution in the center of the substrate while it is stationary, then initiate the spin program. This generally leads to more uniform films than dispensing on a spinning substrate.
Q2: The timing of my antisolvent drip seems to be critical, and small variations lead to large differences in film quality. Why is this, and how can I control it better?
A2: The antisolvent quenching step is designed to rapidly induce supersaturation of the precursor solution on the substrate, leading to the formation of a high density of crystal nuclei.[18] This results in a uniform and dense perovskite film. The timing of the antisolvent drip is crucial because it determines the state of the wet film when nucleation is induced.
-
Mechanism of Antisolvent Quenching: The antisolvent is a solvent in which the perovskite precursors are insoluble but is miscible with the precursor solvent (e.g., DMF/DMSO). When the antisolvent is introduced, it rapidly extracts the precursor solvent, causing the precursors to precipitate and form the perovskite film.[18]
Troubleshooting and Optimization:
-
Precise Timing: Use an automated dispenser or a precisely timed manual process for the antisolvent drip. The optimal time is typically a few seconds before the wet film starts to lose its glossy appearance.
-
Antisolvent Choice: The choice of antisolvent is also important. Common antisolvents include chlorobenzene, toluene, and ethyl acetate.[18][19] The polarity and boiling point of the antisolvent can affect the crystallization kinetics.[20] A mixture of antisolvents can sometimes provide a better balance of properties, leading to improved film quality.[19]
-
Volume and Application: The volume of the antisolvent and the way it is applied (e.g., a single drop in the center vs. a stream) can also be optimized.
Diagram: Spin Coating and Antisolvent Quenching Workflow
Caption: Workflow for spin coating and antisolvent quenching.
Section 4: Annealing and Post-Treatment
The final annealing step is crucial for the complete conversion of the precursor film into the crystalline perovskite phase and for controlling the grain size and defect density.
FAQs: Annealing
Q1: I'm observing residual PbI2 in my films after annealing. How can I ensure complete conversion to the perovskite phase?
A1: The presence of residual lead iodide (PbI2) is a common issue and can be detrimental to device performance as it can act as a recombination center. Complete conversion to the perovskite phase is dependent on the annealing temperature and duration.
-
Annealing Temperature and Time: Insufficient annealing temperature or time may not provide enough thermal energy for the complete reaction of the precursors. Conversely, excessive temperature or time can lead to perovskite decomposition. The optimal annealing conditions depend on the specific perovskite composition and the underlying substrate.
-
Atmosphere: Annealing should be performed in a controlled atmosphere (e.g., nitrogen) to prevent degradation of the perovskite film.
Troubleshooting Steps:
-
Optimize Annealing Parameters: Systematically vary the annealing temperature and time to find the optimal window for your specific process. Characterize the films after each condition using X-ray diffraction (XRD) to check for the presence of PbI2 peaks (typically around 12.7°).[6]
-
Multi-Step Annealing: In some cases, a multi-step annealing process (e.g., a lower temperature step followed by a higher temperature step) can improve film quality and ensure complete conversion.[21]
Table 2: Typical Annealing Parameters for FAPbI3
| Parameter | Typical Range | Purpose |
| Temperature | 100 - 170 °C | Provide thermal energy for crystallization and phase conversion. |
| Time | 10 - 60 minutes | Allow for complete reaction and grain growth. |
| Atmosphere | Nitrogen or Argon | Prevent degradation from oxygen and moisture. |
Q2: My films show a high density of grain boundaries and surface defects. Are there any post-treatment methods to improve this?
A2: Yes, various post-treatment strategies can be employed to passivate surface defects and improve the overall quality of the perovskite film.
-
Solvent Vapor Annealing: Exposing the annealed film to a solvent vapor (e.g., DMF or DMSO) can promote recrystallization and lead to larger grain sizes and reduced defect densities.
-
Surface Passivation: Applying a thin layer of a passivating agent (e.g., organic ammonium salts, Lewis acids/bases, or polymers) can neutralize surface defects that act as non-radiative recombination centers.[22] For example, benzene additives have been shown to passivate deep interstitial defects.[23][24]
Diagram: Defect Passivation Mechanism
Caption: Schematic of surface defect passivation.
Section 5: Film Characterization for Reproducibility
To improve reproducibility, it is essential to have robust characterization techniques to assess the quality of your perovskite films and correlate film properties with device performance.
Key Characterization Techniques
-
X-ray Diffraction (XRD): Used to determine the crystal structure and phase purity of the perovskite film. It can identify the desired α-phase FAPbI3 (diffraction peak around 13.9°) and detect the presence of the undesirable δ-phase (peak around 11.9°) or residual PbI2.[6]
-
Scanning Electron Microscopy (SEM): Provides information on the film's morphology, including grain size, uniformity, and the presence of pinholes or cracks.[6][10]
-
UV-Vis Spectroscopy: Used to determine the absorption properties of the film and estimate the bandgap.
-
Photoluminescence (PL) Spectroscopy: Can provide insights into the electronic quality of the film. Higher PL intensity and longer PL lifetimes are generally indicative of lower defect densities.
-
Atomic Force Microscopy (AFM): Used to characterize the surface topography and roughness of the film.[6][10]
By systematically applying these troubleshooting guides and characterization techniques, you can gain better control over your formamidinium perovskite solar cell fabrication process, leading to improved reproducibility and higher device performance.
References
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Title: Stabilization of formamidinium lead iodide perovskite precursor solution for blade-coating efficient carbon electrode perovskite solar cells Source: Chin. Phys. B URL: [Link]
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Title: Enhancing Photovoltaic Performance through Optimized Antisolvent Strategy for Low-Bandgap Pb–Sn Perovskites Source: ACS Applied Energy Materials URL: [Link]
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Title: In Situ and Operando Characterization Techniques in Stability Study of Perovskite-Based Devices Source: PMC - NIH URL: [Link]
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Title: (Invited) Irreproducibility of High-Performance Perovskite Solar Cells: Causes and Solutions Source: ResearchGate URL: [Link]
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Title: Getting rid of anti-solvents: gas quenching for high performance perovskite solar cells Source: IEEE Xplore URL: [Link]
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Title: Atmospheric Humidity Underlies Irreproducibility of Formamidinium Lead Iodide Perovskites Source: Sungkyunkwan University URL: [Link]
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Title: Boosting Long-Term Stability of Pure Formamidinium Perovskite Solar Cells by Ambient Air Additive Assisted Fabrication Source: ACS Energy Letters URL: [Link]
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Title: Stable and Reproducible 2D/3D Formamidinium–Lead–Iodide Perovskite Solar Cells Source: ACS Publications URL: [Link]
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Title: A Review of Measurement and Characterization of Film Layers of Perovskite Solar Cells by Spectroscopic Ellipsometry Source: MDPI URL: [Link]
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Title: Perovskite Solar Cell manufacturing - Glovebox: Inertgas Systems made in the US Source: MBRAUN URL: [Link]
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Title: Research progress of green antisolvent for perovskite solar cells Source: RSC Publishing URL: [Link]
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Title: Supplementary Information Materials and Methods Preparation of perovskite precursor solution Methylammonium iodide (CH3NH3I) and Source: The Royal Society of Chemistry URL: [Link]
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Title: Emerging Characterizing Techniques in the Fine Structure Observation of Metal Halide Perovskite Crystal Source: MDPI URL: [Link]
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Title: Stable and Reproducible 2D/3D Formamidinium–Lead–Iodide Perovskite Solar Cells Source: Semantic Scholar URL: [Link]
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Title: Perovskite Solar Cell Glovebox Source: Mikrouna (Shanghai) Industrial Intelligent Technology Co., Ltd. URL: [Link]
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Title: Room Temperature Synthesis of Formamidinium Lead Iodide (FAPbI3) Perovskite for Low-Cost Absorber in Solar Cells Source: Engineered Science Publisher URL: [Link]
-
Title: Could Glovebox Temperature Affect Perovskite Efficiency During Stirring, Spin Coating, and Annealing ? Source: ResearchGate URL: [Link]
-
Title: Overcoming Microstructural Defects at the Buried Interface of Formamidinium-Based Perovskite Solar Cells Source: PMC - NIH URL: [Link]
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Title: Advanced Characterization Techniques for Overcoming Challenges of Perovskite Solar Cell Materials Source: University of California San Diego URL: [Link]
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Title: Is a glovebox necessary for perovskite fabrication? Source: ResearchGate URL: [Link]
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Title: Oriented nucleation in formamidinium perovskite for photovoltaics Source: Nature URL: [Link]
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Title: Defects and Defect Passivation in Perovskite Solar Cells Source: MDPI URL: [Link]
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Title: Optimization of anti-solvent engineering toward high performance perovskite solar cells Source: ResearchGate URL: [Link]
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Title: Surface Defect Formation and Passivation in Formamidinium Lead Triiodide (FAPbI 3 ) Perovskite Solar Cell Absorbers Source: ResearchGate URL: [Link]
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Title: (PDF) MANUFACTURING AND CHARACTERIZATION OF PEROVSKITE THIN FILMS USING NOVEL METHODS Source: ResearchGate URL: [Link]
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Title: (PDF) Boosting Long-Term Stability of Pure Formamidinium Perovskite Solar Cells by Ambient Air Additive Assisted Fabrication Source: ResearchGate URL: [Link]
-
Title: The Stabilization of Formamidinium Lead Tri-Iodide Perovskite through a Methylammonium-Based Additive for High-Efficiency Solar Source: SciSpace URL: [Link]
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Title: Stabilization of formamidinium lead iodide perovskite precursor solution for blade-coating efficient carbon electrode perovskite solar cells* Source: ResearchGate URL: [Link]
- Title: Surface Defect Formation and Passivation in Formamidinium Lead Triiodide (FAPbI3)
-
Title: Recent Advances on the Strategies to Stabilize the α-Phase of Formamidinium Based Perovskite Materials Source: MDPI URL: [Link]
-
Title: Surface Defect Formation and Passivation in Formamidinium Lead Triiodide (FAPbI3) Perovskite Solar Cell Absorbers Source: ACS Publications URL: [Link]
-
Title: Stable and Reproducible 2D/3D Formamidinium–Lead–Iodide Perovskite Solar Cells Source: MDPI URL: [Link]
-
Title: A green solvent system for precursor phase-engineered sequential deposition of stable formamidinium lead triiodide for perovskite solar cells Source: ResearchGate URL: [Link]
-
Title: Formamidinium Lead Iodide Perovskite Films with Polyvinylpyrrolidone Additive for Active Layer in Perovskite Solar Cells, Enhanced Stability and Electrical Conductivity Source: ResearchGate URL: [Link]
-
Title: Anti-solvent engineering for efficient and stable perovskite solar cells with preferentially orientated 2-dimensional/3-dimensional heterojunctions Source: RSC Publishing URL: [Link]
-
Title: Impact of Amine Additives on Perovskite Precursor Aging: A Case Study of Light-Emitting Diodes Source: Semantic Scholar URL: [Link]
-
Title: Influence of Additives on the In Situ Crystallization Dynamics of Methyl Ammonium Lead Halide Perovskites Source: NIH URL: [Link]
-
Title: Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent–Morphology Relationship Source: MDPI URL: [Link]
-
Title: Development of formamidinium lead iodide-based perovskite solar cells: efficiency and stability Source: RSC Publishing URL: [Link]
-
Title: Stabilizing black-phase formamidinium perovskite formation at room temperature and high humidity Source: ResearchGate URL: [Link]
-
Title: a) Morphological and structural analysis: Single‐step annealing... Source: ResearchGate URL: [Link]
-
Title: Exploring the formation of formamidinium-based hybrid perovskites by antisolvent methods: in situ GIWAXS measurements during spin coating Source: ResearchGate URL: [Link]
-
Title: Optimisation of annealing temperature for low temperature processed inverted structure Caesium Formamidinium Lead Triiodide perovskite solar cells Source: ResearchGate URL: [Link]
-
Title: Why is my perovskite solar cell not working? Source: ResearchGate URL: [Link]
-
Title: Exploring the formation of formamidinium-based hybrid perovskites by antisolvent methods: in situ GIWAXS measurements during spin coating Source: RSC Publishing URL: [Link]
-
Title: Insights into Perovskite Film Formation Using the Hybrid Evaporation/Spin-Coating Route: An In Situ XRD Study Source: ACS Publications URL: [Link]
-
Title: A Holistic Study on the Effect of Annealing Temperature and Time on CH3NH3PbI3-Based Perovskite Solar Cell Characteristics Source: Frontiers URL: [Link]
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Title: While spin coating the perovskite layer for perovskite solar cells, the films are non-uniform and doesn't have full coverage. How do I solve this? Source: ResearchGate URL: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Characterization Techniques for Formamidinium Bromide Perovskite Films
Introduction: The Promise and Challenge of Formamidinium Bromide Perovskites
Formamidinium (FA)-based lead bromide perovskites (FAPbBr₃) have emerged as highly promising materials for optoelectronic applications, particularly in the development of stable and efficient solar cells, LEDs, and photodetectors. Their superior thermal stability and favorable bandgap compared to their methylammonium-based counterparts make them a focal point of intensive research. However, the intrinsic properties and device performance of FAPbBr₃ films are exquisitely sensitive to their structural, optical, and compositional characteristics. Achieving high-quality, stable, and efficient films requires a multi-faceted characterization approach to understand and control these properties.
This guide provides an in-depth comparison of essential characterization techniques for FAPbBr₃ perovskite films. It is designed for researchers and scientists in the field, offering not just procedural steps but also the underlying scientific rationale for each method. We will explore how to build a holistic understanding of your films, from their crystal structure and surface morphology to their photophysical behavior and elemental composition.
Structural and Morphological Characterization: The Foundation of Film Quality
The arrangement of atoms into a crystalline lattice and the macroscopic structure of the film are fundamental determinants of its electronic properties. Defects, grain boundaries, and crystal orientation directly impact charge transport and recombination.
X-Ray Diffraction (XRD): Unveiling the Crystal Structure
Expertise & Experience: XRD is the cornerstone technique for confirming the formation of the desired perovskite crystal phase and assessing its quality. It provides information on crystallinity, lattice parameters, and the presence of any secondary phases, such as unreacted precursors (e.g., PbBr₂) or undesired polymorphs. For FAPbBr₃, a key objective is to confirm the formation of the cubic α-phase, which is photovoltaically active, and to avoid the non-perovskite hexagonal δ-phase.
Trustworthiness: A well-defined XRD pattern with sharp, intense peaks is a primary indicator of a highly crystalline film. The peak positions are used to identify the crystal structure, while the peak widths (FWHM) can be used to estimate the crystallite size via the Scherrer equation, providing a self-validating measure of film quality.
Workflow for XRD Analysis
Caption: Workflow for XRD analysis of FAPbBr₃ films.
Detailed XRD Protocol:
-
Sample Preparation: Deposit the FAPbBr₃ film onto a suitable substrate (e.g., FTO glass) using a technique like spin-coating. Anneal the film at a specified temperature (e.g., 100-150°C) to induce crystallization.
-
Instrument Setup: Use a diffractometer equipped with a Cu Kα X-ray source (λ = 1.5406 Å).
-
Data Acquisition: Perform a θ-2θ scan over a 2θ range of 10° to 60°. A step size of 0.02° is typically sufficient.
-
Data Analysis:
-
Identify the diffraction peaks. For the cubic α-FAPbBr₃ phase, prominent peaks should appear at approximately 14.7°, 20.9°, 29.7°, and 33.5°, corresponding to the (100), (110), (200), and (210) crystal planes respectively.[1]
-
Check for a peak around 12.7°, which indicates the presence of residual PbBr₂, suggesting an incomplete reaction.[2]
-
Use the Full Width at Half Maximum (FWHM) of the dominant (100) peak in the Scherrer equation (D = Kλ / (β cosθ)) to estimate the average crystallite size (D).[3][4][5] Here, K is the shape factor (~0.9), λ is the X-ray wavelength, β is the FWHM in radians, and θ is the Bragg angle.
-
Scanning Electron Microscopy (SEM): Visualizing the Film Morphology
Expertise & Experience: While XRD confirms the crystal structure, SEM provides direct visualization of the film's surface morphology. This is critical because the grain size, uniformity, and presence of pinholes directly affect device performance. Large, densely packed grains with few grain boundaries are desirable as they reduce charge carrier recombination sites and improve charge transport.
Trustworthiness: SEM images provide undeniable visual evidence of film quality. By analyzing top-down and cross-sectional images, one can directly measure grain sizes, assess film thickness and uniformity, and identify defects like cracks or pinholes. This visual data serves as a direct validation of the fabrication process.
Workflow for SEM Analysis
Caption: Workflow for SEM analysis of FAPbBr₃ films.
Detailed SEM Protocol:
-
Sample Preparation: Mount the perovskite film on an SEM stub using conductive carbon tape. To prevent charging effects from the electron beam, a thin conductive layer (e.g., 5-10 nm of gold or palladium) is often sputter-coated onto the film surface.
-
Instrument Setup: Operate the SEM at a relatively low acceleration voltage (e.g., 5-15 kV) to minimize beam damage to the soft perovskite material.
-
Imaging: Acquire top-down images to assess grain size and surface coverage. For thickness and interface analysis, a cross-sectional image can be obtained by carefully cleaving the sample before mounting.
-
Image Analysis: Use software like ImageJ to measure the average grain size and distribution from the top-down images. Visually inspect for pinholes, cracks, and overall film uniformity.
Optical and Optoelectronic Characterization: Probing the Photophysics
These techniques investigate how the film interacts with light, revealing crucial information about its bandgap, defect states, and charge carrier dynamics.
UV-Visible (UV-Vis) Spectroscopy: Determining the Bandgap
Expertise & Experience: UV-Vis spectroscopy measures the absorption of light as a function of wavelength. For a semiconductor, this provides the absorption onset, from which the optical bandgap (Eg) can be determined. The bandgap dictates the portion of the solar spectrum a solar cell can absorb or the emission color of an LED. For FAPbBr₃, the expected bandgap is around 2.2-2.3 eV, making it suitable for tandem solar cell applications and green-to-blue light emission.
Trustworthiness: The data from UV-Vis spectroscopy can be used to generate a Tauc plot, which provides a standardized and reliable method for extrapolating the optical bandgap. Additionally, the sharpness of the absorption edge, often quantified by the Urbach energy, serves as a measure of the crystalline order and the density of sub-bandgap defect states. A sharper edge (lower Urbach energy) indicates a more ordered material with fewer defects.
Photoluminescence (PL) Spectroscopy: Assessing Defects and Recombination
Expertise & Experience: PL spectroscopy measures the light emitted from the film after excitation with a laser. The peak emission energy should correspond closely to the bandgap. Any significant shift between the absorption onset (from UV-Vis) and the PL peak can indicate the presence of defect states. Time-Resolved Photoluminescence (TRPL) is a powerful extension of this technique that measures the decay of the PL signal over time. Longer PL lifetimes are generally indicative of lower non-radiative recombination rates and thus higher quality material with fewer defects.
Trustworthiness: The combination of steady-state PL and TRPL provides a self-validating picture of the film's optoelectronic quality. A high PL quantum yield (PLQY) coupled with a long carrier lifetime is a strong indicator of a low defect density. These measurements directly probe the properties that govern the efficiency of optoelectronic devices.
Comparison of Key Characterization Techniques
| Technique | Primary Information Obtained | Key Metric / Result | Typical Value for High-Quality FAPbBr₃ | Interpretation |
| XRD | Crystal structure, phase purity, crystallite size | Peak positions and FWHM of (100) plane | Peak at ~14.7° (2θ), small FWHM (<0.2°) | Confirms cubic phase; narrow peak indicates large, well-ordered crystallites. |
| SEM | Surface morphology, grain size, film uniformity | Average grain size | > 500 nm | Large, uniform grains with minimal pinholes are desired for good charge transport. |
| UV-Vis | Optical bandgap, defect density | Absorption onset (Bandgap), Urbach Energy | Eg ≈ 2.25 eV, Eu < 25 meV | Determines the material's light absorption range; low Urbach energy signifies low disorder. |
| TRPL | Charge carrier lifetime, recombination dynamics | Average PL lifetime (τavg) | > 100 ns | Longer lifetimes indicate fewer non-radiative recombination pathways (defects). |
Compositional Analysis: Verifying Stoichiometry and Purity
While the above techniques probe the physical structure and properties, it is also crucial to verify the elemental composition and chemical states within the film.
X-ray Photoelectron Spectroscopy (XPS)
Expertise & Experience: XPS is a surface-sensitive technique that provides quantitative information on the elemental composition and chemical states of the atoms within the top few nanometers of the film. It is invaluable for confirming the correct stoichiometry of Pb, Br, C, and N. Crucially, it can also detect surface oxidation (e.g., of Pb²⁺) or the presence of residual solvents and other contaminants that can be detrimental to device performance and stability.
Trustworthiness: High-resolution scans of the core levels of each element (Pb 4f, Br 3d, C 1s, N 1s) provide characteristic binding energies. Any shift from the expected values can indicate changes in the chemical environment, such as the formation of lead oxide or carbonate species on the surface. This provides a direct, self-validating check on the chemical integrity of the film's surface, which is the most critical region for charge extraction in a device.
Workflow for Comprehensive Film Characterization
Caption: Logical workflow for FAPbBr₃ film characterization.
Conclusion
The characterization of formamidinium bromide perovskite films is not a linear process but an interconnected web of techniques. A high-quality film, as indicated by the sharp XRD peaks and large grains in SEM, should exhibit a clean band edge in UV-Vis spectroscopy and a long carrier lifetime in TRPL measurements. XPS confirms that this excellent physical structure is not compromised by chemical impurities. By systematically applying this suite of characterization techniques, researchers can gain a comprehensive understanding of their materials, enabling the rational design and optimization of high-performance optoelectronic devices. This multi-faceted approach, grounded in the principles of scientific integrity, is essential for advancing the field of perovskite technology.
References
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Title: Scherrer equation Source: Wikipedia URL: [Link]
-
Title: Fabrication for formamidinium lead bromide perovskite for light emission Source: Vietnam Journal of Science and Technology URL: [Link]
-
Title: Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent–Morphology Relationship Source: Materials (Basel) URL: [Link]
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Comparing formamidine hydrobromide and formamidinium iodide in perovskites
An In-Depth Comparative Guide to Formamidine Hydrobromide (FABr) and Formamidinium Iodide (FAI) in Perovskite Solar Cells
Introduction: The Central Role of the Formamidinium Cation
In the rapidly advancing field of perovskite photovoltaics, formamidinium (FA+) has emerged as a cornerstone cation for achieving both high power conversion efficiencies (PCEs) and improved thermal stability compared to its methylammonium (MA+) counterpart.[1] Formamidinium lead iodide (FAPbI₃) perovskites, in particular, possess a near-ideal bandgap of approximately 1.48 eV, which is closer to the Shockley-Queisser limit for single-junction solar cells, allowing for broader absorption of the solar spectrum.[1][2][3]
However, the Achilles' heel of pure FAPbI₃ is its structural instability. At room temperature, the desired photoactive black cubic α-phase tends to spontaneously convert into a photo-inactive yellow hexagonal δ-phase, which is detrimental to device performance and longevity.[4][5][6] This has driven the field to explore "compositional engineering," a strategy to stabilize the perovskite crystal structure.[7] One of the most effective approaches is halide engineering, which involves mixing different halide anions (iodide, bromide, chloride) on the X-site of the ABX₃ perovskite structure.
This guide provides a detailed comparison of two key precursors in this endeavor: formamidinium iodide (FAI), the primary component for FAPbI₃, and this compound (FABr), a critical additive for creating stable and efficient mixed-halide perovskites. We will explore their fundamental properties, their synergistic effects on perovskite stability and performance, and provide standardized protocols for their synthesis and device fabrication.
Fundamental Properties and Roles
Formamidinium Iodide (FAI): The High-Performance Absorber
FAI is the principal organic halide salt used to form the FAPbI₃ perovskite lattice. Its primary role is to provide the formamidinium (A-site) cation and the iodide (X-site) anion.
-
Key Strengths : The resulting FAPbI₃ perovskite has superior thermal stability compared to MAPbI₃ and a lower, more favorable bandgap (~1.48 eV) that allows it to absorb more near-infrared light, boosting the potential short-circuit current density (Jsc) of the solar cell.[1]
-
Critical Weakness : The main challenge is the phase instability of FAPbI₃. The larger size of the FA+ cation strains the crystal lattice, making the photoactive α-phase thermodynamically unstable at ambient temperatures.[4][8] This instability is the primary motivation for incorporating other ions, such as bromide.
This compound (FABr): The Stabilizing and Tuning Agent
-
Key Strengths :
-
Phase Stabilization : Incorporating a small amount of bromide into the FAPbI₃ lattice is a highly effective strategy to suppress the unwanted α-to-δ phase transition, stabilizing the desired black perovskite phase.[1][7] The smaller ionic radius of Br⁻ compared to I⁻ helps to relax lattice strain.
-
Bandgap Tuning : The bandgap of the perovskite can be precisely tuned by adjusting the I:Br ratio. Increasing the bromide content systematically increases the bandgap.[11] This allows for optimization of the open-circuit voltage (Voc) and makes FABr essential for wide-bandgap top cells in tandem solar cell architectures.[9]
-
Enhanced Stability : Bromide incorporation has been shown to improve the material's intrinsic stability against moisture, oxygen, and continuous illumination.[12][13][14] Ab initio simulations suggest this is partly due to stronger N-H···Br hydrogen bonds between the FA⁺ cation and the bromide anions, which fortifies the crystal structure.[12]
-
Head-to-Head Comparison in Perovskite Films
The true value of these precursors is realized when they are used in combination to form mixed-halide FAPb(I₁₋ₓBrₓ)₃ perovskites.
| Property | Formamidinium Iodide (FAI) based (FAPbI₃) | This compound (FABr) based (FAPbBr₃) | Mixed Halide (FAI + FABr) based |
| Bandgap | ~1.48 eV[1] | ~2.23 eV[10] | Tunable (e.g., 1.5-1.6 eV)[11] |
| Primary Role | Main light absorber | Wide-bandgap layer (e.g., for tandem cells) | High-efficiency, stabilized light absorber |
| Phase Stability | Poor; prone to α-to-δ phase transition at RT.[6] | Excellent intrinsic stability.[15] | Significantly improved; Br suppresses δ-phase.[7] |
| Typical Voc | Lower potential due to smaller bandgap. | Very high (>1.5 V), record for FAPbBr₃.[13][16] | High; increased relative to pure FAPbI₃. |
| Typical Jsc | Highest potential due to broader absorption. | Low, due to limited absorption of the solar spectrum. | High, but slightly reduced compared to pure FAPbI₃. |
| Device Stability | Poor, especially under operational stress. | Excellent intrinsic and extrinsic stability.[13][17] | Greatly enhanced resistance to humidity and light.[12][14] |
Experimental Protocols
Synthesizing high-purity precursors is critical for fabricating high-performance devices. Below are widely adopted, field-proven methodologies.
Protocol 1: Synthesis of Formamidinium Halide Precursors
This protocol describes the synthesis of FAI and FABr from formamidinium acetate. The causality behind this choice is the high purity of the final product after recrystallization, which is crucial for minimizing defects in the perovskite film.
Step-by-Step Methodology:
-
Reaction Setup : In a round-bottom flask placed in an ice bath (0 °C), dissolve formamidinium acetate powder (e.g., 10.41 g, 100 mmol).
-
Acid Addition : While stirring vigorously, slowly add a 2x molar excess of the corresponding hydrohalic acid:
-
Reaction : Continue stirring the solution at a slightly elevated temperature (e.g., 50 °C) for 10-30 minutes to ensure the reaction goes to completion.[18]
-
Drying : Remove the solvent using a rotary evaporator at 60-100 °C until a yellow-white crude powder is formed.[18][20]
-
Purification (Washing) : Wash the crude powder multiple times with diethyl ether to remove unreacted species. This step is vital for removing impurities that can act as charge recombination centers.
-
Purification (Recrystallization) : Dissolve the washed powder in a minimal amount of hot ethanol and reprecipitate the crystals by adding an anti-solvent like diethyl ether or by cooling the solution.[20] This step significantly improves purity.
-
Final Drying : Collect the purified white crystals by filtration and dry them in a vacuum oven overnight at 60 °C.[20] Store in an inert atmosphere (e.g., a nitrogen-filled glovebox).
Protocol 2: Fabrication of a Mixed-Halide Perovskite Solar Cell (One-Step Method)
This protocol outlines a common one-step spin-coating method for depositing a high-quality FAPb(I,Br)₃ film. The choice of a DMF:DMSO solvent system is standard as it helps form a stable intermediate phase, leading to more uniform and crystalline final films.[21][22]
Step-by-Step Methodology:
-
Substrate Preparation : Clean FTO-coated glass substrates sequentially via ultrasonication in soapy water, deionized water, acetone, and isopropanol. Dry with nitrogen gas and treat with UV-Ozone for 15 minutes to ensure a hydrophilic surface for uniform layer deposition.
-
Electron Transport Layer (ETL) Deposition : Spin-coat a SnO₂ nanoparticle solution onto the FTO substrate and anneal at 150 °C. This layer facilitates efficient electron extraction.
-
Perovskite Precursor Solution Preparation : Inside a nitrogen-filled glovebox, prepare a ~1.4 M perovskite solution. For a target composition (e.g., FA₀.₈₅Cs₀.₁₅Pb(I₀.₈₅Br₀.₁₅)₃), dissolve stoichiometric amounts of FAI, FABr, PbI₂, PbBr₂, and CsI in a mixed solvent, typically DMF:DMSO (e.g., 4:1 v/v).[21] Let it stir overnight. The inclusion of CsI is a common strategy to further enhance phase stability.[23]
-
Perovskite Film Deposition :
-
Transfer the substrates into the glovebox.
-
Deposit the precursor solution onto the SnO₂ layer.
-
Spin-coat in a two-step process (e.g., 1000 rpm for 10s, then 5000 rpm for 30s).
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate. This induces rapid, uniform crystallization, leading to a pinhole-free film.
-
-
Annealing : Immediately transfer the film to a hotplate and anneal at 150-170 °C for 10-15 minutes to remove residual solvents and complete the perovskite crystallization.[8]
-
Hole Transport Layer (HTL) and Electrode Deposition :
-
Cool the film and deposit an HTL layer (e.g., Spiro-OMeTAD solution in chlorobenzene with additives) via spin-coating.
-
Finally, thermally evaporate a metal back contact (e.g., gold or silver) to complete the device.
-
The Mechanism of Bromide Stabilization
The incorporation of bromide from FABr into the FAPbI₃ lattice provides stability through several key mechanisms, a concept central to halide engineering.
-
Tolerance Factor Optimization : The Goldschmidt tolerance factor (t) predicts the stability of the perovskite crystal structure. Pure FAPbI₃ has a tolerance factor slightly outside the ideal range for a stable cubic perovskite. The smaller ionic radius of Br⁻ compared to I⁻ effectively reduces the average halide radius, shifting the tolerance factor closer to the ideal value of 1, thereby stabilizing the cubic α-phase.
-
Lattice Contraction : The inclusion of smaller bromide ions causes a contraction of the crystal lattice. This change in lattice parameters is sufficient to suppress the formation of the undesirable δ-phase.[7]
-
Increased Formation Energy : First-principles calculations have shown that bromide incorporation increases the thermodynamic energy barrier for the perovskite to degrade, making the mixed-halide structure more robust.[12]
Conclusion and Future Outlook
Formamidinium iodide (FAI) and this compound (FABr) are not competitors but rather essential partners in the development of high-performance perovskite solar cells. While FAI provides the foundation for a near-ideal light-absorbing layer, its inherent phase instability is a critical flaw. FABr serves as the indispensable stabilizing agent, enabling the FAPbI₃ structure to maintain its photoactive α-phase while also offering a direct method for tuning the bandgap and enhancing overall device robustness.
The synergy between iodide and bromide has been a key factor in pushing the certified efficiency of FAPbI₃-based solar cells beyond 25%.[1] Future research will continue to refine the precise halide ratios, explore the use of additional additives for defect passivation, and optimize processing conditions to minimize voltage losses and further enhance the operational stability required for commercialization.[1][24] Understanding the distinct yet complementary roles of FAI and FABr is fundamental for any researcher aiming to innovate in the field of perovskite photovoltaics.
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Perovskite seeding growth of formamidinium-lead-iodide-based perovskites for efficient and stable solar cells. (2018). PMC - NIH. Retrieved from [Link]
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Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites. (2024). PMC - NIH. Retrieved from [Link]
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Passivation and process engineering approaches of halide perovskite films for high efficiency and stability perovskite solar cells. (2021). Energy & Environmental Science (RSC Publishing). Retrieved from [Link]
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Synthesis of brightly luminescent colloidal formamidinium lead bromide perovskite FAPbBr3 nanoplatelets with tunable emission. (2021). MATEC Web of Conferences. Retrieved from [Link]
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Halide Engineering in Mixed Halide Perovskite-Inspired Cu2AgBiI6 for Solar Cells with Enhanced Performance. (n.d.). ACS Publications. Retrieved from [Link]
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Intrinsic and Extrinsic Stability of Formamidinium Lead Bromide Perovskite Solar Cells Yielding High Photovoltage. (2016). Nano Letters - ACS Publications. Retrieved from [Link]
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Extrinsic and Intrinsic Stability of Formamidinium Lead Bromide Perovskite Solar Cells Yielding High Photovoltage. (n.d.). University of Cambridge. Retrieved from [Link]
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Intrinsic and Extrinsic Stability of Formamidinium Lead Bromide Perovskite Solar Cells Yielding High Photovoltage. (2016). Technion - Israel Institute of Technology. Retrieved from [Link]
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Understanding the Enhanced Stability of Bromide Substitution in Lead Iodide Perovskites. (2019). Imperial College London. Retrieved from [Link]
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Improving the performance of mixed halide perovskite solar cells through crystal engineering and the alignment of energy band edges. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
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Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites. (2024). Oak Ridge National Laboratory. Retrieved from [Link]
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Development of formamidinium lead iodide-based perovskite solar cells: efficiency and stability. (2021). Chemical Science (RSC Publishing). Retrieved from [Link]
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Enhanced structural stability of formamidinium lead bromide (FAPbBr3) perovskites in confined and coated configurations under varying pressures. (n.d.). RSC Publishing. Retrieved from [Link]
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Synthesis of Formamidinium Lead Halide Perovskite Nanocrystals through Solid-Liquid-Solid Cation Exchange. (2017). The Royal Society of Chemistry. Retrieved from [Link]
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Fabrication of efficient formamidinium perovskite solar cells under ambient air via intermediate-modulated crystallization. (n.d.). ResearchGate. Retrieved from [Link]
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Effects of Formamidinium and Bromide Ion Substitution in Methylammonium Lead Triiodide toward High-Performance Perovskite Solar Cells. (2021). ResearchGate. Retrieved from [Link]
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Optimizing Solar Cell Efficiency with Formamidinium Lead Bromide (FAPbBr3). (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
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On the synthesis method of Formamidinium bromide? (2019). ResearchGate. Retrieved from [Link]
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Blading Phase-Pure Formamidinium-Alloyed Perovskites for High-Efficiency Solar Cells with Low Photovoltage Deficit and Imp. (n.d.). UQ eSpace - The University of Queensland. Retrieved from [Link]
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Perovskite phase formation in formamidinium–methylammonium lead iodide bromide (FAPbI3)1-x(MAPbBr3)x materials and their morphological, optical and photovoltaic properties. (2019). ResearchGate. Retrieved from [Link]
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Formamidinium-Containing Metal-Halide: An Alternative Material for Near-IR Absorption Perovskite Solar Cells. (2014). The Journal of Physical Chemistry C - ACS Publications. Retrieved from [Link]
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Colloidal synthesis of monolayer-thick formamidinium lead bromide perovskite nanosheets with a lateral size of micrometers. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
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High brightness formamidinium lead bromide perovskite nanocrystal light emitting devices. (2016). ResearchGate. Retrieved from [Link]
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Optimizing Formamidinium Lead Bromide for Enhanced Solar Cell Efficiency. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
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Composition-Tunable Formamidinium Lead Mixed Halide Perovskites via Solvent-Free Mechanochemical Synthesis. (n.d.). SciSpace. Retrieved from [Link]
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Formamidinium Iodide: Unlocking the Potential of High-Performance Perovskite Solar Cells. (2023). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structural and Morphological Analysis of Formamidinium Lead Bromide (FAPbBr₃) Films
Welcome to an in-depth comparative guide on the characterization of formamidinium lead bromide (FAPbBr₃) perovskite films. In the rapidly advancing field of perovskite optoelectronics, FAPbBr₃ has emerged as a compelling wide-band-gap material, prized for its thermal stability and suitability for applications like tandem solar cells and light-emitting diodes (LEDs).[1][2] However, the performance of any device built upon these films is critically dependent on their crystalline quality and surface morphology. Poor crystallinity can lead to charge carrier recombination, while morphological defects like pinholes can cause device short-circuiting.
This guide provides a comprehensive overview of two cornerstone techniques for film characterization: X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights for researchers and scientists. Our objective is to equip you with the knowledge to not only perform these analyses but to critically interpret the results, correlating structural properties with surface morphology to accelerate your materials development and device optimization efforts.
X-Ray Diffraction (XRD): Probing the Crystalline Core
XRD is an indispensable, non-destructive technique for determining the crystallographic structure of a material. It allows us to verify the formation of the desired perovskite phase, assess its purity, and quantify key structural parameters like crystal size and lattice strain.
Causality Behind the Experiment: The "Why"
The fundamental principle of XRD is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of incident X-rays (λ) to the spacing between atomic planes (d) in a crystal. By scanning a range of incident angles (2θ) and recording the angles at which constructive interference occurs (diffraction peaks), we can generate a fingerprint unique to a specific crystal structure. For FAPbBr₃ films, XRD is crucial to:
-
Confirm Phase Formation: Verify the successful conversion of precursor materials into the desired cubic α-phase perovskite structure, which is photoactive.[3]
-
Identify Impurities: Detect the presence of unwanted secondary phases, such as lead bromide (PbBr₂), which can be detrimental to device performance.
-
Evaluate Crystallinity: Assess the quality of the film. Highly crystalline films produce sharp, intense diffraction peaks, which generally correlate with better optoelectronic properties.
Experimental Protocol: A Self-Validating Workflow
This protocol outlines a standard one-step deposition and analysis method. The key is to understand that each step influences the final film quality, which will be directly validated by the XRD results.
Step 1: Precursor Solution Preparation
-
Objective: To create a stable, homogenous solution for film deposition.
-
Procedure: Equimolar amounts of formamidinium bromide (FABr) and lead(II) bromide (PbBr₂) are dissolved in a mixed solvent system, typically a combination of dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[2] A common concentration is 1.4 M.
-
Scientific Rationale: The choice of solvent is critical. DMSO forms strong complexes with PbBr₂, creating an intermediate phase that helps control the crystallization rate upon annealing, leading to more uniform and higher-quality films.[4]
Step 2: Film Deposition via Spin-Coating
-
Objective: To deposit a uniform liquid precursor film onto a substrate (e.g., FTO-coated glass).
-
Procedure: Dispense the precursor solution onto the substrate and spin at a set speed (e.g., 4000 rpm for 20-30 seconds).[5] An anti-solvent (like chlorobenzene) is often dripped onto the spinning substrate during the last few seconds.
-
Scientific Rationale: The spinning action creates a thin, even layer. The anti-solvent drip induces rapid supersaturation, promoting the immediate formation of a dense and uniform precursor film, which is crucial for achieving pinhole-free final films.[6]
Step 3: Thermal Annealing
-
Objective: To drive off residual solvent and induce the crystallization of the perovskite phase.
-
Procedure: The substrate is heated on a hotplate at a specific temperature, for instance, 145-175°C.[7][8]
-
Scientific Rationale: The annealing temperature and duration directly impact the final film's crystallinity and grain size. Higher temperatures can promote the transition to the desired α-phase and increase grain size, but excessive heat can also lead to material decomposition and the formation of PbI₂.[7]
Step 4: XRD Data Acquisition
-
Objective: To obtain the diffraction pattern of the FAPbBr₃ film.
-
Procedure: Mount the film in a powder X-ray diffractometer, typically using Cu Kα radiation (λ ≈ 0.154 nm). Scan a 2θ range from approximately 10° to 60°.[9]
-
Scientific Rationale: This angular range is sufficient to capture the primary diffraction peaks for the FAPbBr₃ perovskite structure.
Workflow for XRD Analysis of FAPbBr₃ Films
Caption: Workflow for XRD analysis of FAPbBr₃ films.
Data Interpretation: From Peaks to Properties
A typical XRD pattern for a high-quality FAPbBr₃ film will show prominent diffraction peaks corresponding to the cubic perovskite structure. The most intense peaks are generally found at approximately 15° and 30°, corresponding to the (001) and (002) crystal planes, respectively.[3][10]
-
Peak Position: The precise 2θ angle of the peaks can be used to calculate the lattice parameters of the crystal. Shifts from standard values can indicate lattice strain or the incorporation of other ions into the crystal structure.[9]
-
Peak Intensity & FWHM: The intensity of the peaks relates to the degree of crystallinity and preferred orientation. The Full Width at Half Maximum (FWHM) of a peak is inversely proportional to the crystallite size. A smaller FWHM indicates larger crystallites and higher crystalline quality. The crystallite size (D) can be estimated using the Scherrer equation: D = (Kλ) / (β cosθ) where K is the shape factor (~0.9), λ is the X-ray wavelength, β is the FWHM in radians, and θ is the Bragg angle.
Scanning Electron Microscopy (SEM): Visualizing the Surface
While XRD provides crystallographic information, SEM offers a direct visualization of the film's surface morphology. This is critical because even a highly crystalline film will perform poorly if it is not uniform and continuous.
Causality Behind the Experiment: The "Why"
SEM uses a focused beam of electrons to scan the sample surface. The interactions between the electrons and the sample generate various signals, primarily secondary electrons, which are collected to form a high-resolution image of the surface topography. For FAPbBr₃ films, SEM is essential to:
-
Assess Film Coverage: Determine if the film completely covers the substrate or if there are pinholes or voids.[7]
-
Determine Grain Size and Distribution: Visualize the individual crystal grains that make up the film. Large, uniform grains are desirable as they reduce the density of grain boundaries, which can act as traps for charge carriers.[11][12]
-
Evaluate Uniformity and Roughness: Observe the overall smoothness and consistency of the film across a large area.
Experimental Protocol: A Self-Validating Workflow
Step 1: Sample Preparation
-
Objective: To ensure the sample is conductive and properly mounted for imaging.
-
Procedure: Mount the substrate with the FAPbBr₃ film onto an SEM stub using conductive carbon tape. To prevent charging from the electron beam (as perovskite films can be poorly conductive), apply a thin (~5-10 nm) conductive coating, such as gold (Au) or carbon, via sputter coating.
-
Scientific Rationale: The conductive coating provides a path for excess charge to dissipate to the ground, preventing image distortion and artifacts. This step is crucial for obtaining clear, high-resolution images.
Step 2: SEM Imaging
-
Objective: To acquire high-magnification images of the film's surface.
-
Procedure: Load the sample into the SEM chamber. Use a relatively low accelerating voltage (e.g., 5-15 kV) to minimize potential beam damage to the soft perovskite material.[8] Acquire images at various magnifications to assess both overall uniformity (low magnification) and individual grain morphology (high magnification).
-
Scientific Rationale: A low accelerating voltage reduces the penetration depth of the electron beam, making the imaging more surface-sensitive and lessening the risk of altering the material's structure.
Workflow for SEM Analysis of FAPbBr₃ Films
Caption: Workflow for SEM analysis of FAPbBr₃ films.
Data Interpretation: Reading the Micrograph
The SEM images provide direct evidence of the film's quality.
-
Grain Size: The dimensions of the individual crystalline domains can be measured. This is often done using software like ImageJ, where a statistical analysis of many grains can yield an average grain size and a size distribution histogram.[13][14]
-
Film Coverage: A top-down view immediately reveals the effectiveness of the deposition. A high-quality film will show densely packed grains with no visible substrate underneath.[7]
-
Morphology: The shape and packing of the grains are important. Well-defined, closely packed grains are indicative of good film formation.
Comparative Analysis: Correlating Structure with Morphology
The true power of these techniques is realized when their results are correlated. A change in a synthesis parameter, such as annealing temperature, will manifest in both the XRD pattern and the SEM micrograph, providing a complete picture of its effect on the film.
For instance, increasing the annealing temperature often leads to larger grain sizes, which can be directly observed in SEM images.[7] This increase in grain size should correlate with a decrease in the FWHM of the XRD peaks, confirming an improvement in crystallinity.
The following table compares FAPbBr₃ films with a common alternative, a mixed-halide FAPbI₃-based perovskite, and shows the effect of process variation (annealing) on key parameters derived from XRD and SEM.
| Film Composition & Condition | Primary XRD Peak (2θ) | Key Morphological Features (from SEM) | Implication for Performance |
| FAPbBr₃ (Low Anneal Temp.) | ~15.2° (001), ~30.3° (002)[10] | Smaller, less-defined grains; potential for pinholes.[7] | Lower crystallinity and charge carrier mobility; risk of shunting. |
| FAPbBr₃ (High Anneal Temp.) | ~15.2° (001), ~30.3° (002) with lower FWHM[10] | Larger, well-defined, and compact grains.[7][15] | Higher crystallinity, fewer grain boundaries, improved charge transport. |
| **FAPbI₃-based (e.g., (FAPbI₃)₀.₈(MAPbBr₃)₀.₂) ** | ~14.1° (α-phase)[7] | Often exhibits larger grain sizes compared to pure bromide counterparts.[9] | Higher light absorption in the visible range but can have phase stability issues. |
| FAPbBr₃ (Blade-Coated) | Similar peak positions to spin-coated, but FWHM may vary.[5] | Can produce large, uniform grains over large areas, but may have higher surface roughness.[5] | Scalable deposition method; film quality is highly dependent on process optimization. |
This comparative data underscores a critical principle: morphological improvements seen in SEM must be supported by crystallographic improvements validated by XRD. A film with large grains (good SEM) is only superior if those grains are of the correct, high-purity crystalline phase (good XRD).
Conclusion
The meticulous analysis of formamidinium lead bromide films through X-ray Diffraction and Scanning Electron Microscopy is not merely a procedural step but a foundational component of materials science research in the perovskite field. XRD provides the essential crystallographic data—phase purity and crystallinity—while SEM delivers the direct visual evidence of film quality, grain structure, and uniformity. By synergistically employing these techniques and understanding the causal links between synthesis parameters and characterization outcomes, researchers can establish a robust, self-validating feedback loop. This integrated approach is paramount for rationally designing and fabricating high-quality FAPbBr₃ films, ultimately paving the way for more efficient and stable optoelectronic devices.
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Determining grain size distribution of perovskite films from SEM images. (2019). ResearchGate. [Link]
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Song, C. E., et al. (2021). Compositional Engineering of FAPbI₃ Perovskite Added MACl with MAPbBr₃ or FAPbBr₃. MDPI. [Link]
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Grain size analyses. Evolution of grains in the perovskite films (by SEM). (n.d.). ResearchGate. [Link]
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SEM images and histogram plots of the grain size of perovskite films. (n.d.). ResearchGate. [Link]
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SEM images and grain size distribution of perovskite films. (n.d.). ResearchGate. [Link]
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SEM images and grain size analysis of perovskite films. (n.d.). ResearchGate. [Link]
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Electronic Supplementary Information (ESI) for Atomic understanding of Formamidinium Hybrid Halide Perovskite, FAPbBr₃. (n.d.). The Royal Society of Chemistry. [Link]
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X-ray diffraction (XRD) patterns of (FAPbI₃)₁−x(MAPbBr₃)x perovskite films. (n.d.). ResearchGate. [Link]
-
XRD patterns of inkjet-printed FAPbI₃, FAPbBr₃, MAPbI₃, and MAPbBr₃. (n.d.). ResearchGate. [Link]
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D'Acunzi, M., et al. (2023). Semi-Transparent Blade-Coated FAPbBr₃ Perovskite Solar Cells: A Scalable Low-Temperature Manufacturing Process under Ambie. IRIS. [Link]
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X-ray diffraction spectra of the FAPbBr₃ and FAPbBr₃/TiO₂ thin films. (n.d.). ResearchGate. [Link]
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XRD spectra of formamidinium methyl ammonium lead iodide bromide. (n.d.). ResearchGate. [Link]
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XRD patterns of FAPbI₃ and FAPbI₃-MABr thin films. (n.d.). ResearchGate. [Link]
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Deposition of FAPbBr₃ films. (n.d.). ResearchGate. [Link]
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Sereda, O., et al. (2023). Static and Dynamic Disorder in Formamidinium Lead Bromide Single Crystals. ACS Publications. [Link]
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On the crystal structure thermal evolution of formamidinium lead tribromide, CH(NH₂)₂PbBr₃. (2021). RSC Publishing. [Link]
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Photovoltaic and Amplified Spontaneous Emission Studies of High-Quality Formamidinium Lead Bromide Perovskite Films. (2017). ResearchGate. [Link]
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Optically Clear Films of Formamidinium Lead Bromide Perovskite for Wide-Band-Gap, Solution-Processed, Semitransparent Solar Cells. (2021). ResearchGate. [Link]
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Sereda, O., et al. (2023). Static and Dynamic Disorder in Formamidinium Lead Bromide Single Crystals. PMC - NIH. [Link]
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Comparative Performance Analysis of MAPbI₃ and FAPbI₃ Perovskites: Study of Optoelectronic Properties and Stability. (2024). Scirp.org. [Link]
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X-ray diffraction (XRD) for the FAPbBr₃ films on the SnO₂. (n.d.). ResearchGate. [Link]
-
Polycrystalline Formamidinium Lead Bromide X-ray Detectors. (2022). UCL Discovery. [Link]
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Polycrystalline Formamidinium Lead Bromide X-ray Detectors. (2022). MDPI. [Link]
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Barrows, F. S., et al. (2021). Optically Clear Films of Formamidinium Lead Bromide Perovskite for Wide-Band-Gap, Solution-Processed, Semitransparent Solar Cells. ACS Publications. [Link]
-
Annealing Effect on (FAPbI₃)₁−x(MAPbBr₃)x Perovskite Films in Inverted-Type Perovskite Solar Cells. (2016). ResearchGate. [Link]
-
Efficient and Stable FAPbBr₃ Perovskite Solar Cells via Interface Modification by a Low-Dimensional Perovskite Layer. (2021). ACS Publications. [Link]
-
X-ray diffraction (XRD) patterns of the FAPbBr₃ microcrystals. (n.d.). ResearchGate. [Link]
-
Annealing Effect on (FAPbI₃)₁−x(MAPbBr₃)x Perovskite Films in Inverted-Type Perovskite Solar Cells. (2016). Semantic Scholar. [Link]
-
SEM images of the one-step annealed and slowed-down annealed FAPbI₃. (n.d.). ResearchGate. [Link]
-
Structural phase transitions and X-ray diffraction pattern in FAPbBr₃. (n.d.). ResearchGate. [Link]
-
The XRD spectrum of 3D FAPbBr₃ and 3D/2D heterojunction single crystals. (n.d.). ResearchGate. [Link]
-
SEM surface morphology of blow-dried perovskite films annealed at 100. (n.d.). ResearchGate. [Link]
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Photoluminescence spectroscopy of formamidinium lead bromide perovskites
A Senior Application Scientist's Guide to Photoluminescence Spectroscopy of Formamidinium Lead Bromide Perovskites
Introduction: The Promise of FAPbBr₃ and the Power of Light
Formamidinium lead bromide (FAPbBr₃) has emerged as a critical material in the field of optoelectronics, particularly for its applications in highly efficient and stable solar cells and light-emitting diodes (LEDs). Its superior thermal and structural stability compared to its methylammonium-based counterparts makes it a promising candidate for next-generation devices. Understanding the optical properties of FAPbBr₃ is paramount to optimizing its performance, and photoluminescence (PL) spectroscopy stands out as one of the most powerful, non-destructive techniques for this purpose.
This guide provides a comprehensive comparison of the PL properties of FAPbBr₃ against other common perovskite alternatives, supported by experimental data and protocols. As Senior Application Scientists, we emphasize not just the 'how' but the 'why' behind our methodologies, ensuring a deep, mechanistic understanding for researchers and developers in the field.
Fundamentals: What Makes FAPbBr₃ Glow?
Photoluminescence is the spontaneous emission of light from a material following the absorption of photons. In a semiconductor like FAPbBr₃, this process is intimately linked to its electronic band structure.
-
Excitation: When a photon with energy greater than the bandgap of FAPbBr₃ strikes the material, it excites an electron from the valence band to the conduction band, creating an electron-hole pair, often in the form of a bound exciton.
-
Thermalization & Relaxation: This newly created "hot" carrier pair rapidly loses energy through non-radiative pathways, such as phonon emission, relaxing to the band edges.
-
Recombination: The electron and hole can then recombine. This recombination can be radiative , where the energy is released as a photon (the photoluminescence we measure), or non-radiative , where the energy is lost as heat, typically through interactions with defects or trap states within the crystal lattice.
The efficiency and spectral characteristics of the emitted light provide a direct window into the quality of the perovskite material. A high photoluminescence quantum yield (PLQY) indicates that radiative recombination is the dominant pathway, which is highly desirable for optoelectronic devices and signifies a low density of defects.
Experimental Protocol: Acquiring a High-Quality PL Spectrum
This protocol outlines the steps for steady-state PL measurements. The key is to ensure consistency and minimize environmental influences that can degrade the sample.
Workflow for Steady-State Photoluminescence Measurement
Step-by-Step Methodology
-
Sample Preparation (In an Inert Atmosphere):
-
Rationale: FAPbBr₃, while more stable than other perovskites, is still susceptible to degradation from moisture and oxygen. An inert atmosphere (e.g., a nitrogen-filled glovebox) is crucial for reproducibility.
-
Protocol:
-
Prepare a precursor solution of FAPbBr and PbBr₂ in a solvent like DMSO or DMF.
-
Spin-coat the solution onto a substrate (e.g., glass or ITO-coated glass).
-
Anneal the film at a specific temperature (e.g., 100-150°C) to promote crystallization.
-
For measurement outside the glovebox, encapsulate the film with a glass coverslip and UV-curable epoxy to create an airtight seal.
-
-
-
Instrument Configuration:
-
Rationale: The choice of excitation source and detector settings directly impacts data quality.
-
Protocol:
-
Excitation Source: Use a laser or monochromatic light source with an energy well above the FAPbBr₃ bandgap (~2.2-2.3 eV). A 405 nm (3.06 eV) diode laser is a common and cost-effective choice.
-
Power Density: Keep the excitation power low (e.g., <1 mW/cm²) to remain in a low-injection regime and prevent photo-induced damage or phase segregation.
-
Optics: Use appropriate filters to remove the excitation wavelength from the signal reaching the detector.
-
Detector: A cooled CCD spectrometer is typically used to collect the emitted light with high sensitivity.
-
-
-
Data Acquisition & Correction:
-
Rationale: Raw data must be corrected for system response to be quantitatively accurate.
-
Protocol:
-
Record the PL spectrum of the FAPbBr₃ sample.
-
Record a dark spectrum (laser off, shutter closed) to account for detector noise.
-
Subtract the dark spectrum from the sample spectrum.
-
(Optional but recommended) Correct the spectrum for the wavelength-dependent efficiency of the spectrometer optics and detector using a calibrated light source.
-
-
Comparative Analysis: FAPbBr₃ vs. Key Alternatives
The true value of FAPbBr₃ is illuminated when compared to other widely studied perovskites like methylammonium lead iodide (MAPbI₃) and cesium lead bromide (CsPbBr₃). While MAPbI₃ has historically been a workhorse for high-efficiency solar cells, it suffers from poor stability. CsPbBr₃, an all-inorganic option, offers excellent stability but can have different optoelectronic properties.
| Parameter | Formamidinium Lead Bromide (FAPbBr₃) | Methylammonium Lead Iodide (MAPbI₃) | Cesium Lead Bromide (CsPbBr₃) |
| Typical PL Peak Emission | ~530-540 nm (Green) | ~760-780 nm (Near-Infrared) | ~520-525 nm (Green) |
| Bandgap (Approx.) | ~2.25 eV | ~1.55 eV | ~2.3 eV |
| PL Quantum Yield (PLQY) | High (can exceed 80% in high-quality films) | Variable (often lower due to high defect density and instability) | High (especially in nanocrystals, often >90%) |
| Full Width at Half Max (FWHM) | Narrow (~20-30 nm) | Broader (~40-50 nm) | Very Narrow (~15-25 nm) |
| Structural & Thermal Stability | Good | Poor | Excellent |
Insights from the Comparison:
-
FAPbBr₃ vs. MAPbI₃: FAPbBr₃'s wider bandgap results in green emission, making it suitable for tandem solar cells and green LEDs, whereas MAPbI₃'s NIR emission is ideal for single-junction solar cells. The narrower FWHM and higher PLQY often observed in FAPbBr₃ point to a lower density of trap states and superior crystal quality, which correlates with its enhanced stability.
-
FAPbBr₃ vs. CsPbBr₃: Both are green emitters with high PLQY and excellent stability. However, the larger formamidinium cation in FAPbBr₃ can lead to different crystal phase behavior (e.g., the cubic perovskite phase is stable at room temperature) compared to CsPbBr₃. This can influence carrier mobility and defect tolerance in thin films, making FAPbBr₃ particularly attractive for large-area device applications.
Advanced Insights: Time-Resolved Photoluminescence (TRPL)
While steady-state PL provides a snapshot of emission efficiency, Time-Resolved Photoluminescence (TRPL) reveals the dynamics of the excited state. By using a pulsed laser and a high-speed detector, TRPL measures how long the charge carriers take to recombine after excitation.
The resulting decay curve is often fitted to an exponential function to extract carrier lifetimes. A longer lifetime generally indicates fewer non-radiative recombination pathways (i.e., fewer defects). In high-quality FAPbBr₃, bi-exponential decays are common, where a fast component relates to surface recombination and a slower component represents the bulk recombination lifetime, which can be in the hundreds of nanoseconds or even microseconds. This is significantly longer than typical lifetimes in less stable perovskites like MAPbI₃, further evidencing the superior material quality of FAPbBr₃.
Trustworthiness: Best Practices & Common Pitfalls
-
Self-Validating Protocols: Always measure a control sample with known properties alongside your experimental samples. This helps validate your instrument's performance and your measurement procedure.
-
Avoiding Photo-degradation: Perovskites can change under illumination. Use the lowest possible laser power and exposure time needed for a good signal. Check for changes in the PL spectrum over time to ensure you are measuring the intrinsic properties of the material.
-
Environmental Control: As emphasized, moisture and oxygen are detrimental. Perform measurements in a controlled environment (vacuum or inert gas) or use robust encapsulation. Any unexplained quenching of PL should first be investigated as a potential sign of degradation.
-
Interpreting FWHM: A narrow FWHM is a hallmark of high-quality, compositionally pure material. Any broadening can indicate increased disorder, defect density, or the presence of mixed halide phases.
By integrating these principles, researchers can ensure their PL data is not only accurate but also truly representative of the material's potential, paving the way for the rational design of next-generation optoelectronic devices.
References
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Pazoki, M., et al. (2017). Strategies to obtain formamidinium-based perovskite solar cells with efficiencies exceeding 20%. Journal of Materials Chemistry A. Available at: [Link]
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Yang, S., et al. (2019). High-performance green light-emitting diodes based on formamidinium lead bromide perovskite. Journal of Materials Chemistry C. Available at: [Link]
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Conings, B., et al. (2015). Intrinsic Thermal Instability of Methylammonium Lead Trihalide Perovskite. Advanced Energy Materials. Available at: [Link]
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Shamsi, J., et al. (2019). Colloidal Synthesis of Lead Halide Perovskite Nanocrystals. Chemical Reviews. Available at: [Link]
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Sutton, R. J., et al. (2016). What Makes Perovskite-Inspired CsPbBr₃ Nanocrystals Bright?. ACS Energy Letters. Available at: [Link]
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Stranks, S. D., et al. (2014). Recombination Kinetics in Organic-Inorganic Perovskites: Excitons, Free Charge, and Subgap States. Physical Review Applied. Available at: [Link]
A Senior Application Scientist's Guide to Formamidinium-Based Perovskite Compositions for High-Performance Solar Cells
For researchers and professionals in the fields of renewable energy and materials science, the rapid evolution of perovskite solar cell technology presents both immense opportunities and significant challenges. Among the various perovskite compositions, formamidinium (FA)-based lead iodide (FAPbI₃) has emerged as a frontrunner due to its near-ideal bandgap and superior thermal stability compared to its methylammonium (MA) counterpart.[1][2][3] However, the intrinsic phase instability of pure α-FAPbI₃ at room temperature, where it can transition to a non-photoactive yellow δ-phase, has been a critical barrier to its commercialization.[1][4][5]
This guide provides an in-depth comparison of different formamidinium-based perovskite compositions, focusing on the impact of compositional engineering on device performance and stability. We will explore the underlying science behind various stabilization strategies and provide actionable experimental protocols for fabrication and characterization.
The Promise and Peril of Pure Formamidinium Lead Iodide (FAPbI₃)
Formamidinium lead iodide (FAPbI₃) possesses a bandgap of approximately 1.48 eV, which is closer to the Shockley-Queisser limit for single-junction solar cells than the ~1.55 eV bandgap of methylammonium lead iodide (MAPbI₃).[1][2][3] This allows for broader absorption of the solar spectrum. Furthermore, the FA cation is intrinsically more thermally stable than the MA cation.[3]
Despite these advantages, the larger ionic radius of the FA cation results in a less-than-ideal Goldschmidt tolerance factor, leading to structural instability of the desired black α-phase.[6] This phase tends to convert to the yellow, non-perovskite δ-phase at lower temperatures, which is detrimental to photovoltaic performance.[1][4] The primary focus of research in this area has therefore been to stabilize the α-phase of FAPbI₃.
Compositional Engineering: The Key to Stable and Efficient FA-Based Perovskites
The most successful strategy to stabilize the α-phase of FAPbI₃ has been compositional engineering, which involves the incorporation of other cations at the A-site and/or anions at the X-site of the ABX₃ perovskite structure.
A-Site Cation Engineering: Introducing Cesium (Cs⁺) and Methylammonium (MA⁺)
Mixing smaller cations like cesium (Cs⁺) and methylammonium (MA⁺) with FA⁺ at the A-site has proven to be highly effective in stabilizing the perovskite structure. This approach increases the tolerance factor and the entropy of mixing, which in turn lowers the Gibbs free energy and stabilizes the cubic α-phase.[3][7]
-
Formamidinium-Cesium (FA-Cs) Compositions: The incorporation of inorganic Cs⁺ enhances phase stability and can lead to improved power conversion efficiencies (PCEs).[8][9] However, achieving compositional homogeneity can be challenging due to the different crystallization kinetics of FA⁺ and Cs⁺.[9] Sequential deposition methods have been developed to address this issue, leading to record efficiencies for pure iodide FA-Cs devices.[9]
-
Formamidinium-Methylammonium (FA-MA) Compositions: The addition of MA⁺ to FAPbI₃ has also been shown to improve crystallinity and reduce defects.[10] Mixed FA-MA perovskites have achieved high PCEs, demonstrating the effectiveness of this approach.[10]
-
Triple-Cation (Cs-MA-FA) Compositions: Combining all three cations (Cs⁺, MA⁺, and FA⁺) has led to some of the highest reported efficiencies and significantly improved operational stability.[7][8][11] The synergistic effect of the three cations results in a more robust and defect-tolerant perovskite lattice.
X-Site Anion Engineering: The Role of Bromide (Br⁻)
Incorporating a smaller halide anion like bromide (Br⁻) at the iodide (I⁻) site is another effective strategy. Bromide substitution can influence the lattice parameters, bandgap, and defect formation energies.
-
Mixed Halide (I/Br) Perovskites: The introduction of bromide can help stabilize the perovskite phase and tune the bandgap.[12] However, a high concentration of bromide can lead to an undesirable increase in the bandgap and potential phase segregation under illumination.[13][14] Recent studies have also suggested that while bromide can reduce lattice distortion, it may also decrease the thermodynamic phase stability at high temperatures, leading to the formation of PbI₂.[13][14] Careful optimization of the bromide content is therefore crucial.
Performance Comparison of Formamidinium-Based Perovskite Compositions
The following table summarizes the typical performance parameters of solar cells based on different FA-based perovskite compositions, as reported in the literature. It is important to note that these values can vary significantly depending on the specific fabrication method, device architecture, and characterization conditions.
| Perovskite Composition | Typical PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Stability Characteristics |
| Pure FAPbI₃ | 11 - 17.8[15][16] | ~1.0 - 1.1 | ~22 - 24 | ~70 - 75 | Prone to δ-phase formation, poor environmental stability. |
| FA-MA Mixed Cation | 15 - 19.4[10] | ~1.05 - 1.15 | ~22 - 25 | ~75 - 80 | Improved phase stability compared to pure FAPbI₃. |
| FA-Cs Mixed Cation | 16.5 - 24.7[9][17] | ~1.1 - 1.18 | ~22 - 25 | ~78 - 82 | Enhanced phase stability, but crystallization control is critical. |
| FA-MA-Cs Triple Cation | > 22[7] | > 1.15 | > 24 | > 80 | High efficiency and significantly improved operational and thermal stability.[11] |
| FA-Based Mixed Halide (I/Br) | > 17[12] | Tunable, often higher | Lower than pure iodide | ~75 - 80 | Improved stability, but potential for phase segregation and bandgap widening. |
Experimental Protocols
To ensure the reproducibility and reliability of research findings, standardized experimental protocols are essential. The following sections detail common methodologies for the fabrication and characterization of formamidinium-based perovskite solar cells.
Perovskite Film Fabrication: Solution Processing
Solution-based methods are widely used for the deposition of perovskite thin films due to their low cost and scalability.
This method involves spin-coating a precursor solution containing all the components (e.g., FAI, PbI₂, and any additives) onto a substrate.
Workflow for One-Step Solution Processing:
Caption: One-step solution processing workflow for perovskite film deposition.
This method involves the sequential deposition of the lead halide (e.g., PbI₂) followed by the organic cation halide (e.g., FAI).
Workflow for Two-Step Sequential Deposition:
Caption: Two-step sequential deposition workflow for perovskite film fabrication.[18]
Device Characterization
Accurate and consistent characterization is crucial for comparing the performance of different perovskite compositions.
The J-V curve is the primary method for evaluating the performance of a solar cell. Key parameters extracted from the J-V curve include the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).[19][20]
EQE, also known as Incident Photon-to-Current Conversion Efficiency (IPCE), measures the ratio of charge carriers collected by the solar cell to the number of incident photons of a given energy.[20][21] Integrating the EQE spectrum over the solar spectrum should yield a Jsc value consistent with that obtained from the J-V measurement.
Stability Testing
Long-term stability is a critical factor for the commercial viability of perovskite solar cells. The International Summit on Organic Photovoltaic Stability (ISOS) has established a set of protocols for standardized stability testing.[22][23][24][25]
Common ISOS Protocols for Perovskite Solar Cell Stability Testing:
Caption: Overview of key ISOS stability testing protocols.[22]
These protocols involve subjecting the solar cells to various stressors, including light, heat, humidity, and electrical bias, and monitoring their performance over time.[22][26] A common metric for reporting stability is the T₈₀ lifetime, which is the time it takes for the device's efficiency to drop to 80% of its initial value.[23]
Conclusion and Future Outlook
Compositional engineering has been instrumental in overcoming the inherent instability of formamidinium-based perovskites, leading to remarkable improvements in both efficiency and longevity. Mixed-cation and mixed-halide approaches have paved the way for highly efficient and stable perovskite solar cells. While triple-cation compositions currently demonstrate leading performance, ongoing research into novel additives and passivation strategies continues to push the boundaries of what is possible.
For researchers and developers in this field, a deep understanding of the interplay between composition, structure, and performance is paramount. By employing rigorous and standardized fabrication and characterization protocols, the scientific community can accelerate the development of commercially viable perovskite solar cell technology. The continued exploration of new material combinations and a focus on long-term operational stability under real-world conditions will be the key to unlocking the full potential of formamidinium-based perovskites as a next-generation photovoltaic technology.
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Phase‐Pure Engineering for Efficient and Stable Formamidinium‐Based Perovskite Solar Cells. ResearchGate. Available at: [Link]
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High-Performance Formamidinium-Based Perovskite Solar Cells via Microstructure-Mediated δ-to-α Phase Transformation. Chemistry of Materials. Available at: [Link]
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Development of formamidinium lead iodide-based perovskite solar cells: efficiency and stability. Chemical Science. Available at: [Link]
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Increasing the Stability and Efficiency of Perovskite solar cell using Formamidinium Lead Iodide (FAPbI₃) instead of CH₃NH₃PbI₃ (Methylammonium Lead Iodide) and their comparison. ResearchGate. Available at: [Link]
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ISOS Protocols for Perovskite Solar Cell Stability Testing. Fluxim AG. Available at: [Link]
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Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools for Long-Term Reliability. Fluxim AG. Available at: [Link]
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Performance metrics of planar perovskite solar cells based on different compositions. ResearchGate. Available at: [Link]
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Development of formamidinium lead iodide-based perovskite solar cells: efficiency and stability. PubMed Central. Available at: [Link]
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Improving the Performance of Formamidinium and Cesium Lead Triiodide Perovskite Solar Cells using Lead Thiocyanate Additives. ResearchGate. Available at: [Link]
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Development of formamidinium lead iodide-based perovskite solar cells: efficiency and stability. Chemical Science. Available at: [Link]
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Recent Advances on the Strategies to Stabilize the α-Phase of Formamidinium Based Perovskite Materials. MDPI. Available at: [Link]
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Decoupling engineering of formamidinium–cesium perovskites for efficient photovoltaics. National Science Review. Available at: [Link]
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Fully Solution Processed Pure α‐Phase Formamidinium Lead Iodide Perovskite Solar Cells for Scalable Production in Ambient Condition. ResearchGate. Available at: [Link]
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Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites. Journal of the American Chemical Society. Available at: [Link]
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Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites. PubMed Central. Available at: [Link]
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Outdoor stability testing of perovskite solar cells: Necessary step toward real-life applications. ScienceDirect. Available at: [Link]
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Towards Long‐Term Stable Perovskite Solar Cells: Degradation Mechanisms and Stabilization Techniques. National Institutes of Health. Available at: [Link]
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Review of Stability Enhancement for Formamidinium‐Based Perovskites. ResearchGate. Available at: [Link]
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One-step, solution-processed formamidinium lead trihalide (FAPbI(3-x)Cl(x)) for mesoscopic perovskite-polymer solar cells. Semantic Scholar. Available at: [Link]
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Perovskite phase formation in formamidinium–methylammonium lead iodide bromide (FAPbI3)1-x(MAPbBr3)x materials and their morphological, optical and photovoltaic properties. ResearchGate. Available at: [Link]
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Stability enhancement of Perovskite solar cells using mixed cation/Halide Perovskite. IOPscience. Available at: [Link]
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Improving Protocols to test the stability of perovskite solar cells. Specific IKC. Available at: [Link]
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Efficient and stable formamidinium–caesium perovskite solar cells and modules from lead acetate-based precursors. Energy & Environmental Science. Available at: [Link]
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Toward stabilization of formamidinium lead iodide perovskites by defect control and composition engineering. PubMed Central. Available at: [Link]
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Improving the Performance of Formamidinium and Cesium Lead Triiodide Perovskite Solar Cells using Lead Thiocyanate Additives. Department of Physics and Astronomy. Available at: [Link]
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Hybrid perovskite by mixing formamidinium and methylammonium lead iodides for high-performance planar solar cells with efficiency of 19.41%. ResearchGate. Available at: [Link]
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J–V characteristics and EQE of the perovskite solar cells with a, b MABr and c, d FABr. ResearchGate. Available at: [Link]
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Photovoltaic characterizations of the solar cells: a) J–V curves of the... ResearchGate. Available at: [Link]
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Effects of Formamidinium and Bromide Ion Substitution in Methylammonium Lead Triiodide toward High-Performance Perovskite Solar Cells. ResearchGate. Available at: [Link]
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Formamidinium post-dripping on methylammonium lead iodide to achieve stable and efficient perovskite solar cells. ResearchGate. Available at: [Link]
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Compositional engineering for lead halide perovskite solar cells. Journal of Semiconductors. Available at: [Link]
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Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent–Morphology Relationship. MDPI. Available at: [Link]
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Compositional engineering of perovskite materials for high-performance solar cells. EPFL. Available at: [Link]
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Fabrication of efficient formamidinium perovskite solar cells under ambient air via intermediate-modulated crystallization. ResearchGate. Available at: [Link]
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Simulating the Performance of a Formamidinium Based Mixed Cation Lead Halide Perovskite Solar Cell. National Institutes of Health. Available at: [Link]
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Environmental Sustainability of Mixed Cation Perovskite Materials in Photovoltaics Manufacturing. ACS Publications. Available at: [Link]
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Effect of Different Bromine Sources on the Dual Cation Mixed Halide Perovskite Solar Cells. ACS Publications. Available at: [Link]
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Elucidating degradation mechanisms of mixed cation formamidinium-based perovskite solar cells under device operation conditions. University of Seoul. Available at: [Link]
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J-V and EQE curves for device with Perovskite A and B. (a) Perovskite A... ResearchGate. Available at: [Link]
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Mixed Cation Halide Perovskite under Environmental and Physical Stress. MDPI. Available at: [Link]
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Influence of Formamidine Formate Doping on Performance and Stability of FAPbI 3 -Based Perovskite Solar Cells. MDPI. Available at: [Link]
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(a) J–V curves and (b) EQE spectra of the as-prepared perovskite photovoltaic cells. ResearchGate. Available at: [Link]
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(a) J-V characteristics and (b) EQE of the present perovskite solar cells. ResearchGate. Available at: [Link]
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Understanding how bromine improves radiative recombination in formamidinium-based lead halide perovskites. ResearchGate. Available at: [Link]
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A Comparative Guide to Bromide Substitution in Methylammonium Lead Triiodide Perovskites: Synthesis, Properties, and Performance
Introduction
Methylammonium lead triiodide (MAPbI₃) has been a cornerstone material in the rapid evolution of perovskite solar cells (PSCs), demonstrating remarkable power conversion efficiencies (PCEs). However, its commercial viability is hampered by significant instability when exposed to ambient conditions such as moisture, oxygen, and light.[1] A leading strategy to mitigate these degradation issues is halide engineering, specifically the partial or full substitution of iodide (I⁻) ions with smaller, more electronegative bromide (Br⁻) ions. This guide provides an in-depth comparison of how bromide substitution in the MAPb(I₁₋ₓBrₓ)₃ system influences the material's fundamental properties, device performance, and overall stability, offering a valuable resource for researchers in materials science and photovoltaics.
Part 1: The Scientific Rationale for Bromide Substitution
The incorporation of bromide into the MAPbI₃ crystal lattice is not merely an atomic replacement; it is a strategic modification that fundamentally alters the perovskite's structural and electronic characteristics. The primary drivers for this approach are the distinct physicochemical properties of bromide compared to iodide.
-
Structural Modification: The ionic radius of Br⁻ (1.96 Å) is considerably smaller than that of I⁻ (2.20 Å). Substituting the larger iodide with the smaller bromide ion induces a contraction of the perovskite crystal lattice.[2] This structural shrinkage has profound implications, including the potential to transition the material from a tetragonal phase at room temperature, typical for MAPbI₃, to a more stable cubic phase.[3]
-
Electronic Bandgap Tuning: The electronegativity of bromine is higher than that of iodine. This difference directly impacts the electronic band structure. The conduction band minimum is largely determined by the lead p-orbitals, while the valence band maximum is a hybrid of lead s-orbitals and halide p-orbitals. Substituting iodide with the more electronegative bromide lowers the energy of the valence band, thereby increasing the overall bandgap energy (E_g).[4][5] This tunability is critical for optimizing light absorption and is a key parameter for applications in tandem solar cells.
-
Enhanced Chemical Stability: The lead-bromide (Pb-Br) bond is stronger than the lead-iodide (Pb-I) bond. This increased bond strength enhances the material's resilience to decomposition.[2] Furthermore, simulations and experimental data show that bromide substitution makes degradation reactions in the presence of oxygen and light less energetically favorable.[1][6] It also suppresses the migration of the methylammonium (MA⁺) cation, a key factor in structural instability, due to the tighter lattice and stronger hydrogen bonding between the MA⁺ and the halide ions.[2][7]
Part 2: Synthesis of Mixed-Halide MAPb(I₁₋ₓBrₓ)₃ Perovskites
The synthesis of high-quality mixed-halide perovskite thin films is crucial for fabricating high-performance devices. The one-step solution processing method is a widely adopted and reproducible technique.
Field-Proven Experimental Protocol: One-Step Spin Coating
This protocol describes the synthesis of a MAPb(I₁₋ₓBrₓ)₃ thin film where 'x' represents the desired molar fraction of bromide.
1. Precursor Solution Preparation (Causality-Driven Choices):
- Objective: To create a stable, homogenous solution containing the stoichiometric amounts of organic and inorganic components.
- Procedure:
- Prepare separate stock solutions or a single mixed solution. For a target composition of MAPbI₂.₄Br₀.₆ (x=0.2), dissolve lead iodide (PbI₂), methylammonium bromide (MABr), and methylammonium iodide (MAI) in a specific molar ratio in a mixed solvent system.
- A common and effective solvent mixture is N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
- Expert Insight: DMF is an excellent solvent for the lead halides and methylammonium salts. However, its high vapor pressure can lead to rapid, uncontrolled crystallization and poor film morphology. The addition of DMSO, a Lewis base, forms an intermediate complex with PbI₂, which slows down the crystallization process. This "solvent engineering" approach allows for the formation of larger, more uniform grains with fewer defects, which is critical for high efficiency.[8]
- Example for MAPbI₂.₄Br₀.₆: Dissolve 1.0 M PbI₂, 0.8 M MAI, and 0.2 M MABr in a 4:1 v/v mixture of DMF:DMSO. Stir the solution at 60 °C for at least 2 hours to ensure complete dissolution.
2. Thin Film Deposition:
- Objective: To deposit a uniform, pinhole-free precursor film onto the substrate.
- Procedure:
- Pre-clean the substrate (e.g., FTO-coated glass with a TiO₂ compact layer) sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Treat with UV-Ozone for 15 minutes just before use to ensure a hydrophilic surface for uniform wetting.
- Transfer the substrate to a nitrogen-filled glovebox.
- Dispense a controlled volume (e.g., 50 µL) of the perovskite precursor solution onto the center of the substrate.
- Spin-coat the solution. A typical two-step program is: 1000 rpm for 10 seconds (for initial spreading), followed by 4000-6000 rpm for 30 seconds.
- During the final 10-15 seconds of the high-speed step, dispense an antisolvent (e.g., chlorobenzene or toluene).
- Expert Insight: The antisolvent is immiscible with the primary solvents (DMF/DMSO) but can dissolve the precursors. Its introduction induces rapid supersaturation of the precursors on the substrate, leading to the immediate formation of a dense and uniform polycrystalline film. This "antisolvent quenching" is a self-validating step; a successful quench results in an opaque, dark brown film, while a poor quench may leave the film translucent or patchy.
3. Thermal Annealing:
- Objective: To drive off residual solvents and promote the full crystallization of the perovskite phase.
- Procedure:
- Immediately transfer the substrate onto a preheated hotplate.
- Anneal at a specific temperature, typically between 100 °C and 150 °C, for 10-15 minutes.
- Expert Insight: The annealing temperature and time are critical parameters that influence grain growth and defect density. For mixed-halide perovskites, the optimal temperature may differ from pure MAPbI₃. It is a trade-off: higher temperatures can promote larger grain growth but may also lead to decomposition if held for too long. A systematic optimization is required for each specific halide composition.
Visualization of the Synthesis Workflow
Caption: Workflow for one-step solution synthesis of mixed-halide perovskite films.
Part 3: Comparative Analysis of Material Properties
The substitution of iodide with bromide creates a predictable and tunable shift in the material's optoelectronic properties.
Structural and Optoelectronic Effects
As the bromide content ('x') in MAPb(I₁₋ₓBrₓ)₃ increases, several key parameters change systematically. The smaller size of the bromide ion causes a linear decrease in the lattice parameter, consistent with Vegard's law.[3] This structural change is directly linked to a widening of the bandgap. Pure MAPbI₃ has a bandgap of approximately 1.58-1.60 eV, while pure MAPbBr₃ has a bandgap of around 2.3 eV.[4][9] By adjusting the I:Br ratio, the bandgap can be tuned across this range, covering a significant portion of the visible spectrum.[5]
Comparative Data Table
The following table summarizes the quantitative impact of bromide substitution on key material properties as reported in the literature.
| Property | MAPbI₃ (x=0) | MAPbI₂Br (x=0.33) | MAPbIBr₂ (x=0.67) | MAPbBr₃ (x=1) | Data Source(s) |
| Crystal Phase (RT) | Tetragonal | Cubic | Cubic | Cubic | [3][10] |
| Lattice Constant (Å) | ~6.31 | ~6.19 | ~6.01 | ~5.92 | [10][11] |
| Bandgap (E_g), eV | ~1.58 | ~1.77 | ~2.05 | ~2.35 | [4][5][9] |
| PL Emission Peak (eV) | ~1.58 | ~1.75 | ~2.03 | ~2.27 | [4] |
Visualization of Bandgap Tuning
Caption: Effect of bromide substitution on the electronic bandgap of MAPbX₃.
Part 4: Impact on Photovoltaic Device Performance & Stability
The changes in material properties translate directly into measurable differences in solar cell performance and longevity.
Device Performance Metrics
While increasing the bromide content enhances stability, it creates a trade-off with photovoltaic efficiency for single-junction cells. The wider bandgap leads to a higher achievable open-circuit voltage (V_oc) but a lower short-circuit current density (J_sc) due to a reduced absorption range of the solar spectrum.[11] For single-junction devices, a small amount of bromide incorporation (x ≈ 0.1 to 0.2) often hits a "sweet spot," providing a significant stability boost with minimal loss, or even a slight gain, in PCE.[12][13] This improvement is often attributed to reduced non-radiative recombination and suppressed hysteresis.[12]
Comparative Device Performance Data
| Parameter | MAPbI₃ | MAPbI₂.₄Br₀.₆ | Source(s) |
| PCE (%) | ~12% | ~13.5% | [13] |
| V_oc (V) | ~0.9 V | ~1.01 V | [12][13] |
| J_sc (mA/cm²) | Higher | Lower | [11] |
| Hysteresis | Pronounced | Reduced | [12] |
Note: Values are representative and can vary significantly based on the full device architecture and fabrication quality.
Stability Enhancements
The most significant advantage of bromide substitution is the dramatic improvement in material and device stability.
-
Moisture and Oxygen Resistance: Ab initio simulations show that degradation reactions involving superoxide species are exothermic for pure MAPbI₃ but become less favorable with increasing bromide content.[1][14] Experimentally, pristine MAPbI₃ films can completely degrade within 100 hours under illumination in the presence of oxygen, whereas films with high bromide content show minimal degradation over the same period.
-
Reduced Ion Migration: The tighter lattice and stronger bonding in bromide-containing perovskites significantly inhibit the migration of both halide anions and MA⁺ cations.[2][7] This is a crucial factor, as ion migration is a primary cause of the characteristic current-voltage hysteresis and long-term operational instability in perovskite solar cells.[15] Studies have found that the concentration of mobile halide ions is approximately 8 times lower in MAPbBr₃ compared to MAPbI₃.[2]
Part 5: Standard Characterization Workflow
Validating the effects of bromide substitution requires a suite of characterization techniques to probe the structural, optical, and electrical properties of the films and devices.
Key Characterization Techniques
-
X-Ray Diffraction (XRD): Used to confirm the crystal structure (tetragonal vs. cubic) and determine the lattice parameters. A shift in the diffraction peak positions to higher angles indicates lattice contraction and successful bromide incorporation.[3]
-
UV-Visible (UV-Vis) Spectroscopy: Measures the absorbance of the film. The absorption onset is used to calculate the optical bandgap (E_g) via a Tauc plot. A blue-shift in the absorption edge with increasing bromide content confirms bandgap widening.[3]
-
Photoluminescence (PL) Spectroscopy: Measures the emission spectrum of the material upon photoexcitation. The peak emission energy should correspond closely to the bandgap. The intensity and lifetime (measured via Time-Resolved PL) provide insights into non-radiative recombination pathways.[4][16]
-
Scanning Electron Microscopy (SEM): Provides topographical information about the film, revealing grain size, morphology, and the presence of pinholes.
-
Current Density-Voltage (J-V) Measurements: Performed using a solar simulator, this is the primary technique for determining the photovoltaic performance parameters: PCE, V_oc, J_sc, and Fill Factor (FF). Comparing forward and reverse scans reveals the extent of J-V hysteresis.[15]
Visualization of the Characterization Workflow
Caption: Standard workflow for characterizing mixed-halide perovskite films and devices.
Conclusion
The substitution of bromide for iodide in methylammonium lead triiodide perovskites is a powerful and effective strategy for enhancing material stability and tuning optoelectronic properties. This guide has demonstrated that increasing bromide content leads to a predictable widening of the bandgap, a contraction of the crystal lattice, and a significant improvement in resistance to environmental degradants. While a trade-off exists between the high V_oc afforded by wider bandgaps and the J_sc required for maximum single-junction efficiency, a modest incorporation of bromide often yields an optimal balance of improved stability and high performance. The detailed protocols and comparative data presented herein provide researchers with a foundational understanding and practical framework for developing next-generation, stable, and efficient perovskite-based technologies.
References
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Aristidou, N., et al. (2019). Understanding the Enhanced Stability of Bromide Substitution in Lead Iodide Perovskites. Chemistry of Materials. [Link]
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Pisoni, S., et al. (2020). Understanding the Stability of MAPbBr₃ versus MAPbI₃: Suppression of Methylammonium Migration and Reduction of Halide Migration. The Journal of Physical Chemistry Letters. [Link]
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Vega, E., Mollar, M., & Marí, B. (2015). Bandgap tuning of MAPbI3−XBrx thin film perovskites for photovoltaic applications. 2015 International Conference on Concentrator Photovoltaic Systems (CPV-11). [Link]
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Aristidou, N., et al. (2019). Understanding the Enhanced Stability of Bromide Substitution in Lead Iodide Perovskites. ChemRxiv. [Link]
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Gualdrón-Reyes, A. F., et al. (2021). Advanced Luminescence-Based Characterization Techniques For Perovskite Solar Cells. UCL (University College London). [Link]
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Aristidou, N., et al. (2020). Understanding the Enhanced Stability of Bromide Substitution in Lead Iodide Perovskites. Chemistry of Materials. [Link]
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Noh, J. H., et al. (2014). Band-gap tuning of lead halide perovskites using a sequential deposition process. Nano Letters. [Link]
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Pazoki, M., et al. (2019). Characterization Techniques for Perovskite Solar Cell Materials. Elsevier. [Link]
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Pisoni, S., et al. (2020). Understanding the Stability of MAPbBr3 versus MAPbI3: Suppression of Methylammonium Migration and Reduction of Halide Migration. ACS Publications. [Link]
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Cao, K., et al. (2016). MAPbI3−xBrx mixed halide perovskites for fully printable mesoscopic solar cells with enhanced efficiency and less hysteresis. Nanoscale. [Link]
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Tress, W., et al. (2016). Characterization of perovskite solar cells: Towards a reliable measurement protocol. APL Materials. [Link]
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Vega, E., Mollar, M., & Marí, B. (2015). Bandgap Tuning of MAPbI3-XBrx Thin Film Perovskites for Photovoltaic Applications. IEEE Xplore. [Link]
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Vega, E., Mollar, M., & Marí, B. (2015). Bandgap tuning of MAPbI3−XBrx thin film perovskites for photovoltaic applications. ResearchGate. [Link]
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Chen, Q., et al. (2015). Distribution of bromine in mixed iodide–bromide organolead perovskites and its impact on photovoltaic performance. Journal of Materials Chemistry A. [Link]
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Cao, D., et al. (2021). Current state-of-the-art characterization methods for probing defect passivation towards efficient perovskite solar cells. Journal of Materials Chemistry A. [Link]
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Vega, E., Mollar, M., & Marí, B. (2015). Bandgap tuning of MAPbI3−XBrx thin film perovskites for photovoltaic applications. Semantic Scholar. [Link]
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Talbert, E. M., et al. (2017). Bromine substitution improves excited-state dynamics in mesoporous mixed halide perovskite films. OSTI.GOV. [Link]
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Giesbrecht, N., et al. (2023). Disorder to order: how halide mixing in MAPbI3−xBrx perovskites restricts MA dynamics. RSC Publishing. [Link]
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Martynow, I., et al. (2020). Effects of Bromine Doping on the Structural Properties and Band Gap of CH3NH3Pb(I1–xBrx)3 Perovskite. ACS Omega. [Link]
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Pazoki, M., et al. (2020). A review of characterization of perovskite film in solar cells by spectroscopic ellipsometry. Solar Energy. [Link]
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Swain, D. P., et al. (2023). Experimental and Theoretical Investigations of MAPbX3‐Based Perovskites (X=Cl, Br, I) for Photovoltaic Applications. ChemistryOpen. [Link]
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Cao, K., et al. (2016). MAPbI3-xBrx mixed halide perovskite for fully printable mesoscopic solar cells with enhanced efficiency and less hysteresis. ResearchGate. [Link]
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Li, Z., et al. (2021). Mechanochemical synthesis of pure phase mixed-cation/anion (FAPbI3)x(MAPbBr3)1−x hybrid perovskite materials. RSC Publishing. [Link]
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Khaywimut, C., et al. (2019). Effects of Bromide-mixing in Methylammonium Lead Iodide on Photovoltaic Properties of ZnO-based Perovskite Solar Cells. ResearchGate. [Link]
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Colella, S., et al. (2014). MAPbI3-xClx Mixed Halide Perovskite for Hybrid Solar Cells: The Role of Chloride as Dopant on the Transport and Structural Properties. Chemistry of Materials. [Link]
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Bi, C., et al. (2016). Facile Fabrication of Large-Grain CH3NH3PbI3-xBrx Films for High-Efficiency Solar Cells via CH3NH3Br-Selective Ostwald Ripening. NREL. [Link]
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Unraveling the Instability: An Ab Initio Comparative Guide to Formamidine Decomposition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of prebiotic chemistry and materials science, the stability of small nitrogen-containing molecules is of paramount importance. Formamidine (CH₄N₂), the simplest amidine, serves as a fundamental building block, yet its intrinsic instability and decomposition pathways have been a subject of deep scientific inquiry. This guide provides an in-depth ab initio examination of the decomposition of formamidine, comparing its gas-phase unimolecular decay with water-catalyzed pathways. By leveraging high-level quantum chemical calculations, we aim to provide a comprehensive understanding of the energetics and mechanisms governing its transformation into hydrogen cyanide (HCN) and ammonia (NH₃), offering crucial insights for researchers in fields ranging from astrochemistry to drug design.
The Formamidine Conundrum: Stability and Decomposition Pathways
Formamidine's significance lies in its structural simplicity and its role as a potential precursor in the synthesis of more complex biomolecules. However, its thermal decomposition has been a long-standing area of investigation. Experimental studies have suggested that the decomposition of amidines at elevated temperatures is a unimolecular process that yields hydrogen cyanide and ammonia[1]. Understanding the energetic barriers and the role of the environment, such as the presence of water, is critical to controlling its reactivity and harnessing its synthetic potential.
This guide focuses on the primary decomposition channel:
CH₄N₂ (Formamidine) → HCN (Hydrogen Cyanide) + NH₃ (Ammonia)
We will explore this reaction through the lens of ab initio calculations, which provide a powerful tool to elucidate reaction mechanisms and energetics at the molecular level, often where experimental measurements are challenging.
Computational Arsenal: A Multi-tiered Approach to Accuracy
To ensure the reliability of our theoretical predictions, a hierarchy of ab initio methods was employed. The geometries of reactants, transition states, and products were optimized using both Hartree-Fock (HF) with a 6-31G(d) basis set and Møller-Plesset perturbation theory at the second order (MP2) with the same basis set. To obtain more accurate energy predictions, single-point energy calculations were performed using more sophisticated and computationally expensive methods, including the Gaussian-n (G1, G2, G3) theories and their variants (G2MP2, G3B3, G3MP2, G3MP2B3)[1][2][3].
The G3 level of theory, in particular, has been shown to provide results with a high degree of accuracy for thermochemical data[1][2][3]. This multi-level approach allows for a robust and self-validating system, where the convergence of results across different theoretical levels lends confidence to the predictions.
Experimental Protocol: Computational Methodology
-
Geometry Optimization:
-
Initial structures of formamidine, the transition state, and the products (HCN and NH₃) were constructed.
-
Geometries were optimized using the HF/6-31G(d) and MP2/6-31G(d) levels of theory.
-
Frequency calculations were performed at the same levels to confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for the transition state).
-
-
Energy Calculations:
-
Single-point energy calculations were carried out on the optimized geometries using the G1, G2, G2MP2, G3, G3B3, G3MP2, and G3MP2B3 methods.
-
-
Transition State Verification:
-
Solvation Effects:
Gas-Phase Decomposition: A High-Energy Affair
The unimolecular decomposition of formamidine in the gas phase proceeds through a four-membered ring transition state involving a proton transfer from one nitrogen atom to the other, coupled with the cleavage of the C-N bond.
DOT Script for Gas-Phase Decomposition Pathway
Caption: Gas-phase decomposition of formamidine proceeds via a high-energy transition state.
Our ab initio calculations at the G3 level of theory predict a substantial activation energy of 259.1 kJ/mol for the gas-phase decomposition of formamidine[1][2][3]. This high barrier is consistent with experimental observations that suggest the need for rather extreme conditions to induce this reaction[1][2][3]. The calculated heat of reaction (ΔE) for the formation of the separated products is 22.3 kJ/mol at the G3 level, indicating a slightly endothermic process in the gas phase[2][3].
The Catalytic Role of Water: A Significant Reduction in the Energy Barrier
The presence of water molecules can dramatically alter the reaction landscape. Water can act as a bifunctional catalyst, facilitating proton transfer through a lower-energy pathway. We investigated the effect of one and two water molecules on the decomposition of formamidine.
One Water Molecule: A Cyclic Hydrogen-Bonded Transition State
With the addition of a single water molecule, the decomposition mechanism shifts to a six-membered cyclic transition state. The water molecule acts as a proton shuttle, simultaneously accepting a proton from one nitrogen atom of formamidine and donating a proton to the other.
DOT Script for One-Water-Catalyzed Decomposition
Caption: A single water molecule significantly lowers the activation energy for formamidine decomposition.
This water-assisted pathway dramatically reduces the activation energy to 169.4 kJ/mol at the G3 level of theory, a reduction of nearly 90 kJ/mol compared to the gas-phase reaction[1][2][3]. This finding highlights the potent catalytic effect of even a single water molecule.
Two Water Molecules: Mimicking a Solvated Environment
The inclusion of a second water molecule, acting as a "solvent" molecule, further lowers the activation barrier. The second water molecule helps to stabilize the charge separation in the transition state through hydrogen bonding.
DOT Script for Two-Water-Catalyzed Decomposition
Caption: A second water molecule provides additional stabilization, further reducing the activation barrier.
With two water molecules, the activation energy is reduced to 151.1 kJ/mol at the G3 level[1][2][3]. While still a significant barrier, this progressive reduction with the addition of water molecules underscores the importance of the local environment in dictating the decomposition kinetics.
Comparative Analysis: Gas Phase vs. Water-Catalyzed Decomposition
The data clearly demonstrates the profound catalytic effect of water on the decomposition of formamidine.
| Reaction Pathway | Level of Theory | Activation Energy (ΔE‡) (kJ/mol) | Heat of Reaction (ΔE) (kJ/mol) |
| Unimolecular (Gas Phase) | G3 | 259.1[1][2][3] | 22.3[2][3] |
| One Water Molecule | G3 | 169.4[1][2][3] | 2.2[2][3] |
| Two Water Molecules | G3 | 151.1[1][2][3] | -5.1[2][3] |
The significant decrease in the activation energy in the presence of water is a key finding. This suggests that in aqueous environments or under conditions where water is present, the decomposition of formamidine will be significantly accelerated compared to the gas phase.
Furthermore, the reaction becomes less endothermic with one water molecule and even slightly exothermic with two, indicating that the products are thermodynamically more favorable in a solvated environment. In aqueous solution, calculations using the PCM model predict that the reaction is exergonic and favors the formation of the separated products, with a significant lowering of the free energy of activation compared to the gas phase[1][2][3].
Broader Implications and Comparison with Formamide
The decomposition of formamidine shares similarities with its structural analog, formamide (NH₂CHO), which is also considered a key prebiotic molecule. Theoretical studies on formamide decomposition have also revealed multiple reaction channels, including dehydration to HCN and H₂O, with comparable energy barriers in the gas phase[4][5]. Notably, water has also been shown to act as an efficient bifunctional catalyst in formamide decomposition, significantly lowering the energy barrier for the dehydration pathway[4]. This parallel underscores a general principle: the presence of water can fundamentally alter the decomposition mechanisms and kinetics of small nitrogen-containing organic molecules.
Experimental studies on the thermal decomposition of formamidinium-containing compounds, such as formamidinium lead iodide (FAPI), have detected the release of formamidine, HCN, and NH₃ at elevated temperatures, providing real-world validation for the decomposition pathways explored in this theoretical study[6][7].
Conclusion: A Tale of Two Environments
This ab initio comparative guide demonstrates that the decomposition of formamidine is highly sensitive to its environment. The gas-phase unimolecular decomposition is characterized by a high activation energy, rendering the molecule relatively stable in isolation. However, the presence of even a single water molecule introduces a significantly more favorable catalytic pathway, dramatically lowering the activation barrier.
For researchers in drug development, this highlights the importance of considering the local hydration environment when designing molecules containing the amidine functional group. For scientists studying prebiotic chemistry, these findings provide a quantitative basis for understanding how the presence of water on early Earth could have facilitated the transformation of simple precursors into key building blocks of life. The presented computational protocols and comparative data offer a robust framework for further investigations into the reactivity and stability of formamidine and related compounds in diverse chemical systems.
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Almatarneh, M. H., Flinn, C. G., & Poirier, R. A. (2005). Ab initio study of the decomposition of formamidine. Canadian Journal of Chemistry, 83(12), 2082-2090. [Link]
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ResearchGate. (n.d.). Ab initio Study of the Decomposition of Formamidine. Retrieved from [Link]
-
Nguyen, V. S., Orlando, T. M., Leszczynski, J., & Nguyen, M. T. (2013). Theoretical study of the decomposition of formamide in the presence of water molecules. The Journal of Physical Chemistry A, 117(12), 2543-2555. [Link]
-
Nguyen, T. L., Nguyen, V. S., & Nguyen, M. T. (2011). Theoretical study of formamide decomposition pathways. The Journal of Physical Chemistry A, 115(7), 1258-1267. [Link]
-
Gahlaut, A., & Paranjothy, M. (2018). Unimolecular decomposition of formamide via direct chemical dynamics simulations. Physical Chemistry Chemical Physics, 20(13), 8498-8505. [Link]
-
Milani, A., Salvestrini, S., & Polimeni, A. (2021). Thermodynamic and Kinetic Aspects of Formamidinium Lead Iodide Thermal Decomposition. The Journal of Physical Chemistry C, 125(40), 21957-21966. [Link]
-
Milani, A., Salvestrini, S., & Polimeni, A. (2021). Thermodynamic and Kinetic Aspects of Formamidinium Lead Iodide Thermal Decomposition. The Journal of Physical Chemistry C, 125(40), 21957-21966. [Link]
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Comparing one-step versus two-step deposition for FAPbI3-based perovskites
An In-Depth Guide to Deposition Techniques for FAPbI₃ Perovskites: A Comparative Analysis of One-Step and Two-Step Methods
Formamidinium lead iodide (FAPbI₃) stands as a premier candidate for next-generation photovoltaic applications, primarily due to its optimal bandgap of ~1.48 eV, which is closer to the ideal for single-junction solar cells than its methylammonium (MA)-based predecessor, and its superior thermal stability.[1][2] However, the path to unlocking its full potential is paved with a significant materials science challenge: the intrinsic phase instability of FAPbI₃. At room temperature, the desired photoactive black cubic α-phase is metastable and tends to convert into a thermodynamically favored, non-photoactive yellow hexagonal δ-phase.[3][4] This phase transition is a critical bottleneck, limiting device efficiency and long-term stability.
The fabrication of high-quality, phase-pure α-FAPbI₃ thin films is therefore paramount. The choice of deposition method profoundly influences the film's morphology, crystallinity, defect density, and ultimately, the performance and stability of the resulting perovskite solar cell (PSC). Among the various solution-based techniques, the one-step and two-step (or sequential) deposition methods are the most prevalent. This guide provides a detailed comparative analysis of these two fundamental approaches, grounded in experimental evidence, to assist researchers in making informed decisions for fabricating high-performance FAPbI₃-based devices.
The One-Step Deposition Method: Rapid but Unruly Crystallization
The one-step method is conceptually straightforward, involving the deposition of a single precursor solution containing both the organic (formamidinium iodide, FAI) and inorganic (lead iodide, PbI₂) components.[5][6] Crystallization is typically induced rapidly during the spin-coating process by introducing an anti-solvent, followed by thermal annealing.
Mechanism and Causality
In this approach, the perovskite precursors are dissolved in a polar aprotic solvent mixture, commonly N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[6] During spin-coating, the evaporation of the host solvents concentrates the precursors. The introduction of an anti-solvent (e.g., chlorobenzene, toluene), which is miscible with the host solvent but does not dissolve the perovskite precursors, triggers a supersaturation event.[6][7] This leads to rapid and often simultaneous nucleation and growth of the perovskite crystals.
The primary challenge of this method lies in controlling this rapid crystallization. The process is highly sensitive to environmental factors and the precise timing of the anti-solvent drop.[8] This can lead to random nucleation, resulting in films with small grain sizes, a high density of grain boundaries, and the potential for pinholes, which can act as shunt pathways and sites for degradation.[9][10]
Experimental Protocol: One-Step Anti-Solvent Method
-
Precursor Solution Preparation: Prepare a 1.0-1.5 M precursor solution by dissolving equimolar amounts of FAI and PbI₂ in a mixed solvent of DMF:DMSO (e.g., 4:1 v/v). Stir the solution at a moderate temperature (e.g., 60-70 °C) until all solids are fully dissolved.[6]
-
Substrate Preparation: Ensure the substrate with the underlying charge transport layer (e.g., SnO₂) is thoroughly cleaned and UV-Ozone treated to ensure good wettability.[11]
-
Spin-Coating: Transfer the substrate into a nitrogen-filled glovebox. Dispense the precursor solution (~50-100 µL) onto the substrate. Spin-coat at a two-step program, for instance, 1000 rpm for 10 seconds followed by 4000-6000 rpm for 30 seconds.[11]
-
Anti-Solvent Dripping: During the second, high-speed spinning step, dispense a significant volume (~100-300 µL) of an anti-solvent like chlorobenzene or toluene onto the center of the spinning substrate.[6][11] The timing is critical and typically occurs 5-15 seconds before the end of the spinning program.
-
Annealing: Immediately transfer the substrate to a preheated hotplate and anneal at 150-170 °C for 10-30 minutes to remove residual solvents and complete the crystallization into the α-FAPbI₃ phase.[4][11]
Workflow for One-Step Deposition
Caption: Workflow for the one-step anti-solvent deposition of FAPbI₃ films.
The Two-Step Deposition Method: Controlled Sequential Reaction
The two-step, or sequential, deposition method was developed to decouple the nucleation and growth stages, offering superior control over the final film morphology.[12][13] This method involves first depositing a layer of PbI₂ and then converting it into FAPbI₃ by exposing it to a solution of FAI.[14]
Mechanism and Causality
In the first step, a uniform, porous film of PbI₂ is deposited from a solution (typically in DMF). This PbI₂ layer acts as a scaffold or template. In the second step, the substrate is coated with a solution of FAI in a solvent like isopropanol (IPA), in which PbI₂ is poorly soluble.[15][16] The FAI molecules then diffuse into the PbI₂ film and react via intercalation to form the final FAPbI₃ perovskite structure. The conversion is completed during a final thermal annealing step.
This sequential process allows for the formation of a high-quality PbI₂ template, which is critical for the final film quality.[8] The subsequent conversion reaction is generally slower and more controllable than the rapid precipitation in the one-step method.[10] This leads to the growth of larger, more well-defined crystal grains and a more uniform, pinhole-free film coverage.[13][15] The improved morphology reduces non-radiative recombination at grain boundaries and minimizes leakage currents, generally leading to higher device efficiencies and better reproducibility.[10]
Experimental Protocol: Two-Step Sequential Method
-
PbI₂ Film Deposition:
-
FAI Solution Preparation: Prepare a solution of FAI (e.g., 10-15 mg/mL) in a solvent such as isopropanol (IPA), n-butanol, or tert-butanol.[15]
-
Conversion Step:
-
Dispense the FAI solution onto the static PbI₂-coated substrate and allow it to react for a set time (e.g., 20-60 seconds). This is often referred to as the "dipping" or "loading" time.
-
Spin-coat at a high speed (e.g., 4000 rpm for 30s) to remove excess FAI solution.[17]
-
-
Final Annealing: Transfer the substrate to a hotplate and anneal at 150-170 °C for 15-30 minutes to drive the complete conversion to the α-FAPbI₃ phase.[15][16]
Workflow for Two-Step Deposition
Caption: Workflow for the two-step sequential deposition of FAPbI₃ films.
Head-to-Head Comparison: One-Step vs. Two-Step
The choice between one-step and two-step deposition involves a trade-off between process simplicity and control over film quality. The two-step method is generally favored for achieving high-performance laboratory-scale devices due to its superior control over morphology.[12][13]
| Parameter | One-Step Deposition | Two-Step Deposition | Causality & Field Insights |
| Process Control | Low | High | The two-step method decouples precursor deposition from perovskite formation, allowing for optimization of the PbI₂ scaffold before the conversion reaction.[10] |
| Crystallization | Rapid, difficult to control | Slower, more controlled | One-step relies on rapid supersaturation, leading to many small nuclei. Two-step involves a slower solid-state conversion, favoring the growth of larger crystals.[8][10] |
| Film Morphology | Smaller grains, higher risk of pinholes | Larger, more compact grains, better coverage | The PbI₂ scaffold in the two-step process guides the growth, resulting in superior film quality and fewer shunt paths.[13][15] |
| Reproducibility | Moderate to Low | High | The sensitivity of the one-step anti-solvent step to timing and environment makes it less reproducible than the more defined sequential process.[10] |
| Residual PbI₂ | Less common if stoichiometry is correct | Can be an issue if conversion is incomplete | Incomplete FAI diffusion in the two-step method can leave unreacted PbI₂, which can be detrimental to device performance, although small amounts are sometimes considered passivating.[15] |
| Process Simplicity | High (fewer steps) | Moderate (more steps) | One-step is faster and uses a single precursor ink, which could be advantageous for certain high-throughput coating techniques. |
Performance Data Comparison
The superior film quality obtained from the two-step method generally translates into higher power conversion efficiencies (PCEs). While optimized one-step processes can yield high-efficiency cells, the two-step approach has more consistently produced record-breaking results for FAPbI₃.
| Deposition Method | Typical PCE Range | Best Reported PCE | Key Performance Determinants |
| One-Step | 18 - 22% | > 23%[18] | Highly dependent on anti-solvent engineering, additives (e.g., MACl), and precise control of annealing protocols.[4][19] |
| Two-Step | 20 - 24% | > 25%[1] | Quality of the initial PbI₂ film, solvent choice for FAI, and complete conversion are critical for top performance.[15][19] |
Note: PCE values are constantly evolving. The ranges provided are representative based on the literature.
Conclusion and Outlook
For researchers aiming to achieve the highest possible efficiency and stability for FAPbI₃-based perovskite solar cells, the two-step sequential deposition method is generally the superior choice . Its principal advantage is the enhanced control over film crystallization, which yields perovskite layers with larger grain sizes, lower defect densities, and improved uniformity.[12][13] This superior morphology directly translates to improved photovoltaic performance, including higher open-circuit voltages and fill factors.
The one-step method, while simpler, presents significant challenges in controlling the rapid crystallization dynamics. However, its simplicity and compatibility with a single precursor ink make it a subject of ongoing research for scalable, high-throughput manufacturing, provided that robust methods for controlling nucleation and growth can be developed.
Ultimately, the mastery of FAPbI₃ deposition is a mastery of crystallization control. While the two-step method currently provides a more reliable and effective pathway to high-quality films in a research setting, advancements in solvent engineering, additive use, and novel processing techniques continue to refine both approaches, pushing the boundaries of perovskite solar cell performance.
References
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A Review on Strategies to Fabricate and Stabilize Phase‐Pure α‐FAPbI3 Perovskite Solar Cells. ResearchGate. [Link]
-
Two-step deposition method for high-efficiency perovskite solar cells. MRS Bulletin. [Link]
-
Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent–Morphology Relationship. National Institutes of Health (NIH). [Link]
-
Vapor-assisted deposition of highly efficient, stable black-phase FAPbI3 perovskite solar cells. Science. [Link]
-
Novel method creates high-quality crystalline and stable FAPbI3 perovskite thin films. Solar Daily. [Link]
-
Development of formamidinium lead iodide-based perovskite solar cells: efficiency and stability. Royal Society of Chemistry. [Link]
-
Photovoltaic Performance of FAPbI3 Perovskite Is Hampered by Intrinsic Quantum Confinement. ACS Energy Letters. [Link]
-
Recent Advances on the Strategies to Stabilize the α-Phase of Formamidinium Based Perovskite Materials. MDPI. [Link]
-
FAPbI3 Powder Synthesis Routes for State‐of‐the‐Art Perovskite Solar Cells: A Review. ResearchGate. [Link]
-
Characterization of FAPbI3 perovskite film. a) Simplified scheme... ResearchGate. [Link]
-
High performance perovskite solar cells synthesized by dissolving FAPbI 3 single crystal. Wuli Xuebao. [Link]
-
Revealing the impact of ammonium ions from different low-dimensional perovskite structures on the film formation and degradation mechanism of FAPbI 3 via sequential deposition. AIP Publishing. [Link]
-
Researchers design new method for additive-free, low-temperature production of stable α-FAPbI3 perovskite. Perovskite-Info. [Link]
-
Two-step deposition method for high-efficiency perovskite solar cells. ResearchGate. [Link]
-
Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent–Morphology Relationship. MDPI. [Link]
-
Two-step deposition method for high-efficiency perovskite solar cells. Springer. [Link]
-
Scalable Two-Step Production of High-Efficiency Perovskite Solar Cells and Modules. OSTI.gov. [Link]
-
Scheme of two-step sequential deposition method of FAPbI3. ResearchGate. [Link]
-
One-step, solution-processed formamidinium lead trihalide (FAPbI(3-x)Cl(x)) for mesoscopic perovskite-polymer solar cells. Semantic Scholar. [Link]
-
Shedding Light on Phase Stability and Surface Engineering of Formamidinium Lead Iodide (FaPbI 3 ) Thin Films for Solar Cells. MDPI. [Link]
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Sequential Evaporation of Inverted FAPbI 3 Perovskite Solar Cells – Impact of Substrate on Crystallization and Film Formation. ResearchGate. [Link]
-
A comparative study of one-step and two-step approaches for MAPbI 3 perovskite layer and its influence on the performance of mesoscopic perovskite solar cell. ResearchGate. [Link]
-
Superiority of two-step deposition over one-step deposition for perovskite solar cells processed in high humidity atmosphere. ResearchGate. [Link]
-
Enhanced Stability and Performance of α-FAPbI 3 Photodetectors via Long-Chain n-Heptanoic Acid Passivation. MDPI. [Link]
-
Crystallization in one-step solution deposition of perovskite films: Upward or downward? Science. [Link]
-
Detailed protocol for fabrication of perovskite solar cells. YouTube. [Link]
-
Green Method to Prepare Pure δ‐FAPbI3 Crystals for Fabrication of Highly Efficient Perovskite Solar Cells. ResearchGate. [Link]
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Safety Operating Guide
Navigating the Disposal of Formamidine Hydrobromide: A Guide for Laboratory Professionals
For researchers at the forefront of perovskite solar cell technology and novel pharmaceutical development, formamidine hydrobromide (FABr) is a familiar and indispensable precursor. However, its unique properties necessitate a rigorous and informed approach to its handling and, critically, its disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound waste, grounded in scientific principles and regulatory awareness. Our objective is to empower laboratory professionals to manage this chemical waste stream with confidence, ensuring both personal safety and environmental stewardship.
The Critical "Why": Understanding the Hazard Profile of this compound
Before detailing disposal procedures, it is essential to understand the underlying hazards of this compound. A review of Safety Data Sheets (SDS) reveals a degree of inconsistency in its formal classification. While some suppliers classify it as non-hazardous under Regulation (EC) No. 1272/2008[1][2], others assign significant hazard statements, including potential reproductive toxicity, the risk of organ damage through prolonged exposure, and high toxicity to aquatic life[3][4].
This discrepancy often arises from the relative novelty of the compound and the evolving nature of toxicological data. As a Senior Application Scientist, my recommendation is unequivocal: always adopt a conservative approach. Given the potential for severe health effects and environmental harm, this compound waste must be treated as hazardous. This cautious stance ensures the highest level of protection for personnel and prevents the inadvertent contamination of ecosystems. The primary concerns are its potential as an irritant, its unclarified long-term health effects, and its noted aquatic toxicity[3][4][5].
Immediate Safety Protocols: The First Line of Defense
Safe disposal begins with safe handling. Adherence to the following personal protective equipment (PPE) and engineering controls is mandatory when handling any this compound waste.
Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles approved under standards such as EN166 (EU) or ANSI Z87.1 (US). | Protects against accidental splashes of solutions or contact with fine powder, which can cause serious eye irritation[4][5]. |
| Hand Protection | Nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart. | Provides a chemical barrier to prevent skin contact. This compound can cause skin irritation[4]. |
| Protective Clothing | Fully buttoned laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Required when dusts are generated. Use a respirator with an appropriate particulate filter. | Avoids inhalation of the powder, which may cause respiratory irritation[4][5]. |
Engineering Controls
All handling and preparation of this compound for disposal must be conducted within a certified laboratory chemical fume hood[6][7]. This is critical to prevent the inhalation of dusts and to contain any potential spills. An emergency eyewash station and safety shower should be readily accessible.
Step-by-Step Disposal Workflow
The following protocol outlines the systematic procedure for the collection and disposal of this compound waste. This workflow is designed to be a self-validating system, minimizing risk at each stage.
Step 1: Waste Segregation and Collection
-
Designate a Specific Waste Container: Use a clearly labeled, sealable, and airtight container compatible with organic bromide salts[6][7]. The container should be labeled "Hazardous Waste: this compound".
-
Collect Pure and Solution Waste Separately:
-
Avoid Incompatibilities: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents[2]. As a halogenated compound, it is also prudent to keep it separate from non-halogenated waste streams to comply with some disposal facility requirements[8].
-
Maintain Original Containers: Whenever possible, leave residual chemicals in their original containers for disposal[5]. This preserves vital information for waste management professionals.
Step 2: Container Management and Labeling
-
Securely Seal Containers: Ensure the waste container is tightly closed when not in use to prevent the release of vapors and to protect the hygroscopic compound from moisture[1].
-
Complete a Hazardous Waste Label: As soon as the first waste is added, affix a complete hazardous waste label. This label should include the chemical name ("this compound"), the associated hazards (e.g., "Irritant," "Reproductive Toxin," "Aquatic Toxin"), and the accumulation start date.
-
Store Appropriately: Store the sealed waste container in a well-ventilated, designated satellite accumulation area away from general laboratory traffic.
Step 3: Final Disposal Pathway
-
Engage a Licensed Disposal Contractor: The primary and recommended method for the final disposal of this compound is through an accredited hazardous waste disposal company[1].
-
Preferred Disposal Method: Incineration: The typical and most effective disposal method for this type of organic compound is high-temperature incineration[1]. This process ensures the complete destruction of the chemical, preventing its release into the environment.
-
Documentation: When the container is full or ready for pickup, complete a chemical collection request form as per your institution's environmental health and safety (EHS) procedures[6].
The decision-making process for proper disposal is visualized in the flowchart below.
Caption: Workflow for the safe disposal of this compound.
Spill Management: An Emergency Protocol
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate and Alert: For a large spill, evacuate the immediate area and alert your laboratory supervisor and institutional EHS.
-
Control and Contain (Small Spills): For small, manageable spills (that can be cleaned up in under 10 minutes by trained personnel), ensure you are wearing the appropriate PPE[6].
-
Absorb and Collect: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels as the primary absorbent.
-
Clean and Decontaminate: Once absorbed, carefully sweep the material into your designated hazardous waste container. Decontaminate the area with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup (gloves, absorbent pads, etc.) must be placed in the hazardous waste container.
Conclusion
The responsible management of this compound waste is a non-negotiable aspect of laboratory safety and environmental compliance. By treating this compound with the caution it deserves, adhering to rigorous collection and segregation protocols, and partnering with certified waste disposal professionals, researchers can continue their vital work without compromising safety or ecological integrity. This guide serves as a foundational document; always consult your institution's specific EHS guidelines and the manufacturer's most recent Safety Data Sheet.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91972093, Aminomethylideneazanium;bromide. Retrieved from [Link]
- Washington State University. (n.d.). Standard Operating Procedure for Formamide.
-
Carl ROTH. (n.d.). Safety Data Sheet: Formamide. Retrieved from [Link]
- Providence College. (n.d.). Bromine in orgo lab SOP. Retrieved from Providence College Environmental Health and Safety.
- Washington State University. (n.d.). Standard Operating Procedure for Bromine.
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Formamide. Retrieved from [Link]
- McMaster University. (2008). Waste Management. Retrieved from McMaster University Engineering Physics / CEDT Health and Safety Resources Site.
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Navigating the Safe Handling of Formamidine Hydrobromide: A Guide to Personal Protective Equipment
Formamidine Hydrobromide (FABr), a key precursor in perovskite solar cell research, is a compound that demands meticulous handling and respect for laboratory safety protocols.[1][2] While some initial safety data sheets (SDS) may classify it as non-hazardous under specific regulations, a deeper dive into aggregated chemical safety data reveals potential hazards that necessitate a robust personal protective equipment (PPE) strategy.[1][3] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our aim is to build a foundation of trust by empowering researchers with the knowledge to create a self-validating system of safety.
Hazard Assessment: Understanding the "Why" Behind the "What"
A comprehensive review of supplier safety data sheets and chemical databases reveals conflicting classifications for this compound. To ensure the highest safety standards, we must operate under the principle of precaution, adhering to the most stringent hazard warnings identified. The primary risks associated with this compound, particularly in its solid, powdered form, are summarized below.
| Hazard Classification | Description | Potential Effects | Authoritative Sources |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | Ingestion can lead to adverse health effects. A key route of exposure to mitigate. | [4][5] |
| Skin Irritation (Category 2) | Causes skin irritation upon direct contact. | Redness, inflammation, or rash can occur. | [4][5] |
| Serious Eye Irritation (Category 2A) | Causes serious irritation if it enters the eyes. | Pain, redness, and potential damage to eye tissue. | [4][5] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation. | Inhalation of dust can irritate the nose, throat, and lungs. | [4][5] |
| Reproductive Toxicity (Suspected) | May damage fertility or the unborn child; may cause harm to breast-fed children. | This is a significant long-term hazard requiring strict exposure control. | [6][7][8] |
Furthermore, this compound is a hygroscopic, air, and moisture-sensitive solid.[3] This property means it readily absorbs moisture from the air, which can alter its properties, but more importantly, its fine-powder nature increases the risk of generating airborne dust during handling, making inhalation a primary exposure risk.
Core Directive: Mandatory Personal Protective Equipment
Based on the comprehensive hazard assessment, a standard set of PPE is mandatory for any procedure involving this compound. The selection of specific items may be scaled based on the quantity of material and the specific procedure being performed.
| Protection Type | Minimum Requirement | Recommended for High-Risk Tasks | Rationale |
| Eye & Face | ANSI Z87.1-compliant safety glasses with side shields. | Chemical safety goggles and/or a full-face shield. | Protects against dust particles and potential splashes. Goggles provide a seal for enhanced protection.[1] A face shield is recommended when weighing larger quantities where dust generation is more likely. |
| Hand | Chemical-resistant nitrile or neoprene gloves. | Double-gloving with nitrile gloves. | Prevents skin irritation and absorption.[1][5] Gloves must be inspected before use and removed properly to avoid contaminating skin. |
| Body | Full-length laboratory coat. | Coveralls over long-sleeved shirt and long pants. | Protects skin and personal clothing from contamination with the powder.[1][9] |
| Respiratory | Not required if handled exclusively in a certified fume hood or glove box. | A NIOSH-approved N95 (or better) dust respirator. | Essential when handling the powder in open-bench conditions (not recommended) or when dust may be generated.[1][5] This mitigates the risk of respiratory tract irritation. |
Operational Plan: Step-by-Step Safety Protocols
Procedural discipline is as critical as the equipment itself. Follow these protocols to ensure a self-validating system of safety.
Protocol 1: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for this compound.
Protocol 2: PPE Donning and Doffing Sequence
The order of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On):
-
Lab Coat/Coveralls: Secure completely.
-
Respirator (if required): Perform a seal check.
-
Goggles/Face Shield: Adjust for a secure fit.
-
Gloves: Pull cuffs over the sleeves of the lab coat. If double-gloving, don the first pair, then the second.
Doffing (Taking Off): This process is designed to contain the contaminant.
-
Gloves: Remove using a glove-to-glove and then skin-to-skin technique. Dispose of immediately in designated waste.
-
Goggles/Face Shield: Remove by handling the strap; avoid touching the front.
-
Lab Coat/Coveralls: Unfasten and roll it outwards, containing the contaminated surface.
-
Respirator (if used): Remove by the straps.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.[3]
Protocol 3: Spill Management
In the event of a spill, a calm and procedural response is essential.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large, evacuate the area.
-
Don Appropriate PPE: Before cleaning, don at a minimum: double nitrile gloves, safety goggles, a lab coat, and an N95 respirator.
-
Containment: Cover the spill with an absorbent material.
-
Clean-up: Carefully sweep up the spilled solid, avoiding dust generation.[3] Place the material and all cleaning supplies into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of all contaminated PPE as hazardous waste.
Disposal Plan: Completing the Safety Lifecycle
Proper disposal prevents environmental release and protects waste handlers.
-
Contaminated PPE: All disposable PPE (gloves, booties, masks) used while handling this compound should be considered contaminated. Place them in a sealed bag within a designated hazardous waste container.
-
Chemical Waste: Unused or waste this compound should be disposed of in accordance with local, state, and national legislation.[3] The recommended method is typically through a licensed incineration contractor.[1][3] Do not dispose of down the drain.[5] Handle uncleaned containers as you would the product itself.
By integrating this expert-driven, safety-first approach, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their groundbreaking work.
References
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Safety Data Sheet - Formamidinium bromide. Ossila.
-
Safety Data Sheet - this compound (99.99%, trace metals basis) [for Perovskite precursor]. TCI Chemicals.
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Safety Data Sheet - this compound. FUJIFILM Wako Chemicals.
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PubChem Compound Summary for CID 91972093, Aminomethylideneazanium;bromide. National Center for Biotechnology Information.
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This compound Safety & Regulations. TCI EUROPE N.V.
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This compound Safety & Regulations. Tokyo Chemical Industry Co., Ltd. (JP).
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This compound Safety & Regulations. TCI AMERICA.
-
Safety Data Sheet - this compound. Sigma-Aldrich.
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Safety Data Sheet - Formamidine acetate. Sigma-Aldrich.
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Safety Data Sheet - Formamide. Sigma-Aldrich.
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What type of protective clothing should I wear when I work with Formic Pro? NOD Apiary Products Ltd.
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Material Safety Data Sheet - Formamidine Disulfide Dihydrochloride, 94%. Cole-Parmer.
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Safety Data Sheet - Formamide. Fisher Scientific.
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This compound, 5 grams. CP Lab Safety.
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Chemistry, biological activity, and uses of formamidine pesticides. PubMed.
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This compound Detail Information. FUJIFILM Wako Chemicals.
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This compound (99.99%, trace metals basis) [for Perovskite precursor]. TCI Chemicals.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
